N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-methyl-N-phenyl-2-piperazin-1-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-15(12-5-3-2-4-6-12)13(17)11-16-9-7-14-8-10-16/h2-6,14H,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZRIFOHJXNFPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371902 | |
| Record name | N-Methyl-N-phenyl-2-(piperazin-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
318280-95-4 | |
| Record name | N-Methyl-N-phenyl-1-piperazineacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=318280-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-N-phenyl-2-(piperazin-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 318280-95-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Potential Mechanism of Action of N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide
Abstract
Introduction to the Piperazine Acetamide Scaffold
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This moiety is a common feature in numerous approved drugs and investigational compounds, valued for its ability to impart favorable pharmacokinetic properties and to serve as a versatile scaffold for interacting with various biological targets. When coupled with an acetamide group, the resulting piperazine acetamide structure is frequently found in centrally active agents. Piperazine derivatives have been shown to exhibit a broad range of pharmacological effects, including anticonvulsant, antipsychotic, antihistamine, and antianginal activities.[1] The specific substitutions on the piperazine and acetamide moieties play a crucial role in determining the compound's target affinity and selectivity.
N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide, the subject of this guide, is a distinct molecule within this class. Its structure is characterized by a methyl and a phenyl group on the acetamide nitrogen and an unsubstituted piperazine ring. While its precise biological role is yet to be fully elucidated, the structural motifs present suggest a potential for interaction with central nervous system targets.
Pharmacological Activities of Structurally Related Compounds: Building a Mechanistic Hypothesis
To formulate a credible hypothesis for the mechanism of action of this compound, it is instructive to review the established activities of analogous compounds.
Anticonvulsant Activity and Ion Channel Modulation
A significant body of research points to the anticonvulsant properties of N-phenylacetamide derivatives. For instance, a study on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives demonstrated their efficacy in animal models of epilepsy, such as the maximal electroshock (MES) test.[2][3] The mechanism for some of these compounds was linked to their ability to bind to neuronal voltage-sensitive sodium channels.[2][3] This interaction would serve to stabilize the inactivated state of the channel, thereby reducing neuronal hyperexcitability, a hallmark of seizures.
Interaction with Neurotransmitter Receptors
The piperazine moiety is a well-known pharmacophore for a variety of neurotransmitter receptors.[4] Depending on the substitution pattern, piperazine derivatives can exhibit affinity for serotonergic, dopaminergic, and adrenergic receptors.[4] For example, meta-chlorophenylpiperazine (mCPP) is a non-selective serotonin receptor agonist and has been used as a pharmacological tool to probe the function of the serotonin system. Given that the piperazine ring of this compound is unsubstituted, it may possess a broader affinity profile for multiple receptor subtypes.
Other Potential Biological Activities
Beyond the central nervous system, piperazine acetamide derivatives have been investigated for other therapeutic applications. A recent study on quinoline-benzimidazole scaffold bearing piperazine acetamide derivatives identified potent α-glucosidase inhibitors, suggesting a potential role in the management of type 2 diabetes.[5] Additionally, various piperazine derivatives have been explored for their anthelmintic, antibacterial, and anti-inflammatory properties.[1][6]
Hypothesized Mechanism of Action for this compound
Based on the evidence from structurally related compounds, a primary hypothesized mechanism of action for this compound is the modulation of neuronal excitability through interaction with voltage-gated ion channels, particularly sodium channels. A secondary, and not mutually exclusive, hypothesis is the modulation of synaptic transmission through direct binding to one or more neurotransmitter receptors , with a higher probability of interacting with serotonergic or dopaminergic receptors.
The following sections will outline a comprehensive experimental plan to test these hypotheses.
Experimental Protocols for Mechanistic Elucidation
The following protocols provide a step-by-step guide for the characterization of the mechanism of action of this compound.
In Vitro Characterization
A broad radioligand displacement assay panel is the initial step to identify potential molecular targets.
Objective: To determine the binding affinity of this compound for a wide range of CNS receptors.
Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions.
-
Assay Panel: Utilize a commercial receptor binding panel (e.g., Eurofins SafetyScreen, CEREP BioPrint) that includes, but is not limited to, adrenergic, dopaminergic, serotonergic, GABAergic, glutamatergic, and opioid receptors.
-
Assay Performance: The assays are typically performed in a competitive binding format where the test compound competes with a known radioligand for binding to the receptor.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Data Presentation:
| Receptor Subtype | Radioligand | Ki (nM) of this compound |
| 5-HT1A | [3H]8-OH-DPAT | TBD |
| 5-HT2A | [3H]Ketanserin | TBD |
| D1 | [3H]SCH23390 | TBD |
| D2 | [3H]Spiperone | TBD |
| α1-adrenergic | [3H]Prazosin | TBD |
| α2-adrenergic | [3H]Rauwolscine | TBD |
| GABA-A | [3H]Muscimol | TBD |
| NMDA | [3H]MK-801 | TBD |
TBD: To be determined by experimental results.
Patch-clamp electrophysiology is the gold standard for assessing the effect of a compound on ion channel function.
Objective: To determine if this compound modulates the activity of key voltage-gated ion channels.
Protocol:
-
Cell Culture: Use cell lines stably expressing the ion channel of interest (e.g., HEK293 cells expressing Nav1.2, Cav1.2, or Kv2.1).
-
Electrophysiology:
-
Perform whole-cell patch-clamp recordings.
-
Apply voltage protocols to elicit channel currents (e.g., a series of depolarizing steps to activate voltage-gated channels).
-
Perfuse the cells with increasing concentrations of this compound.
-
-
Data Analysis:
-
Measure the effect of the compound on peak current amplitude, channel kinetics (activation and inactivation), and the voltage-dependence of channel gating.
-
Determine the IC50 for channel block.
-
Experimental Workflow Diagram:
Caption: A streamlined workflow for the mechanistic characterization of this compound.
In Vivo Validation
Based on the in vitro findings, appropriate animal models should be selected to confirm the pharmacological activity.
The Maximal Electroshock (MES) test is a widely used preclinical screen for anticonvulsant drugs.
Objective: To evaluate the in vivo anticonvulsant efficacy of this compound.
Protocol:
-
Animal Model: Use adult male mice or rats.
-
Drug Administration: Administer this compound or vehicle control via an appropriate route (e.g., intraperitoneal injection).
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MES Induction: At the time of expected peak drug effect, induce a seizure by delivering a brief electrical stimulus through corneal or auricular electrodes.
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Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: Determine the median effective dose (ED50) of the compound required to protect 50% of the animals from the tonic hindlimb extension.
Proposed Signaling Pathway
The following diagram illustrates the hypothesized signaling pathway for the anticonvulsant effect of this compound, assuming it acts as a voltage-gated sodium channel blocker.
Caption: Hypothesized mechanism of anticonvulsant action via sodium channel modulation.
Conclusion and Future Directions
While the precise mechanism of action of this compound remains to be definitively established, the existing literature on structurally related piperazine acetamide derivatives provides a strong foundation for a targeted investigation. The proposed primary mechanism of voltage-gated ion channel modulation, with a potential secondary role for neurotransmitter receptor interaction, is a testable hypothesis. The experimental protocols outlined in this guide offer a systematic approach to elucidating the pharmacological profile of this compound. Future research should focus on executing these studies, and should positive results be obtained, further investigation into the pharmacokinetic and toxicological properties of this compound would be warranted to assess its potential as a therapeutic agent.
References
- 1. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 2. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. Rational design of new quinoline-benzimidazole scaffold bearing piperazine acetamide derivatives as antidiabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide biological activity
An In-Depth Technical Guide to the Anticipated Biological Activity of N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide
Executive Summary
This compound belongs to a class of piperazine-containing compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. While direct research on this specific molecule is limited, a comprehensive analysis of its structural analogs provides a strong predictive framework for its biological potential. This technical guide synthesizes the existing body of knowledge on closely related N-phenyl-2-(piperazin-1-yl)acetamide derivatives to project the likely biological activities, mechanisms of action, and therapeutic potential of the core molecule. The primary anticipated activities are in the realms of anticonvulsant and nootropic (cognition-enhancing) effects, with potential mechanisms involving modulation of ion channels and neurotransmitter systems. This document provides detailed experimental protocols for assessing these activities and outlines a plausible synthetic route for the parent compound.
Introduction and Chemical Profile
This compound is a tertiary amide featuring a central piperazine ring linked to an N-methyl-N-phenylacetamide moiety. The piperazine scaffold is a well-established pharmacophore present in numerous approved drugs, valued for its ability to interact with various biological targets and its favorable pharmacokinetic properties. The N-phenylacetamide portion is also a key structural motif in several centrally active agents.
Given the absence of extensive direct studies on this compound, this guide will leverage data from structurally similar analogs to build a robust profile of its expected biological activities. The primary focus will be on the well-documented anticonvulsant and nootropic properties of this chemical class.
Proposed Synthesis Pathway
A plausible and efficient synthesis of this compound can be conceptualized based on established methods for analogous compounds. A two-step process is proposed, beginning with the acylation of N-methylaniline, followed by nucleophilic substitution with piperazine.
Step 1: Synthesis of 2-chloro-N-methyl-N-phenylacetamide
The initial step involves the reaction of N-methylaniline with 2-chloroacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Step 2: Synthesis of this compound
The intermediate, 2-chloro-N-methyl-N-phenylacetamide, is then subjected to a nucleophilic substitution reaction with piperazine. A mild base is typically used to scavenge the HCl generated.
Caption: Proposed two-step synthesis of the target compound.
Anticonvulsant Activity of Structural Analogs
A significant body of research points to the potent anticonvulsant effects of N-phenyl-2-(piperazin-1-yl)acetamide derivatives.[1][2] These compounds have shown efficacy in various preclinical models of epilepsy, suggesting a broad spectrum of activity.
Preclinical Efficacy
Studies on analogs have demonstrated protection against seizures in standard screening models, including the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.[2] Several derivatives have also shown activity in the 6-Hz model, which is considered a model for therapy-resistant partial seizures.[1][2]
| Compound | Modification from Core Structure | Animal Model | Observed Activity | Reference |
| Analog 1 | 3-(trifluoromethyl)anilide | MES Test (mice) | High protection | [1][2] |
| Analog 2 | 4-phenylpiperazine | 6-Hz Test (mice) | Significant protection | [1] |
| Analog 3 | N-(3-chlorophenyl) | MES Test (mice) | Moderate activity | [1] |
Proposed Mechanism of Action: Sodium Channel Modulation
The primary mechanism underlying the anticonvulsant activity of this class of compounds is believed to be the modulation of voltage-sensitive sodium channels (VSSCs).[1][2] By binding to these channels, the compounds can stabilize the inactivated state of the channel, thereby reducing the repetitive firing of neurons that is characteristic of epileptic seizures.
Caption: Proposed mechanism for anticonvulsant activity.
Experimental Protocol: Maximal Electroshock (MES) Test
This protocol outlines a standard MES test in mice to screen for anticonvulsant activity.
-
Animal Preparation: Use male Swiss albino mice (20-25 g). House them in a controlled environment for at least one week before the experiment.
-
Compound Administration: Dissolve the test compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose). Administer the compound intraperitoneally (i.p.) at various doses.
-
Induction of Seizure: At the time of peak effect (e.g., 30 or 60 minutes post-injection), deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.
-
Observation: Observe the mice for the presence or absence of a tonic hind limb extension seizure. The absence of this tonic phase is considered protection.
-
Data Analysis: Calculate the percentage of protected animals at each dose and determine the median effective dose (ED₅₀).
Nootropic (Cognition-Enhancing) Activity of Structural Analogs
Derivatives of the core structure have also been investigated as nootropic agents, showing promise in models of cognitive impairment.[3] These compounds are structurally related to potent cognition enhancers like DM235.[4]
Preclinical Efficacy
The primary model used to assess the nootropic potential of these compounds is the scopolamine-induced amnesia model in the passive avoidance test.[3] Scopolamine is a muscarinic antagonist that impairs learning and memory.
| Compound | Modification from Core Structure | Animal Model | Observed Activity | Reference |
| DM235 Analog | Varied hydrophilic substituents on piperazine | Passive Avoidance (mice) | Reversal of scopolamine-induced amnesia | [4] |
| DM232 Analog | Phenyl group on piperazine | Passive Avoidance (mice) | Enhanced cognition | [3] |
Proposed Mechanism of Action: Cholinergic Modulation
The pro-cognitive effects of these piperazine derivatives are thought to be mediated, at least in part, by the enhancement of cholinergic neurotransmission.[3] The most potent compounds in this class have been shown to increase the release of acetylcholine in the rat brain, a neurotransmitter crucial for learning and memory.
Caption: Proposed mechanism for nootropic activity.
Experimental Protocol: Passive Avoidance Test
This protocol describes the passive avoidance task, a fear-motivated test to assess learning and memory.
-
Apparatus: Use a two-compartment apparatus with a light and a dark chamber, connected by a small opening. The floor of the dark chamber is equipped with an electric grid.
-
Training (Acquisition Trial): Place a mouse in the light compartment. When it enters the dark compartment (which mice naturally prefer), deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
Compound Administration: Administer the test compound and/or an amnesic agent like scopolamine at appropriate times before or after the training trial.
-
Testing (Retention Trial): 24 hours after the training, place the mouse back in the light compartment and measure the latency to enter the dark compartment (step-through latency).
-
Data Analysis: A longer step-through latency in the test group compared to the amnesic control group indicates a reversal of amnesia and thus a nootropic effect.
Other Potential Biological Activities
The piperazine nucleus is a versatile scaffold found in drugs with a wide range of activities.[5][6] Therefore, this compound could potentially exhibit other biological effects, including:
-
Antimicrobial and Antifungal Activity: Some piperazine derivatives have shown inhibitory activity against various bacterial and fungal strains.[7]
-
Anti-inflammatory Activity: Certain piperazine-containing molecules have demonstrated anti-inflammatory properties.[6]
-
Neuroprotective Effects: Recent studies have highlighted the potential of similar piperazine derivatives in models of Alzheimer's disease, possibly through the activation of TRPC6 channels.[8][9]
Future Research and Development
This guide provides a predictive framework for the biological activity of this compound based on robust data from its close analogs. The next logical steps in the investigation of this compound should include:
-
In Vitro Screening: Direct assessment of the compound's activity on a panel of ion channels (especially VSSCs) and neurotransmitter receptors.
-
In Vivo Validation: Confirmation of the predicted anticonvulsant and nootropic activities using the standardized animal models described herein.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a focused library of derivatives to optimize potency and selectivity for the desired biological targets.
-
Pharmacokinetic Profiling: Evaluation of the compound's absorption, distribution, metabolism, and excretion (ADME) properties to assess its drug-like potential.
References
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Regan, C. M. (1990). In vitro screening for anticonvulsant-induced teratogenesis in neural primary cultures and cell lines. PubMed. [Link]
- Malik, V., & Kumar, V. (2013). Screening of nootropics: An overview of preclinical evaluation techniques.
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Bairy, K. L., et al. (2023). Current Trends in the Animal Models for Screening of Nootropic Agents: A Systematic Review. Current Reviews in Clinical and Experimental Pharmacology. [Link]
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Bairy, K. L., et al. (2022). Current Trends in the Animal Models for Screening of Nootropic Agents. ResearchGate. [Link]
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Kaminski, K., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed Central. [Link]
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Kaminski, K., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed. [Link]
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Singh, S., et al. (2023). In-Vitro and In-Vivo Pharmacological Screening Models for Antiepileptic Drugs -An Overview. ResearchGate. [Link]
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Logvinov, S. V., & Aliev, G. (2015). Screening and personalizing nootropic drugs and cognitive modulator regimens in silico. Frontiers in Aging Neuroscience. [Link]
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Ghelardini, C., et al. (2002). Piperazine derivatives: a new class of nootropic drugs with an in vivo pharmacological profile very similar to that of piracetam. ResearchGate. [Link]
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Malik, V. (2017). Screening method of nootropics vikas malik. Slideshare. [Link]
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Shetty, S. (2015). Screening Methods of Anti-epileptic drugs. Slideshare. [Link]
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Kaminski, K., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Springer Link. [Link]
- S.L., A., & T.M., P. (2014). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
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Deshmukh, B., & Charbe, N. (2022). Synthesis and biological evaluation of (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydrochloride and their sulfonamide derivatives. International Journal of Novel Research and Development. [Link]
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Kumar, G. S., et al. (2019). Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288): Biological Screening and Fingerprint applications. ResearchGate. [Link]
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Gomha, S. M., et al. (2022). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis-Thieno[2,3-b]pyridines with Potential Antimicrobial Activity. ACS Omega. [Link]
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Balzano, F., et al. (2023). An in vitro model of drug-resistant seizures for selecting clinically effective antiseizure medications in Febrile Infection-Related Epilepsy Syndrome. Frontiers in Neurology. [Link]
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Sharma, D., et al. (2019). In Vitro Assessment of the Effect of Antiepileptic Drugs on Expression and Function of ABC Transporters and Their Interactions with ABCC2. Molecular Pharmaceutics. [Link]
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Bartolini, M., et al. (2017). Piperazines as nootropic agents: New derivatives of the potent cognition-enhancer DM235 carrying hydrophilic substituents. PubMed. [Link]
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Deshmukh, B., & Charbe, N. (2022). Synthesis and biological evaluation of (N-(2-(4- methylpiperazine-1-carbonyl) thiophen-3-yl). International Journal of Novel Research and Development. [Link]
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Gasparyan, G., et al. (2021). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie. [Link]
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Popugaeva, E., et al. (2021). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. The Journal of Pharmacology and Experimental Therapeutics. [Link]
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Pchitskaya, E., et al. (2022). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. Scientific Reports. [Link]
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Patel, K. R., et al. (2023). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. [Link]
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Kaminski, K., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules. [Link]
- Kumar, A., et al. (2022). Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. Pharmaceuticals.
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N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide CAS number lookup
An In-Depth Technical Guide to N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide CAS Number: 318280-95-4
This guide provides a comprehensive technical overview of this compound, a compound of interest for researchers and professionals in drug development. We will explore its chemical properties, a representative synthetic pathway, its relevance in medicinal chemistry, and potential mechanisms of action based on structurally similar compounds.
Core Compound Identification and Properties
This compound is a tertiary amide containing a piperazine moiety. This structural combination is a common scaffold in the development of biologically active molecules due to the favorable pharmacokinetic properties often conferred by the piperazine ring and the versatile chemistry of the acetamide group.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 318280-95-4 | PubChem[1] |
| Molecular Formula | C₁₃H₁₉N₃O | PubChem[1] |
| Molecular Weight | 233.31 g/mol | PubChem[1] |
| IUPAC Name | N-methyl-N-phenyl-2-piperazin-1-ylacetamide | PubChem[1] |
| Monoisotopic Mass | 233.152812238 Da | PubChem[1] |
Synthesis and Chemical Logic
The synthesis of N-phenyl-2-(piperazin-1-yl)acetamide derivatives typically involves a two-step process rooted in fundamental organic reactions. The general strategy is the formation of an α-halo-acetamide intermediate followed by a nucleophilic substitution with piperazine or a piperazine derivative.
Generalized Synthetic Pathway
A plausible and widely utilized route for synthesizing the title compound and its analogs involves an initial acylation of N-methylaniline followed by nucleophilic substitution.
Step 1: Synthesis of 2-chloro-N-methyl-N-phenylacetamide (Intermediate A) The synthesis begins with the acylation of N-methylaniline using an α-haloacetyl halide, most commonly chloroacetyl chloride. This reaction is often performed under basic conditions, such as in the presence of a non-nucleophilic base like sodium hydroxide, to neutralize the HCl byproduct. This is a variation of the Schotten-Baumann reaction, which is effective for forming amides from amines and acid chlorides.[2]
Step 2: Synthesis of this compound Intermediate A is then subjected to a nucleophilic substitution reaction with piperazine. The piperazine nitrogen acts as the nucleophile, displacing the chloride from the α-carbon of the acetamide. This reaction is typically carried out in a suitable solvent like acetone or toluene, often with a base such as potassium carbonate to scavenge any generated acid and a catalyst like potassium iodide to facilitate the substitution.[3]
Synthesis Workflow Diagram
The logical flow of this synthetic approach is illustrated below.
References
The Discovery of N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide Structural Analogs: A Technical Guide for Drug Development Professionals
Abstract
The N-phenyl-2-(piperazin-1-yl)acetamide scaffold represents a privileged structural motif in modern medicinal chemistry, particularly in the discovery of novel agents targeting the central nervous system (CNS). This in-depth technical guide provides a comprehensive framework for the discovery and preclinical evaluation of structural analogs of N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide. We will explore rational drug design strategies, including scaffold hopping and bioisosteric replacement, to generate novel chemical entities with improved potency, selectivity, and pharmacokinetic profiles. This guide furnishes detailed, field-proven protocols for chemical synthesis, in vitro biological evaluation targeting key CNS receptors such as voltage-gated sodium channels and GABA-A receptors, and essential drug metabolism and pharmacokinetic (DMPK) assays. By integrating causality-driven experimental choices with robust, self-validating protocols, this document serves as a vital resource for researchers, scientists, and drug development professionals dedicated to advancing the next generation of CNS therapeutics.
Introduction: The Therapeutic Potential of the N-Arylpiperazine Acetamide Scaffold
The piperazine ring is a cornerstone of CNS drug discovery, appearing in a multitude of clinically successful drugs for treating depression, anxiety, and psychosis.[1][2] Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH, often confer favorable aqueous solubility and the capacity to interact with key biological targets within the CNS. The N-arylpiperazine acetamide core, in particular, has emerged as a promising scaffold for the development of compounds with a range of neurological activities.
Recent studies have highlighted the anticonvulsant properties of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, with evidence suggesting that these compounds may exert their effects through modulation of neuronal ion channels, such as voltage-sensitive sodium channels.[3][4] Furthermore, the broader class of arylpiperazines is well-known to interact with various G protein-coupled receptors (GPCRs), including serotonin (5-HT) and dopamine (D2) receptors, which are implicated in the pathophysiology of mood and anxiety disorders.[5][6] This polypharmacology presents both an opportunity and a challenge: the potential for broad therapeutic efficacy and the need for careful optimization to achieve target selectivity and minimize off-target effects.
This guide will utilize this compound as a starting point for a systematic exploration of analog discovery, providing a roadmap for the generation of novel, patentable chemical matter with enhanced therapeutic potential.
Rational Analog Design Strategies
The journey from a hit compound to a clinical candidate is a multi-parameter optimization problem. The initial lead, while demonstrating biological activity, may possess liabilities such as poor metabolic stability, off-target toxicity, or suboptimal potency. The following strategies are instrumental in systematically addressing these challenges.
Scaffold Hopping: Navigating New Chemical Space
Scaffold hopping is a powerful strategy to identify structurally novel compounds that retain the biological activity of a known active molecule by modifying its core structure.[5] This approach is particularly valuable for generating new intellectual property and for escaping undesirable physicochemical or ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties associated with the original scaffold.
For the this compound core, scaffold hopping could involve the replacement of the piperazine ring with other cyclic amines, such as piperidine or morpholine, or even more structurally distinct bioisosteres that maintain the crucial spatial arrangement of the key pharmacophoric features.
Bioisosteric Replacement: Fine-Tuning Molecular Properties
Bioisosterism refers to the replacement of a functional group within a molecule with another group that has similar physical or chemical properties, leading to a compound that retains the desired biological activity.[1] This technique is a cornerstone of lead optimization, enabling the fine-tuning of a molecule's steric, electronic, and lipophilic properties to enhance its drug-like characteristics. Bioisosteric replacements can be classified as classical (e.g., replacing a hydroxyl group with a thiol or amine) or non-classical (e.g., replacing a phenyl ring with a thiophene or pyridine).[1]
For our core molecule, bioisosteric replacements can be strategically applied to:
-
The N-phenyl group: Introducing electron-withdrawing or -donating substituents to modulate electronic properties and target interactions. Replacing the phenyl ring with various heteroaromatic rings can also impact metabolic stability and solubility.
-
The acetamide linkage: Altering the amide bond to improve metabolic stability or modify hydrogen bonding capacity.
-
The piperazine ring: Substitution on the second nitrogen of the piperazine ring can significantly influence potency, selectivity, and pharmacokinetic properties.
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An In-depth Technical Guide to N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide and its Analogs: Synthesis, Pharmacological Potential, and Research Methodologies
This guide provides a comprehensive technical overview of N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide, a molecule belonging to the versatile class of piperazine-based acetanilides. For researchers and drug development professionals, this document synthesizes foundational knowledge with actionable insights, navigating from chemical synthesis to potential therapeutic applications. While direct literature on the title compound is sparse, this paper will extrapolate from closely related analogs to provide a robust framework for its study.
Introduction: The Significance of the Piperazine-Acetanilide Scaffold
The fusion of a piperazine ring with an N-phenylacetamide (acetanilide) moiety creates a chemical scaffold of significant interest in medicinal chemistry.[1] Piperazine, a dinitrogen-containing heterocycle, is a common feature in a multitude of bioactive compounds, conferring a range of pharmacological properties including anticancer, anticonvulsant, antidepressant, and anti-inflammatory activities.[1][2] Similarly, the acetanilide structure is also associated with diverse bioactivities.[1] The combination of these two pharmacophores in a single molecule can lead to potent biological agents with novel mechanisms of action.[1] This guide will delve into the synthesis, potential pharmacology, and key experimental protocols relevant to this compound, drawing on the wealth of research into its structural analogs.
Synthesis and Characterization
The synthesis of this compound can be approached through a systematic, multi-step process. The following protocol is a representative example, adapted from established methods for similar compounds.[3][4]
Proposed Synthetic Pathway
The synthesis of the target compound can be logically approached in two main stages: the preparation of an intermediate, 2-chloro-N-methyl-N-phenylacetamide, followed by its reaction with piperazine.
Caption: Proposed two-stage synthesis of this compound.
Detailed Experimental Protocol
Part 1: Synthesis of 2-chloro-N-methyl-N-phenylacetamide (Intermediate)
-
Reaction Setup: To a solution of N-methylaniline (1 equivalent) in a suitable aprotic solvent (e.g., ethyl acetate) in a three-necked flask equipped with a dropping funnel and a magnetic stirrer, add a base (e.g., triethylamine, 1.1 equivalents) and cool the mixture to 0-5 °C in an ice bath.
-
Acylation: Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in the same solvent to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 2-chloro-N-methyl-N-phenylacetamide by recrystallization or column chromatography.
Part 2: Synthesis of this compound (Final Product)
-
Reaction Setup: Dissolve the purified 2-chloro-N-methyl-N-phenylacetamide (1 equivalent) in a suitable solvent such as toluene or acetone in a round-bottom flask.[3][4] Add anhydrous potassium carbonate (2 equivalents) and a catalytic amount of potassium iodide.[4]
-
Nucleophilic Substitution: Add piperazine (1.2 equivalents) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.[3][4] Monitor the reaction by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent and wash with water to remove any remaining piperazine and salts.
-
Purification and Characterization: Dry the organic layer, concentrate, and purify the final product by column chromatography or recrystallization. Characterize the purified this compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Potential Pharmacological Applications and Mechanism of Action
While the specific biological activity of this compound is not yet documented, the activities of its close analogs suggest several promising avenues for investigation.
Anticonvulsant Activity
A study on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives revealed significant anticonvulsant activity, particularly in the maximal electroshock (MES) seizure model.[4][5] This suggests a potential mechanism involving the modulation of voltage-sensitive sodium channels.[5] The this compound core structure is a promising candidate for evaluation in preclinical models of epilepsy.
Antipsychotic Potential
Piperazine derivatives are known to interact with dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors, which are key targets for antipsychotic drugs.[6] The N-phenylpiperazine scaffold, in particular, has been explored for the development of D2/D3 receptor ligands for treating neurodegenerative diseases.[7] Therefore, this compound warrants investigation for its potential as a multi-target antipsychotic agent.
Other Potential Applications
Derivatives of piperazine acetamide have also shown promise as:
-
Anti-inflammatory agents: By inhibiting pro-inflammatory cytokines like TNF-α and IL-6.[8]
-
Antimicrobial agents: Exhibiting potency against various bacterial and fungal strains.[8]
-
Antidiabetic agents: Acting as α-glucosidase inhibitors.[9]
The following diagram illustrates a hypothetical workflow for the preliminary pharmacological screening of this compound.
Caption: Workflow for the pharmacological evaluation of this compound.
Structure-Activity Relationship (SAR) Insights
Based on studies of related compounds, several structural features can be hypothesized to influence the biological activity of this compound:
-
Substituents on the Phenyl Ring: The nature and position of substituents on the N-phenyl ring can significantly impact activity. For instance, in anticonvulsant analogs, a 3-(trifluoromethyl) group on the anilide moiety was found to be favorable.[4]
-
Substitution on the Piperazine Ring: The presence of substituents on the distal nitrogen of the piperazine ring can modulate receptor affinity and selectivity.
-
The Acetamide Linker: The length and rigidity of the linker between the piperazine and acetanilide moieties can influence how the molecule fits into a target binding site.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, molecule within the pharmacologically rich class of piperazine-based acetanilides. Drawing on the extensive research into its analogs, this guide provides a foundational framework for its synthesis, characterization, and pharmacological evaluation. Future research should focus on the systematic synthesis and screening of this compound and its derivatives to fully elucidate their therapeutic potential. The insights and protocols presented herein offer a solid starting point for researchers and drug development professionals to embark on the exploration of this intriguing chemical entity.
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An In-Depth Technical Guide to the Structure-Activity Relationship of N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide Derivatives
Foreword: The Strategic Pursuit of CNS Modulators
In the landscape of central nervous system (CNS) drug discovery, the N-aryl-2-(piperazin-1-yl)acetamide scaffold represents a privileged structure, a term bestowed upon molecular frameworks that demonstrate the ability to interact with multiple, diverse biological targets. This guide delves into the intricate structure-activity relationships (SAR) of this versatile core, with a specific focus on the N-methyl-N-phenyl variant. Our exploration is grounded in the primary literature, synthesizing data from key studies to provide a comprehensive understanding for researchers, medicinal chemists, and drug development professionals. We will dissect the molecule, region by region, to understand how subtle structural modifications translate into significant shifts in pharmacological activity, primarily focusing on its well-documented anticonvulsant properties while also touching upon its potential in other CNS-related therapeutic areas.
The Core Scaffold: A Blueprint for CNS Activity
The N-phenyl-2-(piperazin-1-yl)acetamide framework can be deconstructed into three primary regions for systematic SAR analysis. This modularity allows medicinal chemists to fine-tune the molecule's properties by modifying each component to optimize potency, selectivity, and pharmacokinetic profiles.
-
Region A (Aryl Amide): The N-phenylacetamide portion. Substitutions on this aromatic ring are critical for potency and the mechanism of action.
-
Region B (Piperazine Core): The central piperazine ring acts as a versatile linker, providing a key basic nitrogen atom that is often crucial for receptor interaction and solubility.
-
Region C (Piperazine N4-Substituent): The substituent at the N4 position of the piperazine ring profoundly influences selectivity and overall pharmacological profile.
Caption: Deconstruction of the core scaffold into three key regions for SAR analysis.
Anticonvulsant Activity: A Deep Dive into SAR
A seminal study by Kamiński et al. provides a robust dataset for understanding the anticonvulsant SAR of this class.[1][2] Their work focused on analogs of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide, which were designed by modifying a more rigid anticonvulsant scaffold, the pyrrolidine-2,5-diones.[1][2] This transition from a cyclic imide to a more flexible chain amide was a key strategic choice to explore new chemical space while retaining essential pharmacophoric features.[1]
The Critical Role of the Aryl Amide Moiety (Region A)
The substitution pattern on the anilide ring (the N-phenyl group) is a primary determinant of anticonvulsant potency. The research demonstrates a clear preference for specific electronic and steric properties at the meta-position.
-
3-Trifluoromethyl vs. 3-Chloro Substitution: A consistent and significant finding is that derivatives bearing a 3-(trifluoromethyl) group on the anilide ring exhibit considerably higher anticonvulsant activity in the maximal electroshock (MES) seizure model compared to their 3-chloro counterparts.[1][2] In many cases, the 3-chloro analogs were inactive, while the 3-CF3 analogs provided significant protection.[1] This suggests that the strong electron-withdrawing nature and the lipophilicity of the trifluoromethyl group are crucial for potent activity.
Influence of the N4-Substituent on the Piperazine Ring (Region C)
The nature of the substituent at the distal nitrogen of the piperazine ring is equally important for modulating activity.
-
Aryl Substituents: The presence of an aryl group at the N4 position is a common feature in active compounds. However, substitutions on this phenyl ring can either enhance or diminish activity. For instance, within the highly active 3-(trifluoromethyl)anilide series, analogs with 4-(3-chlorophenyl)piperazine and 4-(4-chlorophenyl)piperazine moieties demonstrated robust protection in the MES test.[1]
-
Steric Hindrance: Introducing bulky substituents at the ortho position of the N4-phenyl ring, such as in 4-(2-chlorophenyl)piperazine or 4-(2,3-dichlorophenyl)piperazine, was detrimental to activity.[1] This indicates that steric hindrance near the piperazine ring may disrupt the optimal binding conformation with the biological target.
-
Heteroaromatic Substituents: Replacing the N4-phenyl group with a heteroaromatic ring like pyrimidin-2-yl also led to inactive compounds, suggesting that the specific electronic and conformational properties of a substituted phenyl ring are preferred for this interaction.[1]
Quantitative SAR Data Summary
The following table summarizes the anticonvulsant activity (MES test) and acute neurological toxicity (Rotarod test) for selected, representative compounds from the study by Kamiński et al.[1] Activity is presented as the dose (in mg/kg) required to protect 50% of animals (ED₅₀) or induce toxicity in 50% of animals (TD₅₀). The Protective Index (PI = TD₅₀/ED₅₀) is a measure of the therapeutic window.
| Compound ID | Region A (Anilide) Substituent | Region C (N4-Piperazine) Substituent | MES ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | Protective Index (PI) |
| 19 | 3-CF₃ | 3-Cl-Phenyl | 69.8 | > 300 | > 4.3 |
| 20 | 3-CF₃ | 4-Cl-Phenyl | 75.4 | > 300 | > 3.98 |
| 14 | 3-CF₃ | Phenyl | 91.3 | > 300 | > 3.28 |
| 12 | 3-Cl | Methyl | > 100 | Not Determined | - |
| 15 | 3-CF₃ | 2-Cl-Phenyl | > 300 | Not Determined | - |
| 17 | 3-CF₃ | 2,3-diCl-Phenyl | > 300 | Not Determined | - |
Data extracted and adapted from Kamiński et al., 2015.[1]
The N-methyl Group: A Subtle but Powerful Modification
The core topic of this guide is the N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide structure. While the key dataset from Kamiński et al. focuses on secondary amides (N-H), we can infer the impact of N-methylation based on established principles in medicinal chemistry. The transition from a secondary to a tertiary amide is a strategic choice often employed to fine-tune a drug candidate's properties.
Caption: Conceptual overview of the effects of amide N-methylation.
-
Elimination of Hydrogen Bond Donor: The most immediate consequence of N-methylation is the removal of the amide proton, a hydrogen bond donor. This can be advantageous or detrimental. If the N-H proton is involved in a critical hydrogen bond with the target receptor, methylation will abolish activity. Conversely, if this hydrogen bond is not essential for affinity but leads to off-target interactions or recognition by efflux transporters, its removal can improve selectivity and bioavailability.[3]
-
Conformational Restriction: The methyl group introduces steric bulk, which restricts rotation around the C-N amide bond. This can "lock" the molecule into a specific conformation. If this conformation is the one required for binding (the "bioactive conformation"), N-methylation can lead to a significant increase in potency.[4] Furthermore, for aromatic amides, N-methylation can disrupt planarity, which often leads to an increase in aqueous solubility by hindering efficient crystal lattice packing.[3]
-
Metabolic Stability: Amide bonds can be susceptible to enzymatic hydrolysis. N-methylation can sterically shield the carbonyl group, making the amide bond more resistant to metabolic cleavage and thereby increasing the compound's half-life in vivo.[5]
For the this compound scaffold, these factors suggest that N-methylation is likely to enhance metabolic stability and may alter the compound's CNS penetration and receptor-binding profile by modifying its conformational preferences and hydrogen bonding potential.
Beyond Anticonvulsant Activity: A Scaffold with Broader CNS Potential
The arylpiperazine motif is a cornerstone of CNS drug discovery, with numerous approved drugs targeting a range of neurotransmitter receptors.[5] It is therefore highly probable that the this compound scaffold possesses a wider pharmacological profile.
-
Serotonin (5-HT) Receptor Affinity: Arylpiperazine derivatives are well-known ligands for various serotonin receptors, particularly the 5-HT₁A and 5-HT₇ subtypes.[3][6] This activity is often associated with anxiolytic and antidepressant effects. SAR studies in related series have shown that the nature of the aryl group on the piperazine and the length and character of the linker are crucial for 5-HT receptor affinity.[3]
-
Anxiolytic and Neuroprotective Effects: Several studies on related piperazine derivatives have demonstrated potential anxiolytic-like effects in preclinical models.[5][7] Furthermore, some arylpiperazine compounds have shown promise as neuroprotective agents, capable of shielding neurons from damage in models of neurotoxicity.[4]
Experimental Protocols: From Synthesis to Biological Evaluation
A self-validating and trustworthy guide must provide actionable methodologies. The following protocols are representative of the synthesis and primary in vivo screening for this class of compounds.
Synthesis Workflow: Preparation of a Representative Compound
The general synthesis involves a two-step process: chloroacetylation of the aniline followed by nucleophilic substitution with the desired piperazine.
Caption: General two-step synthetic workflow for the target compound class.
Protocol: Synthesis of N-(3-(Trifluoromethyl)phenyl)-2-(4-(3-chlorophenyl)piperazin-1-yl)acetamide (Compound 19)
This protocol is adapted from the general procedures described by Kamiński et al.[1]
Step 1: Synthesis of 2-chloro-N-(3-(trifluoromethyl)phenyl)acetamide
-
To a stirred solution of 3-(trifluoromethyl)aniline (10 mmol) and triethylamine (12 mmol) in anhydrous dichloromethane (50 mL) at 0 °C, add a solution of chloroacetyl chloride (11 mmol) in anhydrous dichloromethane (10 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude chloroacetamide intermediate. This is often used in the next step without further purification.
Step 2: Synthesis of the Final Compound (19)
-
To a solution of the crude 2-chloro-N-(3-(trifluoromethyl)phenyl)acetamide (10 mmol) in dry acetone (50 mL), add 1-(3-chlorophenyl)piperazine (10 mmol), anhydrous potassium carbonate (15 mmol), and a catalytic amount of potassium iodide.
-
Heat the mixture to reflux (approximately 60 °C) and stir for 8-12 hours.
-
Monitor the reaction progress by HPLC or TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel (using an appropriate eluent system, e.g., hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure final compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and elemental analysis to confirm its structure and purity.
Biological Evaluation: The Maximal Electroshock (MES) Seizure Test
The MES test is a gold-standard preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.
Protocol: MES Test in Mice This protocol is based on the procedures of the Anticonvulsant Screening Program.[1]
-
Animal Preparation: Use male albino mice (e.g., Swiss strain, 20-25 g). Allow animals to acclimatize for at least one week before testing.
-
Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group (e.g., 0.5% methylcellulose in water) must be included.
-
Time to Peak Effect: Conduct the test at the predetermined time of peak effect for the compound (e.g., 30 minutes or 4 hours post-administration).
-
Induction of Seizure: Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or auricular electrodes.
-
Observation: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hind limb extension seizure. The complete extension of the hind limbs at an angle greater than 90° to the plane of the body is the endpoint.
-
Endpoint Measurement: Protection is defined as the absence of the tonic hind limb extension seizure.
-
Data Analysis: Calculate the percentage of animals protected at each dose. Determine the ED₅₀ (the dose that protects 50% of the animals) using probit analysis or other appropriate statistical methods.
Conclusion and Future Directions
The this compound scaffold is a rich platform for the design of novel CNS agents. The structure-activity relationships for anticonvulsant activity are well-defined, with a clear preference for a 3-(trifluoromethyl)anilide moiety and specific substitution patterns on the N4-arylpiperazine ring. The strategic inclusion of an N-methyl group on the acetamide nitrogen represents a rational medicinal chemistry approach to enhance pharmacokinetic properties like metabolic stability and to modulate conformational behavior, which can fine-tune the compound's biological activity.
Future research should focus on a direct, systematic comparison of N-H versus N-methyl analogs to quantify the precise effects of this modification on anticonvulsant potency, neurotoxicity, and broader CNS receptor interactions. Exploring a wider range of substituents in all three regions of the molecule, guided by the established SAR, will undoubtedly lead to the discovery of new candidates with improved efficacy and safety profiles for the treatment of epilepsy and potentially other neurological disorders.
References
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Kamiński, K., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed Central. Available at: [Link][1]
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Kamiński, K., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed. Available at: [Link][2]
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Cunha, A. C., et al. (2024). A novel arylpiperazine derivative (LQFM181) protects against neurotoxicity induced by 3- nitropropionic acid in in vitro and in vivo models. PubMed. Available at: [Link]
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Modica, M., et al. (2000). High potent and selective arylpiperazine derivatives as ligands for the 5-HT1A receptor. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Seba, M. C., et al. (2019). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine. Available at: [Link]
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Rankovic, Z. (2015). The impact of N-methylation on aqueous solubility and lipophilicity. MedChemComm. Available at: [https://www.sygnaturediscovery.com/blog/ medicinal-chemistry/the-impact-of-n-methylation-on-aqueous-solubility-and-lipophilicity]([Link] medicinal-chemistry/the-impact-of-n-methylation-on-aqueous-solubility-and-lipophilicity)
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de Oliveira, R. J., et al. (2017). Anxiolytic-like effect of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol is mediated through the benzodiazepine and nicotinic pathways. Chemical Biology & Drug Design. Available at: [Link]
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An In-depth Technical Guide to the Safety and Toxicity Profile of N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide
Executive Summary
This technical guide provides a comprehensive analysis of the safety and toxicity profile of N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide (CAS No. 318280-95-4). While specific preclinical and clinical data for this compound are not extensively available in the public domain, a robust safety assessment can be constructed based on its existing Globally Harmonized System (GHS) of Classification and Labelling of Chemicals data and by applying read-across principles from the broader class of piperazine derivatives. This document synthesizes available data, outlines potential metabolic pathways and mechanisms of toxicity, provides detailed protocols for in vitro safety assessment, and offers guidance on safe laboratory handling. The primary audience for this guide includes researchers, toxicologists, and drug development professionals who may be handling or evaluating this compound.
Introduction
This compound is a substituted piperazine derivative. The piperazine scaffold is a ubiquitous structural motif in medicinal chemistry, found in a wide array of therapeutic agents targeting the central nervous system, inflammation, and infectious diseases.[1] However, the physiological effects of piperazine derivatives are diverse, and some have been associated with significant toxicities, including neurotoxicity, hepatotoxicity, and cardiotoxicity.[2][3][4][5] A thorough understanding of the safety and toxicity profile of any novel piperazine compound is therefore a critical prerequisite for its development and use. This guide serves to consolidate the known hazard information for this compound and to provide a predictive framework and practical experimental approaches for a more complete toxicological characterization.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of a compound is fundamental to assessing its toxicological potential and designing appropriate experimental systems.
| Property | Value | Source |
| IUPAC Name | N-methyl-N-phenyl-2-piperazin-1-ylacetamide | PubChem[6] |
| CAS Number | 318280-95-4 | PubChem[6] |
| Molecular Formula | C₁₃H₁₉N₃O | PubChem[6] |
| Molecular Weight | 233.31 g/mol | PubChem[6] |
| Appearance | (Predicted) Solid | - |
| XLogP3 | 0.7 | PubChem[6] |
Hazard Identification and GHS Classification
The primary source of direct hazard information for this compound comes from its GHS classification. This classification indicates significant potential for acute toxicity and local irritation.[6]
| Hazard Class | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | Warning |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Warning |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Irritation (Category 2) | H319: Causes serious eye irritation | Warning |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation | Warning |
These classifications necessitate the use of appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, and handling within a well-ventilated area or a fume hood to minimize exposure.
Predicted Toxicological Profile
In the absence of specific studies on this compound, we can predict potential toxicological pathways based on its structure and data from related piperazine compounds.
Predicted Metabolic Pathways
The metabolism of piperazine-containing compounds is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[2][4] For this compound, several metabolic transformations can be anticipated.
Caption: Predicted metabolic pathways for this compound.
The formation of reactive metabolites, particularly from the oxidation of the piperazine ring, is a potential concern as it can lead to idiosyncratic drug reactions.[4] Experimental verification of these pathways using liver microsomes is a critical step in a full toxicological workup.
Potential Mechanisms of Toxicity
Based on studies of other piperazine derivatives, several mechanisms could contribute to the toxicity of this compound.
-
Hepatotoxicity: As the primary site of metabolism, the liver is a potential target. Some piperazine derivatives induce cytotoxicity in hepatic cell lines (e.g., HepG2, HepaRG) through mechanisms involving oxidative stress, ATP depletion, and mitochondrial membrane potential disruption, ultimately leading to apoptosis or necrosis.[4][7]
-
Neurotoxicity: Many piperazine derivatives are psychoactive, interacting with dopaminergic and serotonergic systems.[2][3] At high concentrations, this can lead to neurotoxic effects. Studies on neuroblastoma cell lines (e.g., SH-SY5Y) have shown that some piperazines can induce apoptosis, increase intracellular calcium levels, and cause mitochondrial hyperpolarization.[8][9]
-
Cardiotoxicity: The potential for cardiac effects has also been noted for some piperazines, with toxicity in cardiomyocyte cell lines (H9c2) being linked to mitochondrial impairment and disruption of calcium homeostasis.[5]
Caption: Potential mechanisms of piperazine-induced cellular toxicity.
Experimental Protocols for In Vitro Toxicity Assessment
To experimentally evaluate the safety profile of this compound, a tiered approach using in vitro assays is recommended. The following protocols are foundational for assessing cytotoxicity and membrane integrity.
Caption: General experimental workflow for in vitro cytotoxicity assessment.
In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells, providing an indication of cell viability.[4][10]
Methodology:
-
Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically ≤0.5%).
-
Compound Treatment: Remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include wells for vehicle control (medium with solvent only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot against compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration).
Membrane Integrity Assessment (Lactate Dehydrogenase - LDH Assay)
The LDH assay quantifies the activity of lactate dehydrogenase, a cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[10]
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT assay protocol.
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.
-
Supernatant Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new flat-bottom 96-well plate.
-
Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution (if required by the kit).
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the amount of LDH release relative to a maximum LDH release control (cells lysed with a detergent) and a spontaneous release control (vehicle-treated cells).
Risk Management and Safe Handling
Given the GHS classification, the following precautions are mandatory when handling this compound:
-
Engineering Controls: All weighing and solution preparation should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Body Protection: A lab coat must be worn. For handling larger quantities, consider a chemical-resistant apron.
-
-
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
If inhaled: Move the person into fresh air and keep comfortable for breathing.
-
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
While specific toxicological data for this compound is limited, its GHS classification provides a clear warning of its potential for acute toxicity and irritation. By using a read-across approach from the broader class of piperazine derivatives, we can predict potential liabilities related to hepatotoxicity, neurotoxicity, and cardiotoxicity, likely mediated by oxidative stress and mitochondrial dysfunction. The experimental protocols outlined in this guide provide a clear and robust framework for the initial in vitro characterization of these potential risks. A comprehensive safety assessment will require further investigation into its metabolic stability, metabolite identification, and, if warranted, targeted in vivo studies.
References
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Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 430-438. Available from: [Link]
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Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423-441. Available from: [Link]
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Dias da Silva, D., et al. (2015). Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. Toxicology in Vitro, 29(5), 955-964. Available from: [Link]
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Welz, A., & Koba, M. (2019). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423-441. [Note: This appears to be a duplicate reference from the search results, but refers to cardiotoxicity aspects]. Available from: [Link]
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ResearchGate. (2020). Piperazine Derivatives as Dangerous Abused Compounds. Available from: [Link]
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National Industrial Chemicals Notification and Assessment Scheme. (2019). Piperazine: Human health tier II assessment. Available from: [Link]
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ResearchGate. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Available from: [Link]
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National Industrial Chemicals Notification and Assessment Scheme. (2018). Piperazine salts: Human health tier II assessment. Available from: [Link]
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ResearchGate. (2015). Comparison of three different in vitro models for the evaluation of the hepatotoxicity of piperazine designer drugs. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2737187, this compound. Available from: [Link]
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Arbo, M. D., et al. (2015). In vitro neurotoxicity evaluation of piperazine designer drugs in differentiated human neuroblastoma SH-SY5Y cells. Journal of Applied Toxicology, 35(11), 1345-1354. Available from: [Link]
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de Oliveira, A. C. S., et al. (2022). Neurotoxicity Assessment of 1-[(2,3-Dihydro-1-Benzofuran-2-yl)Methyl]Piperazine (LINS01 Series) Derivatives and their Protective Effect on Cocaine-Induced Neurotoxicity Model in SH-SY5Y Cell Culture. Neurotoxicity Research, 40(6), 1653-1663. Available from: [Link]
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The Elusive Patent Landscape of N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide: A Technical Deep Dive
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide navigates the challenging patent landscape of the piperazine derivative, N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide. While the therapeutic potential of the broader piperazine class is widely recognized, the intellectual property surrounding this specific molecule presents a more nuanced picture. This analysis reveals a notable scarcity of direct patent filings for this compound as a primary active pharmaceutical ingredient (API), suggesting its role may lie more as a chemical intermediate or a building block in the synthesis of other complex molecules.
Introduction: The Piperazine Scaffold and the Subject Molecule
The piperazine ring is a ubiquitous feature in medicinal chemistry, forming the core of numerous drugs with diverse therapeutic applications, including antipsychotic, antihistamine, and antianginal agents. Its ability to be readily functionalized at its two nitrogen atoms allows for the fine-tuning of pharmacological properties. The molecule in focus, this compound (CAS 318280-95-4), combines this versatile piperazine moiety with an N-methyl-N-phenyl acetamide group, suggesting potential for interaction with a range of biological targets.
Despite its intriguing structure, a comprehensive search of patent databases reveals a landscape dominated by a structurally similar analogue, N-(2,6-dimethyl-phenyl)-2-(piperazin-1-yl)acetamide . This related compound is a well-documented intermediate in the synthesis of the antianginal drug Ranolazine. This prevalence of patents for a related molecule underscores the critical importance of precise structural differentiation when navigating the patent space.
The Patent Landscape: A Tale of Analogs and Intermediates
Direct and explicit patent claims for this compound as a therapeutic agent are conspicuously absent in the public domain. The intellectual property narrative is instead shaped by patents covering its synthesis as a potential intermediate and the vast patent estates of its structural relatives.
Key Observations:
-
Dominance of Ranolazine Intermediate Patents: A significant number of patents, including WO2004000824A1 and CN1326846C, detail the industrial-scale production of N-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide. These patents focus on optimizing reaction conditions to improve yield and purity for its use in the synthesis of Ranolazine.
-
Lack of Direct Therapeutic Claims: Extensive searches did not uncover any patents that claim this compound as a composition of matter for a specific therapeutic indication. This suggests that, to date, it has not been the focal point of a dedicated drug development program that has resulted in patent protection.
-
Potential as a Research Chemical or Intermediate: The commercial availability of this compound from various chemical suppliers, as evidenced by numerous online catalogs, points to its use as a research chemical or a building block for medicinal chemistry exploration. Its patent footprint may be embedded within broader patents claiming large libraries of compounds, where it serves as an intermediate or an exemplary, but not centrally claimed, structure.
Synthetic Pathways: Insights from Related Art
While no patents specifically detail a definitive industrial synthesis for this compound, a plausible and efficient synthetic route can be extrapolated from the well-established chemistry of related acetamide derivatives. The most probable synthetic strategy involves the nucleophilic substitution of a haloacetamide with piperazine.
A generalized, two-step synthetic protocol is proposed below, based on common organic chemistry principles and analogous reactions found in the patent literature for similar compounds.
Proposed Synthetic Protocol:
Step 1: Synthesis of 2-chloro-N-methyl-N-phenylacetamide (Intermediate 1)
-
Reaction Setup: In a well-ventilated fume hood, a reaction vessel equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with N-methylaniline and a suitable aprotic solvent (e.g., dichloromethane or toluene).
-
Cooling: The reaction mixture is cooled in an ice bath to 0-5 °C.
-
Addition of Chloroacetyl Chloride: Chloroacetyl chloride, dissolved in the same solvent, is added dropwise to the cooled solution of N-methylaniline via the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
-
Work-up: The reaction mixture is washed sequentially with a dilute acid (e.g., 1M HCl) to remove unreacted N-methylaniline, followed by a dilute base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities, and finally with brine.
-
Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2-chloro-N-methyl-N-phenylacetamide. This intermediate can be purified by recrystallization or column chromatography if necessary.
Step 2: Synthesis of this compound (Final Product)
-
Reaction Setup: A reaction vessel is charged with piperazine and a suitable polar aprotic solvent (e.g., acetonitrile or DMF). A base, such as potassium carbonate, is added to act as a scavenger for the HCl generated during the reaction.
-
Addition of Intermediate 1: The 2-chloro-N-methyl-N-phenylacetamide (Intermediate 1), dissolved in the same solvent, is added to the piperazine solution.
-
Heating: The reaction mixture is heated to a moderate temperature (e.g., 60-80 °C) and stirred for several hours until the reaction is complete (monitored by TLC).
-
Work-up: The reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure.
-
Extraction: The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water to remove any remaining piperazine and inorganic salts.
-
Purification: The organic layer is dried, concentrated, and the crude product is purified by column chromatography on silica gel to afford pure this compound.
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed two-step synthesis of this compound.
Potential Therapeutic Applications: A Landscape of Possibilities
Given the lack of specific patent data, the potential therapeutic applications of this compound can only be inferred from the known activities of the broader class of piperazine-containing compounds. The structural motifs present in the molecule suggest several avenues for pharmacological activity.
Table 1: Potential Therapeutic Areas for this compound Based on Structural Analogy
| Therapeutic Area | Rationale |
| Central Nervous System (CNS) Disorders | The piperazine scaffold is a well-known pharmacophore for targeting CNS receptors, including dopamine and serotonin receptors. This makes it a potential candidate for development as an antipsychotic, antidepressant, or anxiolytic agent. |
| Cardiovascular Diseases | The structural similarity to the Ranolazine intermediate suggests that it could be explored for cardiovascular applications, potentially as an anti-arrhythmic or anti-anginal agent. |
| Oncology | Numerous piperazine derivatives have been investigated as kinase inhibitors and anticancer agents. The N-phenylacetamide moiety could also contribute to interactions with various enzymatic targets relevant to cancer. |
| Inflammatory Diseases | Certain piperazine-containing compounds have demonstrated anti-inflammatory properties, suggesting a potential role in treating a range of inflammatory conditions. |
Diagram of Potential Therapeutic Pathways:
Caption: Potential therapeutic pathways for this compound.
Conclusion and Future Outlook
The patent landscape for this compound is currently sparse and indirect. The existing intellectual property focuses on a structurally related compound, highlighting the importance of precise chemical identity in patent analysis. The absence of direct therapeutic patents for the subject molecule suggests it is an underexplored area of medicinal chemistry, ripe for investigation.
For researchers and drug development professionals, this presents both a challenge and an opportunity. The challenge lies in the lack of established data and a clear precedent in the patent literature. The opportunity, however, is significant. The unencumbered patent space for this specific molecule means that novel synthesis methods, formulations, and, most importantly, new therapeutic uses could be protectable. Future research into the pharmacological profile of this compound could unlock its therapeutic potential and pave the way for new intellectual property in a variety of disease areas.
References
- Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide. WO2004000824A1.
- Process for producing N-(2,6-dimethylphenyl)-2-piperazin-1-ylacetamide. CN1326846C.
-
This compound. PubChem. [Link].
An In-Depth Technical Guide to Target Identification and Validation for N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide
A Senior Application Scientist's Field-Proven Approach for Drug Development Professionals
Abstract
The journey of a novel bioactive compound from initial discovery to a potential therapeutic is critically dependent on the precise identification and rigorous validation of its molecular target(s). This guide provides a comprehensive, technically-grounded framework for the target deconvolution of N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide, a compound representative of the vast chemical space occupied by piperazine and acetamide derivatives known for diverse bioactivities. While public domain data on this specific molecule is sparse, its structural motifs are common in pharmacologically active agents, making it an ideal candidate for illustrating a robust target identification strategy.[1] We will treat it as a novel chemical entity (NCE) and outline an integrated, multi-platform approach. This document moves beyond a simple listing of techniques, delving into the strategic rationale, experimental causality, and self-validating protocols essential for generating a high-confidence target dossier suitable for progression into drug development pipelines.
Introduction: The Imperative of Target Deconvolution
The central dogma of modern pharmacology states that the therapeutic and toxicological effects of most drugs are mediated through their interaction with specific biological macromolecules, or "targets." Identifying this target is the pivotal step that transforms a "bioactive compound" into a "drug candidate." A well-defined target enables mechanism-based drug design, the development of relevant biomarkers, and a more rational approach to clinical trial design.
This compound (PubChem CID: 2737187) is a molecule containing both a piperazine ring and an N-phenylacetamide core.[2] These scaffolds are present in compounds with a wide array of biological activities, including anticonvulsant, antimicrobial, and antidiabetic properties, often acting on ion channels, enzymes, or GPCRs.[3][4][5][6] This guide presents a phased, logic-driven workflow to systematically identify and validate the specific cellular target(s) of this compound.
Overall Strategy Workflow
The proposed strategy integrates computational prediction with orthogonal experimental approaches to create a high-fidelity target identification and validation cascade.
Caption: High-level workflow for target identification and validation.
Phase 1: In Silico Target Prediction & Hypothesis Generation
Before committing to resource-intensive wet-lab experiments, computational methods can scan vast biological databases to generate a preliminary, ranked list of potential targets. This phase is about building a data-driven hypothesis.
Cheminformatic & Substructure Searching
The rationale here is "guilt-by-association": molecules with similar structures often share similar targets. We begin by using the compound's structure (SMILES: CN(C(=O)CN1CCNCC1)C2=CC=CC=C2) as a query in databases like ChEMBL and PubChem.
-
Similarity Search: Identifies molecules with high structural similarity (e.g., Tanimoto coefficient > 0.85) that have known biological targets.
-
Substructure Search: Identifies all compounds containing the core N-phenyl-piperazinyl-acetamide scaffold to understand the broader target landscape of this chemical class.
Expected Outcome: A list of proteins and pathways frequently modulated by structurally related compounds. For instance, this may highlight targets like dopamine receptors, serotonin receptors, or voltage-gated sodium channels.[6]
Reverse Docking and Pharmacophore Screening
These methods take the ligand's structure and screen it against a library of protein binding sites.
-
Methodology:
-
Ligand Preparation: Generate a low-energy 3D conformer of this compound.
-
Target Database: Utilize a platform like SwissTargetPrediction or PharmMapper, which maintains a curated database of druggable protein structures.
-
Screening: The server computationally "docks" the ligand into each binding site or screens for alignment with pre-calculated pharmacophore models.
-
Scoring & Ranking: Potential targets are ranked based on binding energy scores or pharmacophore fit.
-
Trustworthiness Check: Computational predictions are inherently probabilistic. A high-confidence hypothesis emerges when multiple, algorithmically different in silico methods converge on the same protein or protein family.
| In Silico Method | Principle | Pros | Cons | Recommended Tool |
| Similarity Search | Similar molecules have similar targets. | Fast, computationally inexpensive. | Biased towards well-studied targets; may miss novel activities. | ChEMBL, PubChem |
| Reverse Docking | Predicts binding affinity to known protein structures. | Provides structural binding model; can identify novel targets. | Computationally intensive; scoring functions can be inaccurate. | SwissTargetPrediction, idTarget |
| Pharmacophore Screening | Matches ligand features to 3D electronic maps of binding sites. | Faster than docking; independent of specific crystal structures. | Less structurally detailed; may produce more false positives. | PharmMapper, ZINCPharmer |
Phase 2: Experimental Target Identification (The "Catch")
With a list of hypotheses, we move to the lab to identify which proteins physically interact with the compound in a biological system. We advocate for using at least two orthogonal methods to increase confidence in the resulting "hit list."
Affinity Chromatography-Mass Spectrometry (AC-MS)
This is the classic "pull-down" approach. The core principle is to immobilize the drug on a solid support (beads) to "fish" for its binding partners in a cell lysate.
-
Probe Synthesis: Synthesize an analog of the compound with a linker arm (e.g., a short PEG chain) terminating in a reactive group (e.g., NHS ester or alkyne for "click" chemistry) for immobilization. Causality Check: The linker position must be chosen carefully to avoid disrupting the key pharmacophoric interactions predicted in Phase 1.
-
Immobilization: Covalently attach the synthesized probe to activated sepharose or magnetic beads.
-
Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., a neuronal cell line if CNS activity is suspected).
-
Affinity Capture:
-
Test Column: Incubate the lysate with the drug-immobilized beads.
-
Control Column: Incubate the lysate with beads that are either blank or coupled to a structurally similar but biologically inactive analog. This is a critical control to eliminate non-specific binders.
-
-
Washing: Wash both sets of beads extensively with buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins. A powerful method is competitive elution, where the beads are incubated with a high concentration of the free, unmodified this compound. Only proteins that are true binders will be displaced.
-
Protein ID: Identify the eluted proteins using standard bottom-up proteomics (trypsin digest followed by LC-MS/MS).
Data Analysis: True targets should be significantly enriched in the test elution compared to the control elution.
Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful, label-free method that assesses target engagement directly in live cells or lysates. The principle is that a protein becomes more resistant to thermal denaturation when it is bound by a ligand.
-
Cell Treatment: Treat intact cells or cell lysate with the compound (e.g., at 10x the expected EC50) and a vehicle control (e.g., DMSO).
-
Heating: Aliquot the samples and heat them across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes.
-
Lysis & Separation: For intact cells, lyse them after heating. For all samples, centrifuge to pellet the denatured, aggregated proteins.
-
Analysis: Analyze the soluble protein fraction by Western Blot (if a target is hypothesized) or by mass spectrometry (for an unbiased, proteome-wide screen).
-
Melt Curve Generation: Plot the amount of soluble protein at each temperature. A positive result is a rightward shift in the melting curve for a specific protein in the drug-treated sample compared to the vehicle control.
Self-Validation: The magnitude of the thermal shift can be correlated with the binding affinity of the compound, providing a semi-quantitative measure of engagement. Running an isothermal dose-response (ITDR-CETSA) experiment, where dose is varied at a fixed temperature, can be used to determine an apparent in-cell binding affinity.
Phase 3: Target Validation (The "Confirmation")
Identifying a protein that binds to the compound is not enough. Validation confirms that this interaction is direct, specific, and responsible for the compound's observed biological effect.
Direct Biophysical Interaction
These methods confirm a direct, 1:1 binding event between the purified protein and the compound, and they provide key quantitative data on affinity and kinetics.
-
Surface Plasmon Resonance (SPR): Immobilize the purified candidate protein on a sensor chip and flow the compound over it at various concentrations. SPR measures changes in the refractive index at the surface, allowing for real-time measurement of association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_D) is calculated.
-
Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during the binding event between the protein and the compound in solution. It is the gold standard for determining binding thermodynamics (K_D, ΔH, and ΔS) without labeling or immobilization.
| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Measures | Binding kinetics (k_on, k_off) and affinity (K_D) | Binding thermodynamics (K_D, ΔH, ΔS) |
| Principle | Change in refractive index upon binding | Heat change upon binding |
| Immobilization | Yes (protein or ligand) | No (in solution) |
| Throughput | Medium to High | Low |
| Key Insight | How fast the drug binds and how long it stays bound. | The energetic driving forces of the interaction. |
Genetic Validation
This is the most critical validation step. If the identified protein is the true target, then removing or reducing its expression should abolish or significantly diminish the biological effect of the compound.
-
Methodology:
-
Use CRISPR-Cas9 to knock out (KO) the gene encoding the target protein or siRNA/shRNA to knock it down (KD).
-
Create a stable KO/KD cell line and a corresponding wild-type (WT) or scrambled-siRNA control line.
-
Perform the primary cellular assay that established the compound's bioactivity (e.g., cell viability, reporter assay, ion flux).
-
Expected Result: The compound should be potent in the WT cells but show a significant rightward shift in the dose-response curve (i.e., loss of potency) in the KO/KD cells. This directly links the protein to the compound's mechanism of action.
-
Caption: Logic of genetic target validation using CRISPR/KO.
Conclusion: Building a High-Confidence Target Dossier
The identification and validation of a drug's target is a multi-faceted process that requires an integrated and orthogonal approach. By starting with a broad, computationally-guided hypothesis and systematically narrowing the possibilities with rigorous, well-controlled experiments like AC-MS and CETSA, researchers can generate a high-quality list of candidate proteins. Subsequent validation through direct biophysical binding (SPR/ITC) and, most critically, genetic perturbation (CRISPR/siRNA) provides the necessary evidence to confirm a target. This structured, field-proven workflow ensures that the progression of a compound like this compound into further development is built on a solid, mechanistically understood foundation.
References
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Methodological & Application
N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide synthesis protocol
An Application Note for the Synthesis of N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide
Authors: Senior Application Scientist, Gemini Division
Date: December 30, 2025
Abstract
This comprehensive guide details a robust, two-step protocol for the synthesis of this compound, a valuable scaffold in medicinal chemistry and drug development. The synthesis commences with the acylation of N-methylaniline using chloroacetyl chloride to yield the key intermediate, 2-chloro-N-methyl-N-phenylacetamide. This intermediate is subsequently reacted with piperazine via nucleophilic substitution to afford the final product. This document provides a detailed methodology, explains the rationale behind critical experimental choices, outlines comprehensive safety protocols, and presents expected analytical characterization data. The protocol is designed for researchers, chemists, and drug development professionals requiring a reliable and well-documented synthetic procedure.
Introduction and Rationale
N-substituted piperazine acetamides represent a class of compounds with significant interest in pharmacology. Derivatives of this scaffold have been explored for various biological activities, including anticonvulsant properties.[1][2] The title compound, this compound (Molecular Formula: C₁₃H₁₉N₃O), serves as a core structure for the development of novel therapeutic agents.[3]
The synthetic strategy outlined herein is a classic and efficient two-step process. The first step involves the formation of an amide bond between N-methylaniline and chloroacetyl chloride. The resulting α-chloro amide is a versatile electrophile. The second step leverages the nucleophilic nature of piperazine to displace the chloride, forming the final carbon-nitrogen bond. This approach is widely applicable for generating libraries of related compounds by varying the starting aniline and the cyclic amine.
Reaction Scheme
The overall synthesis proceeds as follows:
Step 1: Synthesis of 2-Chloro-N-methyl-N-phenylacetamide (Intermediate I)

Step 2: Synthesis of this compound (Final Product)

Experimental Protocol
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Notes |
| N-Methylaniline | 100-61-8 | 107.15 | Toxic, handle with care |
| Chloroacetyl Chloride | 79-04-9 | 112.94 | Corrosive, lachrymator |
| Triethylamine (TEA) | 121-44-8 | 101.19 | Base, corrosive |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous, solvent |
| Piperazine | 110-85-0 | 86.14 | Corrosive, hygroscopic[4] |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Anhydrous, base |
| Acetonitrile (ACN) | 75-05-8 | 41.05 | Anhydrous, solvent |
| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Anhydrous, drying agent |
| Ethanol (EtOH) | 64-17-5 | 46.07 | For recrystallization |
| Deionized Water | 7732-18-5 | 18.02 | |
| Hydrochloric Acid (1M) | 7647-01-0 | 36.46 | For workup |
| Saturated Sodium Bicarbonate | 144-55-8 | 84.01 | For workup |
Equipment:
-
Round-bottom flasks (100 mL, 250 mL)
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Ice bath
-
Reflux condenser
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Fume hood
Part A: Synthesis of 2-Chloro-N-methyl-N-phenylacetamide (Intermediate I)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-methylaniline (5.0 g, 46.6 mmol) and triethylamine (6.5 mL, 46.6 mmol) in 100 mL of anhydrous dichloromethane.
-
Causality Note: Triethylamine is a non-nucleophilic base used to scavenge the hydrochloric acid (HCl) generated during the acylation. This prevents the protonation of the starting amine, which would render it unreactive, and drives the reaction to completion.
-
-
Addition of Acylating Agent: Cool the solution to 0 °C using an ice bath. Add chloroacetyl chloride (3.7 mL, 46.6 mmol) dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. A white precipitate of triethylamine hydrochloride will form.[5]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the reaction's completion by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).
-
Workup: Quench the reaction by slowly adding 50 mL of deionized water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).
-
Causality Note: The acid wash removes unreacted N-methylaniline and triethylamine. The bicarbonate wash neutralizes any remaining acid. The brine wash removes residual water.
-
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Recrystallize the resulting crude solid from 95% ethanol to yield 2-chloro-N-methyl-N-phenylacetamide as a crystalline solid.[6]
Part B: Synthesis of this compound
-
Reaction Setup: To a 100 mL round-bottom flask, add the dried 2-chloro-N-methyl-N-phenylacetamide (Intermediate I, 5.0 g, 27.2 mmol), piperazine (4.7 g, 54.4 mmol), and anhydrous potassium carbonate (7.5 g, 54.4 mmol) to 80 mL of anhydrous acetonitrile.
-
Causality Note: A twofold excess of piperazine is used to favor the mono-alkylation product and minimize the formation of the bis-acylated byproduct. Potassium carbonate acts as the base to neutralize the HCl formed during the nucleophilic substitution.
-
-
Reaction Progression: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 82 °C) with vigorous stirring for 8-12 hours. Monitor the reaction by TLC until the starting chloroacetamide spot disappears.
-
Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts (potassium carbonate and potassium chloride). Wash the solid residue with a small amount of acetonitrile.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure.
-
Purification: Dissolve the crude residue in dichloromethane (50 mL) and wash with deionized water (3 x 30 mL) to remove any remaining piperazine salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
If necessary, further purify the product via column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Quantitative Data and Characterization
Reagent Summary and Theoretical Yield
| Step | Reagent | Mol. Wt. | Amount | Moles (mmol) | Equivalents | Theoretical Yield |
| A | N-Methylaniline | 107.15 | 5.0 g | 46.6 | 1.0 | 8.56 g |
| Chloroacetyl Chloride | 112.94 | 3.7 mL | 46.6 | 1.0 | ||
| B | Intermediate I | 183.64 | 5.0 g | 27.2 | 1.0 | 6.35 g |
| Piperazine | 86.14 | 4.7 g | 54.4 | 2.0 |
Expected Analytical Results
-
Intermediate I (2-Chloro-N-methyl-N-phenylacetamide):
-
Final Product (this compound):
-
Appearance: Solid.
-
Molecular Formula: C₁₃H₁₉N₃O.[3]
-
Molecular Weight: 233.31 g/mol .[3]
-
¹H NMR: Expect signals for the N-methyl group, the aromatic protons of the phenyl ring, the methylene protons adjacent to the carbonyl and piperazine ring, and the piperazine ring protons.
-
¹³C NMR: Expect signals corresponding to the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the N-methyl, methylene, and piperazine groups.
-
MS (m/z): [M+H]⁺ at 234.
-
Safety Precautions and Hazard Management
This protocol involves hazardous chemicals and must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Chloroacetyl Chloride: Highly corrosive, a lachrymator, and reacts violently with water. Always handle in a fume hood and wear acid-resistant gloves, safety goggles, and a lab coat.[7] Addition should be performed slowly and at a low temperature.
-
N-Methylaniline: Toxic upon inhalation, ingestion, and skin contact. Avoid exposure.
-
Piperazine: Corrosive and can cause severe skin burns and eye damage. It is also a respiratory and skin sensitizer.[4][8] Wear appropriate gloves and eye protection. Avoid inhaling dust.[9]
-
Solvents: Dichloromethane and acetonitrile are volatile and harmful. Avoid inhalation and skin contact.
-
General Handling: Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves.[7][10] An emergency eye wash station and safety shower should be readily accessible.[4][9]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Synthesis Workflow Diagram
The following diagram illustrates the complete workflow from starting materials to the final purified product.
Caption: Workflow for the two-step synthesis of the target compound.
References
-
Katke, S.A. et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research (IJPSR), Vol. 2(7), 148-156. Available at: [Link]
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High-Performance Liquid Chromatography (HPLC) Purification of N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide: A Detailed Protocol and Application Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, step-by-step guide for the purification of N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide using preparative High-Performance Liquid Chromatography (HPLC). The protocol is designed for researchers, chemists, and drug development professionals requiring high-purity samples for downstream applications. We delve into the rationale behind method development, starting from the physicochemical properties of the target compound to the final optimized preparative conditions. This guide covers analytical method development, system suitability, seamless scale-up to preparative chromatography, and post-purification fraction analysis.
Introduction and Method Rationale
This compound is a small organic molecule featuring a tertiary amide, a phenyl group, and a basic piperazine moiety. The purification of such compounds, which possess both polar and non-polar characteristics along with a basic nature, presents a unique challenge in chromatography. The primary goal is to develop a robust and scalable reversed-phase HPLC (RP-HPLC) method that yields high purity and recovery.
Causality Behind Experimental Choices:
-
Chromatographic Mode: Reversed-phase chromatography is the most versatile and widely used separation technique in analytical chemistry, making it the ideal starting point.[1] It separates molecules based on hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[1]
-
Stationary Phase Selection: The compound's structure suggests moderate polarity (calculated XLogP of 0.7).[2] A C18 (octadecyl) bonded silica column is selected as the stationary phase due to its strong hydrophobic retention, which is suitable for a wide range of small molecules in pharmaceutical development.
-
Mobile Phase Strategy: The presence of the basic piperazine group necessitates pH control to ensure consistent analyte ionization and achieve symmetrical peak shapes. An unbuffered mobile phase can lead to peak tailing and poor reproducibility. Therefore, a buffered aqueous-organic mobile phase is required.[3][4] Acetonitrile is chosen as the organic modifier due to its low viscosity and favorable UV transparency at low wavelengths.[5]
-
Detection Method: The phenyl group within the molecule contains a chromophore that absorbs UV light.[6] This makes UV-Visible detection a suitable and robust method for monitoring the analyte. A common wavelength for aromatic compounds, 254 nm, is selected for initial screening, with a Diode Array Detector (DAD) recommended for identifying the optimal detection wavelength and assessing peak purity.[7][8]
Compound Properties Summary
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₉N₃O | [2] |
| Molecular Weight | 233.31 g/mol | [2] |
| Calculated XLogP3 | 0.7 | [2] |
| Nature | Moderately polar, basic | Inferred from structure |
| UV Absorbance | Expected due to phenyl group | Inferred from structure |
Overall Purification Workflow
The purification process follows a logical progression from small-scale method development to large-scale purification and final analysis. This workflow ensures an efficient and successful isolation of the target compound.
Caption: HPLC Purification Workflow Diagram
Materials and Instrumentation
| Item | Description |
| HPLC System | Quaternary pump, autosampler, column oven, Diode Array Detector (DAD) or multi-wavelength UV detector. |
| Preparative HPLC | Binary pump with high flow rate capability, manual or automated injector, DAD/UV detector, fraction collector. |
| Analytical Column | C18, 4.6 x 150 mm, 5 µm particle size. |
| Preparative Column | C18, 21.2 x 150 mm, 5 µm particle size. |
| Solvents | HPLC-grade Acetonitrile (ACN) and Water. |
| Buffer Reagents | Ammonium formate, Formic acid. |
| Sample | Crude this compound. |
| Other | 0.22 µm membrane filters, volumetric flasks, autosampler vials. |
Experimental Protocols
Protocol 1: Analytical Method Development
Objective: To achieve baseline separation of the target compound from impurities with good peak shape.
-
Mobile Phase Preparation:
-
Aqueous (A): Prepare a 10 mM ammonium formate buffer in water. Adjust the pH to 3.5 with formic acid. This pH ensures the basic piperazine nitrogen is protonated, improving peak shape.
-
Organic (B): 100% Acetonitrile.
-
Filter both mobile phases through a 0.22 µm filter to remove particulates and degas thoroughly.[4][9]
-
-
Sample Preparation:
-
Dissolve the crude sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
-
-
Initial Chromatographic Conditions (Scouting Gradient):
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: DAD, scan 200-400 nm. Monitor at 254 nm.
-
Gradient Program:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-20 min: 95% B
-
20.1-25 min: 5% B (re-equilibration)
-
-
-
Method Optimization:
-
Analyze the chromatogram from the scouting run.
-
Adjust the gradient slope to improve the resolution between the target peak and closely eluting impurities. A shallower gradient around the elution time of the target compound will enhance separation. A 10% decrease in the organic solvent in the mobile phase can result in a 3-fold increase in retention time, providing a powerful tool for optimization.[3]
-
Protocol 2: Preparative Scale-Up and Purification
Objective: To purify a larger quantity of the target compound based on the optimized analytical method.
-
Scale-Up Calculations:
-
The transition from an analytical to a preparative column requires adjusting the flow rate and sample load to maintain chromatographic performance.[10][11]
-
Flow Rate Adjustment:
-
New Flow Rate = Analytical Flow Rate × (ID_prep² / ID_anal²)
-
New Flow Rate = 1.0 mL/min × (21.2² / 4.6²) ≈ 21.2 mL/min
-
-
Sample Loading: The maximum sample load depends on the solubility of the crude material and the binding capacity of the column. Start with a conservative load (e.g., 20-50 mg) and increase in subsequent runs if resolution is maintained.
-
-
Optimized Preparative HPLC Parameters:
| Parameter | Setting |
| Column | C18, 21.2 x 150 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.5 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 21.2 mL/min |
| Injection Volume | 1-5 mL (containing 20-50 mg of crude material) |
| Detection | UV at 254 nm |
| Gradient | Use the optimized gradient from Protocol 1, keeping the gradient time the same. |
-
Purification Run and Fraction Collection:
-
Equilibrate the preparative column with the initial mobile phase conditions for at least 5 column volumes.
-
Inject the dissolved crude sample.
-
Monitor the UV chromatogram in real-time.
-
Configure the fraction collector to collect eluent based on the UV signal threshold of the target peak. Collect the peak into separate fractions to isolate the purest portions.
-
Protocol 3: Fraction Analysis and Compound Recovery
Objective: To confirm the purity of collected fractions and recover the final product.
-
Purity Analysis:
-
Analyze a small aliquot from each collected fraction using the optimized analytical HPLC method (Protocol 1).
-
Determine the purity of each fraction by peak area percentage.
-
-
Pooling and Recovery:
-
Combine all fractions with a purity of ≥98% (or the desired purity level).
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a solid powder.
-
Trustworthiness: A Self-Validating System
This protocol incorporates self-validation at each critical stage:
-
System Suitability: Before the preparative run, perform a blank injection (mobile phase) followed by an analytical standard injection to ensure the system is clean and performing as expected. Key parameters like retention time stability, peak asymmetry, and theoretical plates should be monitored.
-
Peak Purity Assessment: The use of a Diode Array Detector (DAD) is strongly recommended. It allows for the comparison of UV spectra across an eluting peak, providing a high degree of confidence in peak homogeneity.[6]
-
Post-Purification QC: The final analytical check of each fraction is a critical quality control step that validates the success of the preparative separation.
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Application Note: Elucidation of the Mass Spectrometric Fragmentation Pathway of N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide
Abstract
This application note provides a detailed guide to the mass spectrometric fragmentation pattern of N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide. Designed for researchers, analytical chemists, and drug development professionals, this document outlines the theoretical principles governing the molecule's fragmentation, presents a predicted fragmentation pathway, and offers a comprehensive, step-by-step protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS). By explaining the causality behind fragmentation events and grounding the analysis in established mass spectrometry principles, this guide serves as a practical resource for the structural confirmation and identification of this compound and related N-substituted piperazine derivatives.
Introduction and Molecular Overview
This compound is a tertiary amide and a piperazine derivative. Compounds within this class are of significant interest in medicinal chemistry and pharmaceutical development due to the prevalence of the piperazine moiety in bioactive molecules.[1][2][3] Accurate structural elucidation is a critical step in the synthesis and characterization of such compounds, with mass spectrometry serving as a primary analytical tool.[3][4] Understanding the specific fragmentation pattern is essential for unambiguous identification in complex matrices and for metabolism studies.
This document focuses on predicting and interpreting the fragmentation of this compound under Electron Ionization (EI), a common ionization technique in GC-MS that provides reproducible and structurally informative mass spectra.[5]
Molecular Properties:
| Property | Value | Source |
| Chemical Structure | PubChem | |
| Molecular Formula | C₁₃H₁₉N₃O | [6] |
| Molecular Weight | 233.31 g/mol | [6] |
| Exact Mass | 233.1528 Da | [6] |
| IUPAC Name | This compound | [6] |
Theoretical Fragmentation Analysis
The fragmentation of this compound in an EI source is dictated by the relative stability of the resulting ions and neutral losses. The initial ionization event, the removal of an electron, will most likely occur at one of the nitrogen atoms, which possess lone pair electrons with lower ionization energy compared to other electrons in the molecule.[7] The resulting molecular ion (M⁺˙) at m/z 233 is energetically unstable and undergoes a series of predictable cleavage reactions.[8]
The structure contains several susceptible bonds, primarily:
-
The C-C bond between the carbonyl group and the piperazine ring.
-
The bonds within the piperazine ring.
-
The amide C-N bond.
The most favorable fragmentation pathways are those that lead to the formation of resonance-stabilized or highly stable cations.
Primary Fragmentation Pathway: Alpha-Cleavage
The most prominent fragmentation pathway for aliphatic amines and piperazine derivatives is alpha-cleavage.[8][9] This process is initiated by the radical site on a nitrogen atom, leading to the cleavage of an adjacent carbon-carbon bond.
For this compound, the primary alpha-cleavage occurs at the bond connecting the piperazinyl group to the acetyl moiety. This results in the formation of a highly stabilized, even-electron cation containing the N-methyl-N-phenylacetamide portion and the loss of a piperazinyl radical. However, a more dominant pathway involves charge retention on the piperazine-containing fragment, which is a hallmark of piperazine derivatives.
The cleavage of the C-C bond alpha to the piperazine ring nitrogen but distal to the amide group is predicted to be the most significant fragmentation event. This results in the formation of the piperazin-1-ylmethylene cation at m/z 99 . This ion is stabilized by the nitrogen atom and represents the base peak in many similar structures.
Secondary Fragmentation Pathways
-
Amide Bond Cleavage: Cleavage of the amide bond can occur, leading to the formation of an N-methyl-N-phenylaminium radical cation and a neutral ketene fragment, or the formation of the N-methyl-N-phenyl-acetyl cation at m/z 148 .
-
Piperazine Ring Fragmentation: The piperazine ring itself can undergo fragmentation, typically through the loss of ethylene (C₂H₄, 28 Da) or other small neutral fragments, leading to a cluster of ions at lower m/z values.[10]
Predicted Mass Spectrum and Fragmentation Diagram
Based on the principles outlined above, the following table summarizes the key predicted fragment ions for this compound.
| m/z | Proposed Ion Structure | Fragment Name | Notes |
| 233 | [C₁₃H₁₉N₃O]⁺˙ | Molecular Ion (M⁺˙) | The parent ion. May be of low abundance depending on ionization energy. |
| 99 | [C₅H₁₁N₂]⁺ | Piperazin-1-ylmethylium | Predicted Base Peak. Formed via alpha-cleavage. Highly stable. |
| 148 | [C₉H₁₀NO]⁺ | N-methyl-N-phenyl-acetyl cation | Formed by cleavage of the C-N bond of the piperazine ring. |
| 85 | [C₄H₉N₂]⁺ | Piperazinium cation | Formed by cleavage at the CH₂ group. |
| 70 | [C₄H₈N]⁺ | Aziridinium ethyl cation | Result of piperazine ring fragmentation. |
| 56 | [C₃H₆N]⁺ | Ethyleniminium cation | Common fragment from piperazine ring cleavage. |
Visualization of the Fragmentation Pathway
The following diagram illustrates the primary proposed fragmentation cascade for this compound.
Caption: Proposed EI fragmentation pathway.
Experimental Protocol: GC-MS Analysis
This protocol provides a standardized method for the analysis of this compound using a common GC-MS system.
Instrumentation
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent) with an Electron Ionization (EI) source.
-
Autosampler: Agilent 7693A (or equivalent)
Reagents and Sample Preparation
-
Sample: this compound, >98% purity.
-
Solvent: HPLC-grade Methanol or Ethyl Acetate.
-
Procedure:
-
Prepare a stock solution of the analyte at 1 mg/mL in the chosen solvent.
-
Perform a serial dilution to create a working solution of approximately 10 µg/mL.
-
Transfer 1 mL of the working solution into a 2 mL autosampler vial and cap securely.
-
GC-MS Parameters
The following parameters are recommended as a starting point and may require optimization based on the specific instrumentation used.
| Parameter | Setting | Rationale |
| GC Inlet | ||
| Injection Mode | Splitless | Maximizes analyte transfer to the column for sensitivity. |
| Injection Volume | 1 µL | Standard volume for trace analysis. |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte. |
| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for most standard 30m x 0.25mm columns. |
| GC Column | ||
| Type | HP-5MS (or equivalent) | A versatile, low-bleed 5% phenyl-methylpolysiloxane column suitable for a wide range of analytes. |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | Standard dimensions offering a good balance of resolution and analysis time. |
| Oven Program | ||
| Initial Temperature | 100 °C, hold for 1 min | Allows for solvent focusing at the head of the column. |
| Ramp Rate | 20 °C/min to 280 °C | A moderate ramp rate to ensure good separation from any impurities. |
| Final Temperature | 280 °C, hold for 5 min | Ensures elution of the analyte and cleans the column of less volatile components. |
| Mass Spectrometer | ||
| Ion Source | Electron Ionization (EI) | Standard, robust ionization method providing library-searchable spectra. |
| Ionization Energy | 70 eV | Standard energy that produces consistent and reproducible fragmentation patterns.[5] |
| Source Temperature | 230 °C | Reduces ion source contamination. |
| Quadrupole Temp. | 150 °C | Ensures consistent mass filtering. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte between the GC and MS. |
| Scan Range | 40 - 450 m/z | Covers the molecular ion and all predicted key fragments. |
Data Analysis and Interpretation
-
Identify the Analyte Peak: Locate the chromatographic peak corresponding to this compound.
-
Extract the Mass Spectrum: Obtain the background-subtracted mass spectrum across the full width of the identified peak.
-
Confirm the Molecular Ion: Look for a peak at m/z 233. Its presence, even at low intensity, is a strong indicator of the parent compound.
-
Identify the Base Peak: The most intense peak in the spectrum should correspond to the most stable fragment ion. Compare this with the predicted base peak at m/z 99.
-
Correlate Key Fragments: Identify other significant peaks in the spectrum and match their m/z values to the predicted fragments in the table above.
-
Validate the Fragmentation Pathway: Confirm that the observed fragments can be logically derived from the parent structure through established fragmentation mechanisms, as illustrated in the pathway diagram.
Conclusion
The mass spectrometric fragmentation of this compound is dominated by a characteristic alpha-cleavage, yielding a stable piperazin-1-ylmethylium ion at m/z 99, which is predicted to be the base peak. By utilizing the detailed GC-MS protocol and fragmentation guide provided, researchers can confidently identify this compound and perform structural confirmation. This application note provides the foundational knowledge and practical methodology required for the routine analysis of this and structurally related molecules, supporting advancements in pharmaceutical and chemical research.
References
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ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer... Retrieved from [Link]
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Auburn University. (2021, August 7). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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ResearchGate. (n.d.). Mass fragmentation pattern of N-(2,3-dimethylphenyl)-2-(5-(1-(phenylsulfonyl) piperidin-4-yl) - 1,3,4-oxadiazol-2-ylthio)acetamide (6a). Retrieved from [Link]
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Application Notes & Protocols: A Guide to the In Vitro Assay Development for N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide
Introduction
The N-phenyl-2-(piperazin-1-yl)acetamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing a range of biological activities. Notably, compounds with this core have been investigated for their anticonvulsant properties, often acting on neuronal voltage-sensitive sodium channels.[1][2] Furthermore, a significant body of research has identified similar chemical structures as potent antagonists of the P2X7 receptor (P2X7R), a ligand-gated ion channel crucial to inflammatory and immune responses.[3][4]
Given this background, a new derivative, N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide, requires a systematic in vitro characterization to elucidate its biological targets and mechanism of action. This guide provides a comprehensive framework for developing a robust in vitro assay cascade, designed for researchers in pharmacology and drug development. We will proceed from foundational cytotoxicity assessments to specific, high-throughput functional assays targeting the most probable protein classes: ligand-gated and voltage-gated ion channels. The methodologies described herein are designed to be self-validating, providing the necessary rigor to confidently advance a compound through the discovery pipeline.
Part 1: Foundational Assessment—Determining Baseline Cytotoxicity
Rationale: Before evaluating the specific functional activity of a compound, it is imperative to determine its inherent cytotoxicity. A compound that is toxic to cells can produce misleading results in functional assays, appearing as an inhibitor simply by compromising cell health.[5] Establishing a "cytotoxicity window"—a concentration range where the compound is functionally active but not toxic—is a critical first step. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6][7]
Protocol 1: MTT Cell Viability Assay
This protocol measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells into a purple formazan product.[8] The amount of formazan is directly proportional to the number of metabolically active cells.
Materials:
-
HEK293 cells (or other relevant cell line)
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
This compound
-
MTT reagent (5 mg/mL in PBS)[7]
-
DMSO (Dimethyl sulfoxide)
-
96-well clear, flat-bottom plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical starting concentration is 100 µM. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no cells" blank control.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours at 37°C. Viable cells will form visible purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the average absorbance of the "no cells" blank from all other wells.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control (% Viability).
-
Plot % Viability against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the CC₅₀ (50% cytotoxic concentration).
| Parameter | Description | Example Value |
| Cell Line | Human Embryonic Kidney 293 | HEK293 |
| Seeding Density | Cells per well | 10,000 |
| Treatment Duration | Hours | 24 h |
| CC₅₀ | 50% Cytotoxic Concentration | > 100 µM |
Part 2: Primary Functional Screen—P2X7 Receptor Antagonism
Rationale: The P2X7 receptor is an ATP-gated cation channel.[9] Upon activation by high concentrations of extracellular ATP, it opens to allow the influx of Na⁺ and Ca²⁺, and with prolonged stimulation, forms a large, non-selective pore permeable to molecules up to 900 Da.[9][10] Assaying for P2X7R antagonism involves stimulating receptor-expressing cells with an agonist (like ATP or the more potent analog BzATP) and measuring the extent to which the test compound can inhibit the resulting ion flux or pore formation.
Workflow for P2X7R Assay Development
Caption: High-throughput screening workflow for a P2X7R antagonist.
Protocol 2: FLIPR-Based Calcium Flux Assay
This assay utilizes a Fluorometric Imaging Plate Reader (FLIPR) to kinetically measure changes in intracellular calcium following receptor activation.[11] It is a gold standard for high-throughput screening of ion channel modulators.[12][13]
Materials:
-
HEK293 cells stably expressing human P2X7R
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Fluo-4 AM calcium indicator dye
-
Probenecid (an anion-exchange transport inhibitor, to prevent dye leakage)
-
Agonist: Benzoyl-ATP (BzATP)
-
Reference Antagonist: A-740003 or Brilliant Blue G (BBG)[14][15]
-
384-well black, clear-bottom assay plates
-
FLIPR system
Procedure:
-
Cell Seeding: Seed P2X7R-expressing cells at 20,000 cells/well in 25 µL of culture medium into a 384-well plate. Incubate overnight.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and probenecid in Assay Buffer. Remove the culture medium from the cells and add 25 µL of loading buffer. Incubate for 60 minutes at 37°C.
-
Compound Addition: Prepare 4X final concentration plates of the test compound, reference antagonist, and vehicle control in Assay Buffer. The FLIPR will add 12.5 µL of the compound solution to the cell plate (now containing 25 µL of dye). Incubate for 15-30 minutes at room temperature. This allows the antagonist to bind to the receptor.
-
Agonist Preparation: Prepare a 5X final concentration solution of BzATP in Assay Buffer. A typical EC₈₀ concentration is used to ensure a robust signal for inhibition.
-
FLIPR Measurement:
-
Place the cell plate and agonist plate into the FLIPR.
-
Set the instrument to record a baseline fluorescence for 10-20 seconds.
-
The instrument will then automatically add 12.5 µL of the BzATP solution to each well.
-
Continue recording the fluorescence signal for an additional 2-3 minutes to capture the full calcium transient.
-
Data Analysis:
-
The response is typically measured as the maximum fluorescence signal minus the baseline signal.
-
Calculate the percent inhibition for each concentration of the test compound relative to the positive (agonist + vehicle) and negative (vehicle only) controls.
-
Plot % Inhibition against compound concentration to determine the IC₅₀ value.
The P2X7R Signaling Pathway
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- 10. A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell-based assays using the fluorometric imaging plate reader (FLIPR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. Item - Ion channels in drug discovery : focus on biological assays - Karolinska Institutet - Figshare [openarchive.ki.se]
- 14. benchchem.com [benchchem.com]
- 15. portlandpress.com [portlandpress.com]
Application Notes & Protocols: Characterization of N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide in Cell-Based Assays
Abstract
This document provides a comprehensive guide for the initial characterization of the novel piperazine derivative, N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide, using fundamental cell-based assays. Piperazine-containing compounds represent a significant class of molecules with diverse biological activities, including anticancer and anticonvulsant properties.[1][2] Therefore, a robust and logical workflow is essential for elucidating the cellular response to such novel chemical entities. We present detailed, field-proven protocols for assessing the compound's impact on cell viability via the MTT assay and for quantifying induced apoptosis through Annexin V/Propidium Iodide staining analyzed by flow cytometry. Furthermore, we provide a foundational protocol for Western blotting to enable subsequent mechanistic studies into relevant signaling pathways. The causality behind experimental choices is explained, and self-validating systems are described to ensure data integrity and reproducibility for researchers in drug discovery and cellular biology.
Introduction and Scientific Principles
This compound is a synthetic organic compound featuring a piperazine core, a scaffold known for its broad pharmacological potential.[3][4] The initial step in evaluating any new compound for therapeutic potential or toxicological risk is to determine its effect on cell health. This guide focuses on two primary questions:
-
Does the compound affect cell viability and proliferation?
-
If it does, is the mechanism of cell death primarily through apoptosis (programmed cell death) or necrosis?
1.1. Principle of the MTT Cell Viability Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] The core principle is based on the enzymatic reduction of the yellow tetrazolium salt, (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), or MTT, into insoluble purple formazan crystals. This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of metabolically active cells.[7] The resulting formazan crystals are solubilized, and the absorbance of the colored solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.
1.2. Principle of the Annexin V & Propidium Iodide (PI) Apoptosis Assay
Apoptosis is a highly regulated process of programmed cell death. One of the earliest and most definitive hallmarks of apoptosis is the translocation of phosphatidylserine (PS) from the inner leaflet of the plasma membrane to the outer surface.[8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (like FITC) to label early apoptotic cells.
Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. It cannot cross the intact membrane of live cells or early apoptotic cells. However, in late-stage apoptosis or necrosis, membrane integrity is lost, allowing PI to enter and stain the nucleus red.[9] By using Annexin V and PI together, flow cytometry can distinguish between different cell populations:
-
Viable Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.[9]
Overall Experimental Workflow
The logical flow of experiments is crucial for a comprehensive understanding of the compound's cellular effects. The proposed workflow begins with a broad assessment of cytotoxicity and narrows down to the specific mechanism of cell death.
Caption: High-level experimental workflow.
Materials and Reagents
| Reagent/Material | Recommended Supplier | Notes |
| This compound | N/A | Synthesized in-house or sourced from a chemical supplier. |
| Dimethyl sulfoxide (DMSO), cell culture grade | Sigma-Aldrich | Used as a solvent for the test compound. |
| Human cancer cell line (e.g., HeLa, HT29, A549) | ATCC | Choice depends on the research context (e.g., colon cancer, cervical cancer). |
| DMEM or RPMI-1640 Medium | Thermo Fisher | Select based on the chosen cell line's requirements. |
| Fetal Bovine Serum (FBS) | Thermo Fisher | Heat-inactivated. |
| Penicillin-Streptomycin Solution (100X) | Thermo Fisher | For preventing bacterial contamination. |
| Trypsin-EDTA (0.25%) | Thermo Fisher | For detaching adherent cells. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Thermo Fisher | Sterile, for washing cells. |
| MTT Reagent (Thiazolyl Blue Tetrazolium Bromide) | Sigma-Aldrich | Prepare a 5 mg/mL stock solution in PBS. |
| Annexin V-FITC Apoptosis Detection Kit | Abcam, Bio-Techne | Typically includes Annexin V-FITC, Propidium Iodide, and a binding buffer. |
| RIPA Lysis and Extraction Buffer | Thermo Fisher | For Western blot sample preparation. |
| Protease and Phosphatase Inhibitor Cocktail | Cell Signaling Tech. | Add fresh to lysis buffer to prevent protein degradation. |
| Primary & Secondary Antibodies | Cell Signaling Tech. | e.g., anti-Caspase-3, anti-PARP, anti-β-actin, HRP-conjugated anti-rabbit/mouse IgG.[10][11] |
Detailed Experimental Protocols
4.1. Protocol 1: MTT Assay for Cell Viability
This protocol is designed to determine the concentration of the compound that inhibits cell viability by 50% (IC50).
Day 1: Cell Seeding
-
Culture cells to ~80% confluency. For adherent cells, wash with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend the pellet in fresh medium.
-
Count viable cells using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
Day 2: Compound Treatment
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in serum-free medium to create 2X working concentrations of the compound. A typical range to start with is 0.1 µM to 100 µM.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used, typically ≤0.1%) and a "no-treatment control" (medium only).
-
Carefully remove the medium from the cells and add 100 µL of the appropriate compound dilution or control to each well.
-
Incubate for the desired time points (e.g., 24, 48, or 72 hours).
Day 4 (for a 48h incubation): MTT Addition and Measurement
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[5]
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will form purple formazan crystals.
-
Carefully aspirate the medium containing MTT. Be cautious not to disturb the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the crystals.[12]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[5]
Data Analysis:
-
Corrected Absorbance = Absorbance (570nm) - Absorbance (background).
-
% Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) x 100.
-
Plot % Cell Viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.
| Treatment Group | Concentration (µM) | Absorbance (570nm) | % Viability |
| Vehicle Control | 0 (0.1% DMSO) | 1.250 | 100% |
| Test Compound | 1 | 1.188 | 95% |
| Test Compound | 10 | 0.650 | 52% |
| Test Compound | 50 | 0.138 | 11% |
| Test Compound | 100 | 0.075 | 6% |
4.2. Protocol 2: Apoptosis Assay by Annexin V/PI Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.
Caption: Principle of Annexin V/PI dual staining.
Experimental Steps:
-
Seed 1-2 x 10⁶ cells in a 6-well plate or T25 flask and allow them to adhere overnight.
-
Treat cells with the test compound at the predetermined IC50 concentration (and a 2X IC50 concentration) for a suitable duration (e.g., 24 hours). Include a vehicle control.
-
Harvest both floating and adherent cells. For adherent cells, trypsinize gently. Combine all cells from each treatment condition.
-
Centrifuge the cells at ~500 x g for 5 minutes and wash the pellet twice with ice-cold PBS.[9]
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit. The cell concentration should be approximately 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells.
-
Analyze the samples immediately (within 1 hour) by flow cytometry. Use unstained, PI-only, and Annexin V-only stained cells to set compensation and gates correctly.
Data Interpretation: The flow cytometer will generate a dot plot with four quadrants:
-
Lower Left (Q4): Live cells (Annexin V- / PI-)
-
Lower Right (Q3): Early apoptotic cells (Annexin V+ / PI-)
-
Upper Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper Left (Q1): Necrotic cells (Annexin V- / PI+)
| Treatment Group | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | 95.2% | 2.5% | 2.3% |
| Test Compound | 45.8% | 35.1% | 19.1% |
4.3. Protocol 3: Western Blot Analysis of Apoptotic Markers
This protocol provides a method to detect key proteins involved in the apoptotic cascade.
-
Sample Preparation: Treat cells as described for the apoptosis assay. After treatment, wash cells with ice-cold PBS and lyse them using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[13] Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[13]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween 20) to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved Caspase-3, cleaved PARP, β-actin as a loading control) overnight at 4°C with gentle agitation.[10][11]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system or X-ray film.[13] An increase in the cleaved forms of Caspase-3 and PARP would confirm the induction of apoptosis.
Troubleshooting and Technical Insights
| Issue | Potential Cause | Solution |
| MTT: High background absorbance | Phenol red or serum in the medium can interfere. | Use serum-free medium for the final 4-hour MTT incubation. Include a "medium only + MTT" blank for background subtraction. |
| MTT: Formazan crystals not dissolving | Insufficient solubilization solvent or time. | Ensure at least 100 µL of DMSO is added. Increase shaking time to 30 minutes or gently pipette up and down to aid dissolution. |
| Apoptosis: High percentage of necrotic cells | Compound may be highly toxic at the tested concentration; harsh cell handling. | Test a lower concentration of the compound. Handle cells gently during harvesting and washing to maintain membrane integrity. |
| Apoptosis: Poor separation of populations | Incorrect compensation settings on the flow cytometer. | Always run single-stain controls (Annexin V only, PI only) to properly set the spectral overlap compensation. |
| Western Blot: No signal or weak signal | Insufficient protein loaded; poor transfer; inactive antibody. | Confirm protein concentration and load at least 20 µg. Verify transfer with Ponceau S stain. Use a positive control to check antibody activity. |
| General: Compound precipitation in media | Compound has low aqueous solubility. | Ensure the final DMSO concentration is kept low (e.g., <0.5%). Check for precipitates in the media after adding the compound.[14] |
Conclusion
The protocols detailed in this application note provide a robust framework for the initial cell-based characterization of this compound. By systematically evaluating its effects on cell viability and determining the mode of cell death, researchers can gain critical insights into the compound's biological activity. These foundational assays are indispensable for making informed decisions in the early stages of drug discovery and development.
References
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). Bio-protocol. Retrieved from [Link]
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Ahmed, M. J. (2023). MTT (Assay protocol). Protocols.io. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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SciSpace. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
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Kabha, E., et al. (2014). Novel Piperazine-based Compounds Inhibit Microtubule Dynamics and Sensitize Colon Cancer Cells to Tumor Necrosis Factor-induced Apoptosis. Journal of Biological Chemistry. Retrieved from [Link]
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Zagaja, M., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Medicinal Chemistry Research. Retrieved from [Link]
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Caporale, A., et al. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Bioconjugate Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2737187, this compound. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Retrieved from [Link]
-
Asif, M., et al. (2023). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Molecules. Retrieved from [Link]
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Zagaja, M., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Medicinal Chemistry Research. Retrieved from [Link]
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N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide animal model studies
An in-depth guide to the preclinical evaluation of novel neurotherapeutics, this document provides detailed application notes and protocols for conducting animal model studies of N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide . This guide is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this and related piperazine derivatives.
Introduction: The Therapeutic Potential of Piperazine Derivatives
Piperazine and its derivatives represent a versatile class of compounds with significant activity within the central nervous system (CNS).[1][2] These compounds have been investigated for a wide range of neurological and psychiatric conditions, including epilepsy, anxiety, and neurodegenerative diseases like Alzheimer's.[1][3][4] The core piperazine structure serves as a valuable scaffold in medicinal chemistry, allowing for modifications that can tune the compound's affinity for various neurotransmitter receptors and transporters.[2]
This compound belongs to this promising class of molecules. While specific studies on this exact compound are not extensively published, research on structurally similar N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives has revealed significant anticonvulsant properties in established animal models of epilepsy.[5][6] These analogs have shown efficacy in the maximal electroshock (MES) and 6-Hz seizure models, suggesting a potential mechanism of action involving the modulation of neuronal excitability, possibly through interaction with voltage-sensitive sodium channels.[5][6]
This document outlines a comprehensive preclinical strategy to investigate the pharmacological profile of this compound, focusing on its potential as an anticonvulsant and neuroprotective agent.
Pharmacological Target and Rationale
The therapeutic rationale for investigating this compound is based on the established neuropharmacological activities of its structural analogs. The N-phenyl-acetamide moiety, combined with the piperazine ring, suggests potential interactions with CNS targets that regulate neuronal firing and synaptic transmission.
Potential Mechanism of Action
Based on studies of related compounds, a likely mechanism of action for this compound is the modulation of voltage-gated sodium channels.[5][6] This is a common target for many antiepileptic drugs. Additionally, piperazine derivatives have been shown to interact with various neurotransmitter systems, including serotonergic (5-HT) and GABAergic systems, which play crucial roles in seizure threshold and mood regulation.[1][2]
A proposed signaling pathway for the potential neuroprotective effects of piperazine derivatives is illustrated below.
Caption: Putative mechanism of action for this compound.
Experimental Protocols
The following protocols are designed to systematically evaluate the anticonvulsant efficacy, neurological safety, and pharmacokinetic profile of this compound in rodent models.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process, analogous to methods reported for similar compounds.[5][6]
Step 1: Synthesis of 2-chloro-N-methyl-N-phenylacetamide
-
Dissolve N-methylaniline in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Cool the solution in an ice bath.
-
Slowly add chloroacetyl chloride to the cooled solution while stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Step 2: Synthesis of this compound
-
Dissolve 2-chloro-N-methyl-N-phenylacetamide and an excess of piperazine in a suitable polar aprotic solvent (e.g., acetonitrile or dimethylformamide).
-
Add a base, such as potassium carbonate, to the mixture to act as an acid scavenger.
-
Heat the reaction mixture at an elevated temperature (e.g., 80°C) and stir for several hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by column chromatography to yield the final product, this compound.
Animal Models for Efficacy Testing
The selection of appropriate animal models is critical for evaluating the potential therapeutic effects of the test compound. Based on the profile of related piperazine derivatives, the following models are recommended.
The MES test is a widely used model for identifying compounds that are effective against generalized tonic-clonic seizures.[5][6]
Protocol:
-
Use adult male Swiss mice (20-25 g).
-
Administer this compound or vehicle (e.g., 0.5% methylcellulose in water) via intraperitoneal (i.p.) or oral (p.o.) route.
-
At a predetermined time after drug administration (e.g., 30, 60, 120 minutes), induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The absence of the tonic hindlimb extension is considered as the endpoint for protection.
-
Test several dose levels to determine the median effective dose (ED50).
The 6-Hz seizure model is used to identify compounds that may be effective against therapy-resistant partial seizures.[5][6]
Protocol:
-
Use adult male Swiss mice (20-25 g).
-
Administer the test compound or vehicle as described for the MES model.
-
At the time of peak effect, induce seizures by applying a low-frequency (6 Hz) electrical stimulus of longer duration (e.g., 32 mA for 3 seconds) through corneal electrodes.
-
Observe the animals for seizure activity, characterized by a stun posture with forelimb clonus and Straub's tail.
-
The absence of seizure activity is considered as protection.
-
Determine the ED50 of the compound in this model.
The overall workflow for preclinical screening is depicted in the following diagram.
Caption: A generalized workflow for preclinical screening of a novel compound.
Neurological Safety Assessment
It is essential to assess the potential for motor impairment and other neurological side effects at therapeutically relevant doses.
The rotarod test is a standard method for evaluating motor coordination and neurological deficits.[5][6]
Protocol:
-
Use adult male Swiss mice (20-25 g).
-
Train the mice to stay on a rotating rod (e.g., at 6 rpm) for a set period (e.g., 1-2 minutes) for 2-3 consecutive days before the test.
-
On the test day, administer the test compound or vehicle.
-
At various time points after administration, place the mice on the rotating rod and record the latency to fall.
-
A significant decrease in the time spent on the rod compared to the vehicle-treated group indicates motor impairment.
-
Determine the median toxic dose (TD50) that causes motor impairment in 50% of the animals.
Data Presentation and Interpretation
The results from the efficacy and safety studies should be summarized in a clear and concise manner to facilitate interpretation and decision-making.
Table 1: Summary of In Vivo Anticonvulsant Activity and Neurotoxicity
| Compound | MES ED50 (mg/kg) | 6-Hz ED50 (mg/kg) | Rotarod TD50 (mg/kg) | Protective Index (PI = TD50/ED50) |
| This compound | To be determined | To be determined | To be determined | To be calculated |
| Reference Drug 1 (e.g., Phenytoin) | Known value | Known value | Known value | Known value |
| Reference Drug 2 (e.g., Levetiracetam) | Known value | Known value | Known value | Known value |
A higher Protective Index (PI) indicates a wider margin between the therapeutic dose and the dose that causes neurological side effects, which is a desirable characteristic for a drug candidate.
Pharmacokinetic Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is crucial for its development.
Protocol for Preliminary Pharmacokinetic Assessment:
-
Administer a single dose of this compound to rats or mice via the intended clinical route (e.g., oral or intravenous).
-
Collect blood samples at multiple time points (e.g., 0, 15, 30, 60, 120, 240, 480, and 1440 minutes) post-dosing.
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).
Conclusion
The protocols and application notes presented in this guide provide a robust framework for the preclinical evaluation of this compound. By systematically assessing its efficacy in relevant animal models of seizures and evaluating its neurological safety profile, researchers can gain valuable insights into the therapeutic potential of this compound. The data generated from these studies will be instrumental in determining its suitability for further development as a novel treatment for epilepsy or other neurological disorders.
References
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Application Notes and Protocols: Molecular Docking of Farsidagib to PI3Kα
Abstract
This guide provides a comprehensive, step-by-step protocol for performing molecular docking of N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide, also known as Farsidagib, to its intended target, Phosphoinositide 3-kinase alpha (PI3Kα). Farsidagib is a potent and selective PI3Kα inhibitor, a critical target in cancer therapy due to its frequent mutation and activation in various tumors.[1][2] This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of molecular modeling concepts. We will utilize widely accessible software tools, including AutoDock Vina for the docking calculation, AutoDock Tools (ADT) for file preparation, and PyMOL for visualization and analysis, to predict the binding conformation and affinity of Farsidagib within the PI3Kα active site.
Introduction: The Significance of PI3Kα and Farsidagib
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] The class IA PI3K, PI3Kα, is a heterodimer composed of a p110α catalytic subunit and a p85α regulatory subunit.[3] The gene encoding p110α, PIK3CA, is one of the most frequently mutated genes in human cancers, leading to the constitutive activation of the kinase and driving tumor development.[2][3] This makes PI3Kα a highly attractive target for cancer therapy.[4]
Farsidagib (this compound) is a specific inhibitor developed to target PI3Kα.[5] Understanding the precise molecular interactions between Farsidagib and the PI3Kα active site is paramount for rational drug design and the development of next-generation inhibitors with improved potency and selectivity. Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, Farsidagib) when bound to a second (the receptor, PI3Kα) to form a stable complex.[6] The insights gained from this in silico approach can elucidate the key binding interactions, predict binding affinity, and guide further experimental studies.
This protocol will guide you through the entire molecular docking workflow, from preparing the necessary molecular structures to analyzing the final results.
Experimental Design and Workflow
The molecular docking process can be broken down into four main stages: Ligand Preparation, Receptor Preparation, Docking Calculation, and Results Analysis. Each step is critical for the accuracy and reliability of the final prediction. The causality behind this structured workflow is to ensure that both the ligand and receptor are in a chemically correct and computationally ready state before the docking simulation, which itself requires precise definition of the search space to yield meaningful results.
Caption: Molecular Docking Workflow.
Required Software and Resources
| Software/Resource | Purpose | Source |
| AutoDock Tools (ADT) | File preparation (PDBQT format), adding charges, defining rotatable bonds. | |
| AutoDock Vina | Core docking program for calculating binding poses and scores. | |
| PyMOL | Visualization of molecular structures and protein-ligand interactions. | |
| RCSB Protein Data Bank | Source for the 3D crystal structure of the PI3Kα receptor. | |
| PubChem | Source for the 3D structure of the ligand, Farsidagib. |
Detailed Protocol: Docking Farsidagib into PI3Kα
Part 1: Ligand Preparation (Farsidagib)
The goal of ligand preparation is to convert the 2D or 3D structure of Farsidagib into the required PDBQT file format, which includes partial charges and information about rotatable bonds.[7][8]
Step-by-Step Protocol:
-
Obtain Ligand Structure:
-
Navigate to the PubChem database and search for "this compound" or its CID: 2737187.[5]
-
Download the 3D conformer of the molecule in SDF format.
-
-
Convert to PDB and Prepare in ADT:
-
Use a molecular viewer like PyMOL or an online converter to convert the downloaded SDF file to a PDB file (e.g., farsidagib.pdb).
-
Launch AutoDock Tools (ADT).
-
Go to Ligand -> Input -> Open and select farsidagib.pdb. ADT will automatically add hydrogens.
-
Go to Ligand -> Torsion Tree -> Detect Root. This defines the rigid core of the molecule.
-
Go to Ligand -> Output -> Save as PDBQT and save the file as farsidagib.pdbqt. This file now contains the necessary atomic charges and rotatable bond information for Vina.[8]
-
Part 2: Receptor Preparation (PI3Kα)
Receptor preparation involves cleaning the PDB file of the protein, removing unwanted molecules like water and co-crystallized ligands, adding polar hydrogens, and assigning partial charges.[9]
Step-by-Step Protocol:
-
Obtain Receptor Structure:
-
Navigate to the RCSB Protein Data Bank and search for a suitable crystal structure of human PI3Kα. For this tutorial, we will use PDB ID: 5XGH , which is a crystal structure of PI3Kα complexed with an inhibitor.[4] This allows us to define the active site based on the co-crystallized ligand's position.
-
Download the structure in PDB format.
-
-
Clean the PDB File:
-
Open the 5XGH.pdb file in a text editor or a molecular viewer like PyMOL.
-
Remove all water molecules (residues named HOH).
-
The downloaded structure contains the inhibitor it was crystallized with. For the purpose of docking our new ligand, remove the atoms corresponding to this original ligand (often labeled as HETATM).
-
Save this cleaned structure as 5XGH_protein.pdb.
-
-
Prepare Receptor in ADT:
-
Launch ADT.
-
Go to File -> Read Molecule and open 5XGH_protein.pdb.
-
Go to Edit -> Hydrogens -> Add. Select Polar only and click OK.
-
Go to Grid -> Macromolecule -> Choose. Select 5XGH_protein and click Select Molecule. ADT will compute Gasteiger charges.
-
Save the prepared receptor as a PDBQT file: Grid -> Output -> Save PDBQT. Save it as 5XGH_protein.pdbqt.
-
Part 3: Molecular Docking with AutoDock Vina
With the prepared ligand and receptor, the next step is to define the search space (the "grid box") and run the docking simulation.[6][10]
Step-by-Step Protocol:
-
Define the Grid Box:
-
In ADT, with 5XGH_protein.pdbqt loaded, go to Grid -> Grid Box.
-
A box will appear around the protein. You need to center this box on the active site and adjust its size to encompass the entire binding pocket.
-
Pro-Tip: To accurately center the grid, you can load the original 5XGH.pdb file (with the co-crystallized inhibitor), select the inhibitor, and use Grid -> Set Map Types -> Centered on Ligand. Note the center coordinates and dimensions.
-
For PDB ID 5XGH, a good starting point for the grid box is:
-
Center: X=33.5, Y=33.0, Z=10.5
-
Dimensions: X=25, Y=25, Z=25 (in Angstroms)
-
-
Record these coordinates. They are essential for the Vina configuration file.
-
-
Create Vina Configuration File:
-
Create a new text file named conf.txt.
-
Add the following lines to the file, replacing the coordinates with the ones you determined:
-
exhaustiveness : This parameter controls the thoroughness of the search. A higher value increases accuracy but also computation time. The default of 8 is a reasonable starting point.[10]
-
-
Run AutoDock Vina:
-
Open a command line terminal or command prompt.
-
Navigate to the directory containing your four files (5XGH_protein.pdbqt, farsidagib.pdbqt, conf.txt, and the Vina executable).
-
Execute the following command:
-
Vina will perform the docking calculation and generate two output files: farsidagib_out.pdbqt, containing the predicted binding poses, and log.txt, containing the binding affinity scores for each pose.
-
Part 4: Analysis and Visualization of Docking Results
The final step is to interpret the output from Vina. This involves examining the binding energies and visualizing the protein-ligand interactions to understand the binding mode.[11][12]
Step-by-Step Protocol:
-
Analyze Binding Affinity Scores:
-
Open the log.txt file. You will see a table of results for different binding modes (poses).
-
The binding affinity is given in kcal/mol. More negative values indicate stronger, more favorable binding.
-
The first pose listed is the one with the best (most negative) score and is considered the most likely binding conformation.[11]
Mode Affinity (kcal/mol) RMSD l.b. RMSD u.b. 1 -9.5 0.000 0.000 2 -9.2 1.854 2.431 3 -9.0 2.113 3.567 ... ... ... ... (Note: These are example values. Your results may vary.) -
-
Visualize Binding Poses in PyMOL:
-
Launch PyMOL.
-
Open your prepared receptor: File -> Open -> 5XGH_protein.pdbqt.
-
Open the Vina output file: File -> Open -> farsidagib_out.pdbqt. This file contains multiple poses. You can switch between them using the scene controls at the bottom right of the viewer.[12]
-
Display the protein as a cartoon and the ligand as sticks for clarity.
-
To identify interactions, use the Action button (A) for the ligand object, then preset -> ligand sites -> cartoon.[11]
-
Use the Measurement Wizard (Wizard -> Measurement) to measure distances between ligand atoms and protein residues to identify potential hydrogen bonds (typically < 3.5 Å).[12]
-
Caption: Post-Docking Analysis Workflow.
Conclusion and Best Practices
This guide has outlined a complete protocol for the molecular docking of Farsidagib into the active site of PI3Kα. By following these steps, researchers can gain valuable insights into the structural basis of inhibition, which can inform the design of novel therapeutics.
Key Considerations for Trustworthy Results:
-
Receptor Structure Quality: The resolution of the crystal structure is critical. Higher resolution structures provide more accurate atomic coordinates. The chosen PDB structure, 5XGH, has a resolution of 2.97 Å.[4]
-
Protonation States: The protonation states of both the ligand and protein residues can significantly impact binding. Advanced protocols may involve using tools to predict pKa values and assign appropriate protonation states at physiological pH.
-
Validation: A crucial step in any docking study is to perform re-docking, where the co-crystallized ligand is removed and then docked back into the receptor.[13] The ability of the docking program to reproduce the experimental pose (typically within 2.0 Å RMSD) provides confidence in the docking protocol.
-
Scoring Function Limitations: While useful for ranking poses, docking scores are approximations of binding free energy and should not be interpreted as absolute values. They are most effective when comparing the binding of different ligands within the same active site.
By adhering to these protocols and best practices, molecular docking serves as a powerful and predictive tool in the field of structure-based drug design.
References
- Vertex AI Search. (2024, September 17). Molecular Docking Tutorial: AutoDock Vina.
- Scripps Research. (2020, December 4). Tutorial – AutoDock Vina.
- UCSF DOCK. (2025, June 6). Tutorial: Prepping Molecules.
-
RCSB PDB. (2018, April 25). 5XGH: Crystal structure of PI3K complex with an inhibitor. Retrieved from [Link]
-
YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Retrieved from [Link]
-
The Bioinformatics Manual - Medium. (2021, October 12). Visualizing protein-protein docking using PyMOL. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural insight into PI3Kα activation and inhibitors. Retrieved from [Link]
-
Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved from [Link]
-
Bioinformatics Review. (2020, April 19). Beginner's Guide for Docking using Autodock Vina. Retrieved from [Link]
-
Bioinformatics Review. (2018, December 13). Tutorial: Vina Output Analysis Using PyMol. Retrieved from [Link]
-
RCSB PDB. (2024, March 20). 8V8U: PI3Ka H1047R co-crystal structure with inhibitor. Retrieved from [Link]
- University of ... (n.d.). Molecular Docking Tutorial.
-
YouTube. (2021, May 11). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
YouTube. (2022, May 12). Visualization of Molecular Docking result by PyMOL. Retrieved from [Link]
-
RCSB PDB. (2022, April 6). 7R9Y: Structure of PIK3CA with covalent inhibitor 22. Retrieved from [Link]
- University of ... (n.d.). Preparing the protein and ligand for docking.
-
YouTube. (2022, November 21). [MD-2] Protein Preparation for Molecular Docking. Retrieved from [Link]
- University of Oxford. (n.d.). Session 4: Introduction to in silico docking.
-
YouTube. (2024, January 29). Learn Maestro: Preparing protein structures. Retrieved from [Link]
-
RCSB PDB. (2024, March 20). 8V8I: PI3Ka H1047R co-crystal structure with inhibitor. Retrieved from [Link]
-
Schrödinger. (2022, January 23). Protein Ligand Docking Lesson Plan. Retrieved from [Link]
- University of ... (2010, June 24). DOCKING TUTORIAL.
-
PubMed Central. (n.d.). PI3K inhibitors are finally coming of age. Retrieved from [Link]
-
MDPI. (n.d.). The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. Retrieved from [Link]
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Application Notes & Protocols: Anticonvulsant Screening of N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide
Abstract
These application notes provide a comprehensive guide for the preclinical evaluation of N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide, a compound of interest for anticonvulsant therapy. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols for both in-vitro and in-vivo screening. The methodologies are based on established scientific principles to ensure the generation of robust and reproducible data. This guide emphasizes the rationale behind experimental choices and outlines self-validating protocol systems.
Introduction: Rationale for Screening
Epilepsy is a prevalent neurological disorder characterized by recurrent, unprovoked seizures. While numerous antiepileptic drugs (AEDs) are available, a significant number of patients are pharmacoresistant or experience debilitating side effects, highlighting the urgent need for novel therapeutic agents.[1]
This compound has been identified as a candidate for anticonvulsant screening due to its chemical structure. The piperazine moiety is a common feature in many centrally acting drugs, and the overall structure suggests potential interactions with key neurological pathways implicated in the pathophysiology of epilepsy. The primary hypothesis is that this compound may modulate inhibitory or excitatory neurotransmission, thereby raising the seizure threshold.
Pre-Screening Compound Characterization & Synthesis
A thorough characterization of the test compound is a prerequisite for reliable and reproducible screening.
2.1. Physicochemical Properties
Key physicochemical properties of this compound must be determined to inform formulation and dosing strategies.
| Property | Recommended Value/Target | Significance |
| Molecular Formula | C₁₃H₁₉N₃O | Defines the elemental composition. |
| Molecular Weight | 233.31 g/mol | Essential for accurate molar concentration and dosage calculations. |
| Purity | >98% | Impurities can confound results. Purity should be confirmed via HPLC or NMR. |
| Solubility | To be determined in relevant vehicles (e.g., saline, DMSO) | Critical for ensuring complete dissolution and accurate administration for both in-vitro and in-vivo studies. |
| Lipophilicity (LogP) | To be determined | Provides an indication of the compound's ability to cross the blood-brain barrier. |
2.2. Synthesis
A general synthetic route for analogous compounds involves a multi-step process.[2][3] One common method is the reaction of a substituted aniline with chloroacetyl chloride, followed by nucleophilic substitution with a piperazine derivative.[2]
In-Vitro Anticonvulsant Screening: Mechanistic Insights
In-vitro assays are crucial for elucidating the potential mechanism of action at the molecular level.[1][4]
3.1. Rationale for Target Selection
The pathophysiology of epilepsy involves an imbalance between neuronal excitation and inhibition. Therefore, initial in-vitro screening should focus on key molecular targets that regulate neuronal excitability:
-
GABA(_A) Receptors: As the primary mediators of fast synaptic inhibition in the brain, positive modulation of GABA(_A) receptors is a common mechanism of action for many AEDs.[5][6][7]
-
Voltage-Gated Sodium Channels (VGSCs): These channels are essential for the initiation and propagation of action potentials.[8][9][10] Inhibition of VGSCs can reduce neuronal hyperexcitability and is a target for drugs like phenytoin and carbamazepine.[8][11]
-
Voltage-Gated Calcium Channels (VGCCs): VGCCs are involved in neurotransmitter release and neuronal oscillations.[12] Modulation of these channels can impact seizure activity.[12][13][14]
-
Glutamate Receptors: As the major excitatory neurotransmitter, glutamate plays a key role in seizure generation and spread.[15][16][17] Antagonism of glutamate receptors, such as NMDA and AMPA receptors, is a valid anticonvulsant strategy.[16][18][19]
3.2. Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the direct assessment of the compound's effect on ion channel function in cultured neurons.
Materials:
-
Primary neuronal cultures (e.g., hippocampal or cortical neurons)
-
Appropriate cell culture media and supplements
-
This compound stock solution (typically in DMSO)
-
Patch-clamp electrophysiology rig
-
Borosilicate glass capillaries
-
Internal and external recording solutions tailored to the ion channel of interest
Procedure:
-
Cell Preparation: Culture primary neurons on glass coverslips for a sufficient duration to allow for mature expression of ion channels.
-
Compound Dilution: Prepare a range of concentrations of the test compound in the external recording solution. The final concentration of the vehicle (e.g., DMSO) should be kept constant and at a non-effective level (typically ≤0.1%).
-
Recording:
-
Obtain whole-cell patch-clamp recordings from individual neurons.
-
Apply voltage protocols to elicit currents from the target ion channel (e.g., voltage steps for VGSCs, application of GABA for GABA(_A) receptors).
-
Establish a stable baseline recording.
-
-
Compound Application: Perfuse the recording chamber with the test compound at various concentrations.
-
Data Acquisition: Record changes in current amplitude, kinetics, and/or voltage-dependence in the presence of the compound.
-
Washout: Perfuse with the external solution to determine the reversibility of the compound's effects.
-
Data Analysis: Quantify the effects of the compound and generate concentration-response curves to determine the IC₅₀ or EC₅₀.
3.3. Expected Outcomes
| Target | Potential Anticonvulsant Effect |
| GABA(_A) Receptors | Potentiation of GABA-induced currents |
| VGSCs | Inhibition of sodium currents |
| VGCCs | Inhibition of calcium currents |
| Glutamate Receptors | Inhibition of glutamate-induced currents |
In-Vivo Anticonvulsant Screening: Efficacy and Neurotoxicity
In-vivo models are indispensable for evaluating the overall anticonvulsant efficacy and potential side effects of a compound in a complex biological system.[20][21]
4.1. Acute Seizure Models
These models are the first line for in-vivo screening to identify anticonvulsant activity.[22][23]
4.2.1. Maximal Electroshock (MES) Test
The MES test is a well-validated model of generalized tonic-clonic seizures and is predictive of efficacy against this seizure type in humans.[24][25][26]
Protocol:
-
Animals: Male mice (e.g., CD-1 or C57BL/6) are commonly used.[26]
-
Compound Administration: Administer this compound via an appropriate route (e.g., intraperitoneal or oral) at various doses. Include a vehicle control group.
-
Time of Peak Effect: Determine the time of peak effect by testing different groups of animals at various times post-administration.
-
Seizure Induction: At the time of peak effect, deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds for mice) via corneal or ear-clip electrodes.[26]
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[25][26] An animal is considered protected if this response is absent.[26]
-
Data Analysis: The dose that protects 50% of the animals (ED₅₀) is calculated using probit analysis.
4.2.2. Subcutaneous Pentylenetetrazol (scPTZ) Test
The scPTZ test is a model for myoclonic and absence seizures.[27][28][29]
Protocol:
-
Animals: Male mice are typically used.
-
Compound Administration: Administer the test compound as in the MES test.
-
Seizure Induction: At the time of peak effect, administer a subcutaneous injection of pentylenetetrazol (PTZ) at a dose that reliably induces seizures (e.g., 85 mg/kg in CF-1 mice).[28]
-
Observation: Observe the animals for a set period (e.g., 30 minutes) for the presence of clonic seizures lasting for a minimum duration (e.g., 5 seconds).[28]
-
Endpoint: The absence of clonic seizures is considered protection.[28]
-
Data Analysis: Calculate the ED₅₀.
4.3. Experimental Workflow
Caption: A diagram illustrating the potential mechanism of action via potentiation of the GABA(_A) receptor signaling pathway.
Future Directions:
-
If promising activity and a good safety profile are observed, further evaluation in chronic epilepsy models (e.g., kindling) is warranted. * More detailed mechanism of action studies should be conducted to confirm the molecular target(s).
-
Pharmacokinetic studies are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
References
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- Heron, S. E., & Dibbens, L. M. (2013). Role of voltage-gated calcium channels in epilepsy. Current opinion in physiology, 1(1), 16-22.
- Kearney, J. A. (2013). Role of sodium channels in epilepsy. Journal of neurophysiology, 110(5), 1077-1079.
- Meisler, M. H., Helman, G., & Hammer, M. F. (2010). SCN8A encephalopathy: research and treatment perspectives.
- Olsen, R. W., & DeLorey, T. M. (1999). GABA and epilepsy. In Basic neurochemistry: molecular, cellular and medical aspects. 6th edition.
- Dingledine, R., Borges, K., Bowie, D., & Traynelis, S. F. (1999). The glutamate receptor ion channels. Pharmacological reviews, 51(1), 7–61.
- Swinyard, E. A., Woodhead, J. H., White, H. S., & Franklin, M. R. (1989). Experimental selection and evaluation of anticonvulsant drugs. In Antiepileptic drugs (pp. 85-102). Raven Press.
- Meldrum, B. S. (2000). Glutamate as a neurotransmitter in the brain: review of physiology and pathology. The Journal of nutrition, 130(4), 1007S–15S.
- Catterall, W. A. (2014). Structure and function of voltage-gated sodium channels at atomic resolution. Experimental physiology, 99(1), 35–51.
- Johnston, G. A. (2013). GABA A receptor pharmacology. Pharmacology & therapeutics, 140(3), 244-264.
- Perez-Reyes, E. (2003). Molecular physiology of T-type calcium channels. Physiological reviews, 83(1), 117-161.
- Macdonald, R. L., & Olsen, R. W. (1994). GABAA receptor channels. Annual review of neuroscience, 17(1), 569-602.
- Stafstrom, C. E. (2010). The pathophysiology of epileptic seizures: a primer for pediatricians.
- Rogawski, M. A., & Löscher, W. (2004). The neurobiology of antiepileptic drugs. Nature reviews neuroscience, 5(7), 553-564.
- Zamponi, G. W., Striessnig, J., Koschak, A., & Dolphin, A. C. (2015). The physiology, pathology, and pharmacology of voltage-gated calcium channels and their future therapeutic potential. Pharmacological reviews, 67(4), 821-870.
- Chapman, A. G. (2000). Glutamate and epilepsy. Journal of nutrition, 130(4S Suppl), 1043S-1045S.
- Rajakulendran, S., & Hanna, M. G. (2016). The role of calcium channels in epilepsy. Cold Spring Harbor perspectives in medicine, 6(2), a022572.
- Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 20(5), 359-368.
- White, H. S. (2003). Preclinical development of antiepileptic drugs: the role of the NIH/NINDS anticonvulsant screening program. Epilepsia, 44, 2-8.
- Löscher, W., & Schmidt, D. (2011). Modern antiepileptic drug development has failed to deliver: ways out of the current dilemma. Epilepsia, 52(4), 657-678.
- Meldrum, B. S. (1994). The role of glutamate in epilepsy and other CNS disorders. Neurology, 44(11 Suppl 8), S14-23.
- Löscher, W. (2017). Animal models of seizures and epilepsy: past, present, and future role for the discovery of antiseizure drugs. Neurochemical research, 42(7), 1873-1888.
- Löscher, W., & Schmidt, D. (1988). Which animal models should be used in the search for new antiepileptic drugs? A proposal based on experimental and clinical considerations. Epilepsy research, 2(3), 145-181.
- National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat).
- Bialer, M., & White, H. S. (2010). Key factors in the discovery and development of new antiepileptic drugs. Nature reviews Drug discovery, 9(1), 68-82.
- Löscher, W. (2016). The sc-Pentylenetetrazol (scPTZ) test in mice and rats. In Current Protocols in Pharmacology (Vol. 74, No. 1, pp. 5-30).
- Löscher, W., & Schmidt, D. (2006). New horizons in the development of antiepileptic drugs: innovative strategies. Epilepsy research, 69(3), 183-272.
- National Institute of Neurological Disorders and Stroke. (n.d.). Pentylenetetrazol Seizure Threshold Test (mouse, rat).
- Farrant, M., & Nusser, Z. (2005). Variations on an inhibitory theme: phasic and tonic activation of GABA A receptors. Nature reviews neuroscience, 6(3), 215-229.
- Shafieq, S., Ali, S. S., Sharma, N., & Sethi, V. A. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences, 3(1), 148.
- Löscher, W., & Potschka, H. (2005). Drug resistance in brain diseases and the role of drug efflux transporters. Nature reviews neuroscience, 6(8), 591-602.
- Slideshare. (n.d.). Screening Methods of Anti-epileptic drugs.
- Wláz, P., & Löscher, W. (2019). Evaluation of Associated Behavioral and Cognitive Deficits in Anticonvulsant Drug Testing. In Neuropharmacology Methods in Epilepsy Research. Taylor & Francis.
- ChemicalBook. (n.d.). N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide synthesis.
- Brooks-Kayal, A. R., Shumate, M. D., Jin, H., Rikhter, T. Y., & Coulter, D. A. (1998). Selective changes in single cell GABAA receptor subunit expression and function in temporal lobe epilepsy.
- Benchchem. (2025). A Comparative Analysis of Pentylenetetrazol (PTZ)
- ResearchGate. (n.d.).
- Benchchem. (2025). Pentylenetetrazol (PTZ) test: Significance and symbolism.
- Dhir, A. (2012). Pentylenetetrazol (PTZ) kindling model of epilepsy. Current protocols in neuroscience, Chapter 9, Unit9.37.
- Melior Discovery. (n.d.). Pentylenetetrazol Induced Seizure (PTZ) Model.
- Słoczyńska, K., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)
- Journal of Drug Delivery and Therapeutics. (2021). The Screening models for antiepileptic drugs: A Review.
- National Institutes of Health. (n.d.). In Vitro Assessment of the Effect of Antiepileptic Drugs on Expression and Function of ABC Transporters and Their Interactions with ABCC2.
- Medscape. (n.d.).
- Open Access Journals. (2024). Understanding the Therapeutic Index of Antiepileptic Drugs.
- Therapeutic Drug Monitoring. (2018).
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Application Notes & Protocols for the Preclinical Evaluation of Pip-Acet-Ph in Anticancer Research
An in-depth analysis of the provided topic, "N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide in anticancer research," reveals a scarcity of specific studies on this exact molecule. However, the broader class of piperazine-containing compounds is of significant interest in oncology. This guide, therefore, utilizes a representative molecule, which we will refer to as Pip-Acet-Ph , to illustrate the comprehensive methodologies employed in the preclinical evaluation of novel anticancer agents. This approach allows for a detailed exploration of the scientific process, from initial in vitro screening to in vivo efficacy studies, providing researchers with a robust framework for their investigations into compounds of this chemical class.
Introduction: The Therapeutic Potential of Piperazine Derivatives
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs. In oncology, piperazine derivatives have been successfully developed as targeted therapies, including kinase inhibitors. The structural features of this compound (Pip-Acet-Ph) suggest its potential to interact with various biological targets implicated in cancer cell proliferation and survival. These application notes provide a comprehensive guide for the preclinical assessment of Pip-Acet-Ph and similarly structured molecules.
Synthesis and Characterization of Pip-Acet-Ph
A plausible synthetic route for Pip-Acet-Ph involves a two-step process. The first step is the acylation of N-methylaniline with 2-chloroacetyl chloride to yield 2-chloro-N-methyl-N-phenylacetamide. The subsequent step is a nucleophilic substitution reaction where the chloro-acetamide intermediate is reacted with piperazine to yield the final product, this compound.[1][2]
General Synthetic Scheme:
-
Step 1: N-methylaniline + 2-chloroacetyl chloride → 2-chloro-N-methyl-N-phenylacetamide
-
Step 2: 2-chloro-N-methyl-N-phenylacetamide + piperazine → this compound (Pip-Acet-Ph)
Characterization of the synthesized compound should be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Postulated Mechanism of Action: Induction of Apoptosis
Many cytotoxic anticancer agents exert their effects by inducing programmed cell death, or apoptosis.[3] For the purpose of this guide, we will hypothesize that Pip-Acet-Ph induces apoptosis through the intrinsic (mitochondrial) pathway. This pathway is characterized by the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases, which are the executioners of apoptosis.
Caption: Postulated intrinsic apoptosis signaling pathway induced by Pip-Acet-Ph.
In Vitro Evaluation of Anticancer Activity
A systematic in vitro evaluation is the first step in characterizing the anticancer potential of a novel compound.[4] This involves a series of assays to determine its cytotoxicity and elucidate its mechanism of action.
Caption: Experimental workflow for the in vitro testing of Pip-Acet-Ph.
-
Cell Lines: Utilize a panel of human cancer cell lines from different tissue origins, for example, MCF-7 (breast), A549 (lung), and HCT116 (colon).
-
Culture Medium: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells upon reaching 80-90% confluency to ensure exponential growth.
The MTT assay is a colorimetric method to assess cell viability.[5]
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat cells with a range of concentrations of Pip-Acet-Ph (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) value from the dose-response curve.[4]
Table 1: Illustrative Cytotoxicity Data for Pip-Acet-Ph
| Cancer Cell Line | Tissue of Origin | Pip-Acet-Ph IC₅₀ (µM) | Doxorubicin (Positive Control) IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 12.8 ± 1.5 | 0.9 ± 0.1 |
| A549 | Lung Carcinoma | 18.2 ± 2.1 | 1.3 ± 0.2 |
| HCT116 | Colon Carcinoma | 9.5 ± 1.2 | 0.7 ± 0.09 |
Note: The data presented are for illustrative purposes only.
This flow cytometry-based assay detects apoptosis.[6]
-
Cell Treatment: Treat cells with Pip-Acet-Ph at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells using a flow cytometer. Annexin V-positive cells are considered apoptotic.
Western blotting is used to detect changes in the expression of specific proteins involved in apoptosis.[5]
-
Cell Lysis: Lyse treated cells in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA.
-
Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Cleaved Caspase-3, PARP) followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Evaluation of Anticancer Efficacy
Promising results from in vitro studies warrant further investigation in in vivo models to assess the compound's efficacy and safety in a whole organism.[7][8] The human tumor xenograft model in immunodeficient mice is a widely used preclinical model.[7]
Caption: Workflow for in vivo evaluation of Pip-Acet-Ph using a xenograft model.
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth: Monitor the mice for tumor formation.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer Pip-Acet-Ph via a suitable route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Analysis: At the end of the study, tumors are excised, weighed, and can be used for further analysis such as immunohistochemistry (IHC) to assess biomarkers of drug activity.
Conclusion
These application notes provide a foundational framework for the preclinical evaluation of this compound (Pip-Acet-Ph) and other novel piperazine derivatives in anticancer research. The described protocols, from in vitro cytotoxicity and mechanistic assays to in vivo efficacy studies, represent a standard and rigorous approach to anticancer drug discovery. Adherence to these methodologies will ensure the generation of reliable and reproducible data, which is essential for the advancement of promising new chemical entities toward clinical development.
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International Journal of Pharmacy and Biological Sciences. In vivo Methods for Preclinical Screening of Anticancer Drugs. [Link]
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Bentires-Alj, M., et al. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. [Link]
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Alfa Cytology. In Vivo Efficacy Evaluation for Cancer Therapy. [Link]
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PubMed. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. [Link]
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PubMed Central. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. [Link]
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PubMed Central. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. [Link]
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Application Notes and Protocols for the Characterization of N-phenyl-2-(piperazin-1-yl)acetamide Analogs as Kinase Inhibitors
Abstract
This document provides a comprehensive guide for the characterization of novel chemical entities based on the N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide scaffold as potential kinase inhibitors. While direct extensive research on the specific molecule this compound as a kinase inhibitor is not publicly available, its structural similarity to known kinase inhibitors, such as intermediates in the synthesis of Nintedanib, suggests a strong rationale for its investigation in this context.[1] Nintedanib is a multi-kinase inhibitor that targets vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).[1][2] This guide presents a strategic workflow and detailed protocols for the in vitro and cell-based evaluation of such compounds, enabling researchers to elucidate their inhibitory potential and cellular effects. The protocols are designed to be self-validating and are supported by scientific principles and references to authoritative sources.
Introduction: The Rationale for Investigating N-phenyl-2-(piperazin-1-yl)acetamide Analogs
The field of oncology has been revolutionized by the development of small molecule kinase inhibitors that target specific signaling pathways dysregulated in cancer. The N-phenyl-2-(piperazin-1-yl)acetamide scaffold represents a promising starting point for the design of novel kinase inhibitors. This assertion is based on the principle of "scaffold hopping," where a known active chemical core is modified to generate new compounds with potentially improved properties.[3][4][5] The structural resemblance of this scaffold to components of multi-kinase inhibitors like Nintedanib provides a strong impetus for its exploration.[1][6]
Nintedanib's therapeutic effects in idiopathic pulmonary fibrosis and certain cancers are attributed to its simultaneous inhibition of VEGFR, FGFR, and PDGFR.[2][7][8] These receptor tyrosine kinases are key drivers of angiogenesis, cell proliferation, and migration, making them critical targets in oncology.[9][10][11] Therefore, novel compounds based on the N-phenyl-2-(piperazin-1-yl)acetamide scaffold warrant systematic evaluation against these and other relevant kinases.
This guide outlines a multi-step process for the characterization of these novel compounds, beginning with broad in vitro kinase profiling, followed by determination of inhibitory potency (IC50), and culminating in cell-based assays to assess their effects on cancer cell viability and target engagement.
Experimental Workflow for Kinase Inhibitor Characterization
A systematic approach is crucial for the efficient and accurate characterization of a potential kinase inhibitor. The following workflow is recommended:
Caption: A streamlined workflow for the characterization of a novel kinase inhibitor.
In Vitro Kinase Inhibition Assays
The initial step in characterizing a novel compound is to determine its direct inhibitory effect on a panel of purified kinases. Luminescence-based assays that measure ATP consumption are highly sensitive, reproducible, and amenable to high-throughput screening.[12][13]
Protocol: In Vitro Kinase Activity Assay (Luminescent)
This protocol is adapted from commercially available kits such as the Kinase-Glo® Luminescent Kinase Assay.[12] The principle is that the amount of ATP remaining after a kinase reaction is inversely proportional to the kinase's activity.
Materials:
-
Purified recombinant kinases (e.g., VEGFR2, FGFR1, PDGFRβ)
-
Kinase-specific peptide substrates
-
ATP
-
Test compound (e.g., an N-phenyl-2-(piperazin-1-yl)acetamide analog)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescent Kinase Assay Reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration range for IC50 determination (e.g., 10 mM to 1 nM).
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for compound-kinase interaction.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X substrate/ATP mixture in kinase assay buffer. The optimal concentrations should be determined empirically for each kinase, typically at the Km for ATP.
-
Add 5 µL of the 2X substrate/ATP mixture to each well to start the reaction.
-
Incubate the plate at 30°C for 60 minutes. The incubation time may need optimization based on the kinase's activity.
-
-
Signal Detection:
-
Equilibrate the plate and the luminescent kinase assay reagent to room temperature.
-
Add 10 µL of the luminescent reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis if using a crude lysate, or to ensure complete reaction for purified enzymes.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Data Analysis:
The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. The data is then fitted to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Illustrative Data:
| Kinase Target | Test Compound IC50 (nM) | Staurosporine IC50 (nM) |
| VEGFR2 | 50 | 5 |
| FGFR1 | 150 | 10 |
| PDGFRβ | 75 | 8 |
| c-Src | >10,000 | 20 |
| Table 1: Illustrative inhibitory activity of a hypothetical N-phenyl-2-(piperazin-1-yl)acetamide analog. Staurosporine is a non-selective kinase inhibitor used as a positive control. |
Cell-Based Assays
Following successful in vitro characterization, it is essential to evaluate the compound's activity in a cellular context. Cell-based assays provide insights into the compound's membrane permeability, off-target effects, and its ability to inhibit the target kinase within the complex cellular environment.
Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[14][15][16][17][18]
Materials:
-
Cancer cell line expressing the target kinase(s) (e.g., HUVEC for VEGFR, U2OS for PDGFR)
-
Complete cell culture medium
-
Test compound
-
CellTiter-Glo® Luminescent Cell Viability Assay Reagent
-
White, opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the diluted compound or vehicle control (DMSO).
-
Incubate for 72 hours.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence.
-
Data Analysis:
The GI50 (concentration for 50% of maximal inhibition of cell growth) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol: Western Blotting for Target Phosphorylation
Western blotting is a crucial technique to confirm that the compound inhibits the intended kinase signaling pathway within the cell.[19][20][21][22] This is achieved by measuring the level of phosphorylation of the target kinase or its downstream substrates.
Materials:
-
Cancer cell line
-
Test compound
-
Growth factors (e.g., VEGF, FGF, PDGF) to stimulate the pathway
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies (total and phosphorylated forms of the target kinase and downstream effectors like Akt and ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Pre-treat the cells with the test compound at various concentrations for 1-2 hours.
-
Stimulate the cells with the appropriate growth factor (e.g., 50 ng/mL VEGF for 10 minutes) to activate the target pathway.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-VEGFR2) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for the total protein as a loading control.
-
Data Analysis:
Quantify the band intensities using densitometry software. The level of phosphorylated protein should be normalized to the total protein level. A dose-dependent decrease in the phosphorylation of the target protein in the presence of the compound confirms its on-target activity.
Key Signaling Pathways
Understanding the signaling pathways targeted by the N-phenyl-2-(piperazin-1-yl)acetamide analogs is crucial for interpreting the experimental results. The following diagrams illustrate simplified representations of the VEGFR, FGFR, and PDGFR signaling cascades.
Caption: Simplified VEGFR signaling pathway leading to cell proliferation and survival.[11][23][24][25][26]
Caption: Simplified FGFR signaling pathway, often involving the Ras-MAPK cascade.[9][27][28][29][30]
Caption: Simplified PDGFR signaling pathways, activating both PI3K/Akt and Ras/MAPK pathways.[10][31][32][33][34]
Conclusion
The N-phenyl-2-(piperazin-1-yl)acetamide scaffold holds significant promise for the development of novel kinase inhibitors. The systematic application of the detailed protocols and workflow presented in this guide will enable researchers to thoroughly characterize the inhibitory potential and cellular effects of new analogs. By combining robust in vitro kinase assays with relevant cell-based functional and mechanistic studies, a comprehensive understanding of a compound's activity can be achieved, paving the way for further preclinical and clinical development.
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Decoding FGF/FGFR Signaling: Insights into Biological Functions and Disease Relevance. (n.d.). MDPI. Retrieved from [Link]
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Nintedanib. (n.d.). Wikipedia. Retrieved from [Link]
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Wollin, L., Wex, E., Pautsch, A., Schnapp, G., Hostettler, K. E., Stowasser, S., & Kolb, M. (2015). Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis. European Respiratory Journal, 45(5), 1434–1445. [Link]
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Jung, S. C., Kang, D., & Ko, E. A. (2025). Roles of PDGF/PDGFR signaling in various organs. The Korean Journal of Physiology & Pharmacology, 29(2), 117-125. [Link]
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Boehringer Ingelheim. (n.d.). Mechanism of Action | OFEV® (nintedanib) capsules. Retrieved from [Link]
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Heldin, C. H. (2022). Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review. Cancer Letters, 530, 135-147. [Link]
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He, F., Chen, H., Davis, C. M., Tzipori, J., Wang, X., Li, L., ... & Betsholtz, C. (2013). Comprehensive dissection of PDGF-PDGFR signaling pathways in PDGFR genetically defined cells. PLoS One, 8(10), e77649. [Link]
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Liu, X., Wang, Z., & Zhu, W. (2021). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. Journal of Chemical Information and Modeling, 61(10), 4900-4912. [Link]
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Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. (n.d.). Frontiers in Pharmacology. Retrieved from [Link]
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Sino Biological. (n.d.). Platelet-derived Growth Factor (PDGF) Family. Retrieved from [Link]
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Auld, D. S., Zhang, J. H., Southall, N. T., & Inglese, J. (2010). Bioluminescence methods for assaying kinases in quantitative high-throughput screening (qHTS) format applied to Yes1 tyrosine kinase, glucokinase and PI5P4Kα lipid kinase. Methods in Molecular Biology, 565, 145-160. [Link]
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Olsson, A. K., Dimberg, A., Kreuger, J., & Claesson-Welsh, L. (2006). VEGF receptor signalling - in control of vessel sprouting. Nature Reviews Molecular Cell Biology, 7(5), 359-371. [Link]
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A deep learning based scaffold hopping strategy for the design of kinase inhibitors. (2021). ChemRxiv. Retrieved from [Link]
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Ornitz, D. M., & Itoh, N. (2015). The Fibroblast Growth Factor signaling pathway. Wiley Interdisciplinary Reviews: Developmental Biology, 4(3), 215-266. [Link]
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Bio-Rad. (2018). See the Signal — Illuminating the Pathway to Confident Western Blot Detection of Phosphorylated Proteins. Retrieved from [Link]
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Dienstmann, R., Rodon, J., Serra, V., & Tabernero, J. (2014). Molecular pathways: fibroblast growth factor signaling: a new therapeutic opportunity in cancer. Clinical Cancer Research, 20(12), 3117-3123. [Link]
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Bio-Rad Antibodies. (n.d.). Western Blot Detection of Phosphorylation Events - Best Practice. Retrieved from [Link]
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Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). (2025). Journal of Medicinal Chemistry. Retrieved from [Link]
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Cusabio. (n.d.). VEGF Signaling Pathway. Retrieved from [Link]
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Scaffold Hopping Method for Design and Development of Potential Allosteric AKT Inhibitors. (2024). Springer Link. Retrieved from [Link]
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WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (n.d.). ResearchGate. Retrieved from [Link]
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Banani, A. (2023). The VEGF Molecular Signalling Pathway Mechanism Explained. Medium. Retrieved from [Link]
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Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. (2021). Journal of Chemical Information and Modeling. Retrieved from [Link]
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Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved from [Link]
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Roles of PDGF/PDGFR signaling in various organs. (2025). The Korean Journal of Physiology & Pharmacology. Retrieved from [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
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Cell Viability Assays. (2013). Assay Guidance Manual. Retrieved from [Link]
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MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved from [Link]
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In vitro kinase assay. (2023). Protocols.io. Retrieved from [Link]
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Application Notes for Antimicrobial Profiling of N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. Piperazine derivatives have been identified as a "privileged structure" in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including significant antimicrobial potential.[1] This document provides a comprehensive suite of protocols for the systematic evaluation of N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide , a candidate molecule from this promising class. The methodologies detailed herein are grounded in the performance standards for antimicrobial susceptibility testing established by the Clinical and Laboratory Standards Institute (CLSI) and are designed to deliver robust, reproducible data for researchers in drug discovery and development.[2][3][4] Protocols cover essential preliminary assessments, including the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), as well as advanced assays to probe the compound's potential mechanism of action.
Compound Profile & Rationale
This compound belongs to a class of compounds recognized for its therapeutic potential. The piperazine ring, a six-membered heterocycle with two nitrogen atoms, is a key pharmacophore in numerous clinically approved drugs and is associated with a range of biological activities.[1] Its structural rigidity and ability to participate in hydrogen bonding often lead to enhanced target affinity and favorable pharmacokinetic properties.[5] While the specific antimicrobial activity of this exact molecule is not yet broadly published, related piperazine derivatives have shown activity against both Gram-positive and Gram-negative bacteria, making it a logical candidate for thorough investigation.[1]
Compound Details:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | N-methyl-N-phenyl-2-piperazin-1-ylacetamide | [6] |
| CAS Number | 318280-95-4 | [6] |
| Molecular Formula | C₁₃H₁₉N₃O | [6] |
| Molecular Weight | 233.31 g/mol | [6] |
| Chemical Structure | | PubChem |
Safety, Handling, and Compound Preparation
Hazard Identification
Based on GHS classification, this compound is associated with the following hazards:
-
H302: Harmful if swallowed.[6]
-
H312: Harmful in contact with skin.[6]
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H332: Harmful if inhaled.[6]
-
H335: May cause respiratory irritation.[6]
Laboratory Safety Protocol
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and ANSI-approved safety glasses or goggles.
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Protocol: Preparation of Stock Solution
The causality behind preparing a concentrated stock solution is to ensure accuracy and minimize solvent effects in the final assay. Dimethyl sulfoxide (DMSO) is a common solvent for novel compounds due to its high solubilizing power and relative biological inertness at low final concentrations (<1%).
-
Weighing: Accurately weigh a precise amount of this compound powder (e.g., 10 mg) using an analytical balance.
-
Solubilization: Add a calculated volume of sterile, molecular-grade DMSO to achieve a high-concentration stock (e.g., 10 mg/mL). Use a vortex mixer to ensure the compound is fully dissolved.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C.
Core Protocols: Antimicrobial Susceptibility Testing (AST)
The following protocols are based on the CLSI M07 guidelines for broth dilution methods, which provide a quantitative measure of antimicrobial activity.[2][4][7]
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8] This protocol utilizes the broth microdilution method in a 96-well plate format for efficiency and conservation of the test compound.[8][9]
Materials:
-
Test compound stock solution (e.g., 1280 µg/mL in DMSO).
-
Sterile 96-well, U-bottom microtiter plates.
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Test bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213).
-
0.5 McFarland turbidity standard.
-
Spectrophotometer.
Methodology:
-
Plate Preparation: Add 50 µL of sterile CAMHB to wells 2 through 12 in each row designated for testing.
-
Compound Addition: Add 100 µL of a 2X working solution of the test compound (e.g., 128 µg/mL) to well 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this process from well 2 to well 10. Discard 50 µL from well 10. This creates a concentration gradient (e.g., from 64 µg/mL down to 0.125 µg/mL).
-
Well 11 serves as the Growth Control (no compound).
-
Well 12 serves as the Sterility Control (no compound, no bacteria).
-
-
Inoculum Preparation: Select 3-5 isolated colonies from a fresh (18-24 hour) agar plate. Suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[10]
-
Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[10]
-
Inoculation: Within 15-30 minutes of preparation, add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[10]
-
Reading the MIC: The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed. The growth control (well 11) must be turbid, and the sterility control (well 12) must be clear.
Protocol: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[11][12] This test is a crucial follow-up to the MIC, distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Methodology:
-
Select Wells: Following MIC determination, select the wells corresponding to the MIC value and at least two higher concentrations that also showed no growth.
-
Subculturing: Mix the contents of each selected well thoroughly. Using a calibrated loop or pipette, transfer a 10-100 µL aliquot from each well and streak it onto a fresh, antibiotic-free Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
Reading the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[11][13]
Data Presentation and Interpretation
Results should be tabulated for clarity. The ratio of MBC to MIC is a key indicator of the compound's activity. An MBC/MIC ratio of ≤4 is generally considered evidence of bactericidal activity.[11]
Table 1: Representative Data Summary Disclaimer: The following data are for illustrative purposes only and do not represent actual experimental results for this compound.
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
|---|---|---|---|---|---|
| Staphylococcus aureus | 29213 | 4 | 8 | 2 | Bactericidal |
| Escherichia coli | 25922 | 8 | 64 | 8 | Bacteriostatic |
| Pseudomonas aeruginosa | 27853 | 16 | >128 | >8 | Bacteriostatic |
| Enterococcus faecalis | 29212 | 2 | 4 | 2 | Bactericidal |
Advanced Protocols: Exploring Mechanism of Action
Once the MIC and MBC are established, the following assays can provide deeper insights into how the compound exerts its antimicrobial effect. The known mechanism for some piperazine-based polymers involves disruption of the bacterial cell membrane.[5] Therefore, membrane permeability assays are a logical next step.
Protocol: Time-Kill Kinetic Assay
This assay provides a dynamic view of antimicrobial activity over time, revealing the rate of bacterial killing at different concentrations.[14][15]
Methodology:
-
Prepare tubes of CAMHB containing the test compound at various concentrations (e.g., 1x, 2x, and 4x MIC) and a no-drug growth control.
-
Inoculate each tube with a standardized bacterial suspension to a final density of ~5 x 10⁵ CFU/mL.
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquot in sterile saline and plate onto MHA plates.
-
Incubate the plates and count the viable colonies (CFU/mL).
-
Plot the log₁₀ CFU/mL versus time for each concentration. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is considered bactericidal.[16]
Protocol: Bacterial Membrane Permeability Assay
This assay uses fluorescent probes to assess damage to the bacterial inner membrane. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a reliable indicator of membrane integrity loss.[17][18][19]
Methodology:
-
Grow bacteria to the mid-logarithmic phase and wash with a suitable buffer (e.g., PBS).
-
Resuspend the bacterial pellet to an OD₆₀₀ of ~0.1.
-
Add the test compound at the desired concentration (e.g., MIC, 2x MIC) to the cell suspension. Include a positive control (e.g., a known membrane-disrupting agent like colistin) and a negative (untreated) control.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Add propidium iodide to a final concentration of ~1.5-5 µM.[20]
-
Incubate in the dark for 15-30 minutes.
-
Measure the fluorescence intensity using a fluorometer or plate reader with an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.[17]
-
A significant increase in fluorescence in the presence of the compound indicates damage to the inner bacterial membrane.
Conclusion
The protocols outlined in this application note provide a robust framework for the initial and advanced antimicrobial characterization of this compound. By systematically determining its inhibitory and bactericidal concentrations and subsequently probing its mechanism of action, researchers can generate the critical data necessary to evaluate its potential as a lead compound in the fight against infectious diseases. Adherence to standardized methodologies, such as those provided by CLSI, ensures the integrity and comparability of the data generated.
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CLSI M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
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Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]
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Examination of Bacterial Membrane Permeability and Cell Size by FCM Analysis. IntechOpen. [Link]
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Application Notes and Protocols for N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Piperazine Derivatives in Neurodegenerative Disease
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a formidable challenge to modern medicine due to their complex and multifactorial pathologies. A growing body of evidence suggests that small molecules containing a piperazine scaffold hold significant therapeutic promise. These compounds are of particular interest due to their favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier.[1] Research has highlighted the potential of piperazine derivatives to modulate key pathways implicated in neurodegeneration, including the regulation of dendritic spine stability and memory formation through channels like the transient receptor potential canonical 6 (TRPC6).[1][2] Furthermore, their structural versatility allows for the design of molecules that can target specific enzymes involved in the progression of these diseases, such as monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE).[3]
This document provides detailed application notes and protocols for the investigation of N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide , a novel compound within this promising class, in the context of neurodegenerative disease research. While specific data for this molecule is emerging, the methodologies outlined below are based on established and validated protocols for structurally related piperazine derivatives.
Hypothesized Mechanism of Action: A Focus on Neuroprotection
Based on the known activities of similar piperazine derivatives, we can hypothesize a primary mechanism of action for this compound centered on neuroprotection. A plausible target is the TRPC6 channel, a key regulator of calcium signaling in neurons.[4][2] Dysregulation of calcium homeostasis is a common feature of neurodegenerative diseases, leading to synaptic dysfunction and neuronal cell death. By acting as a positive modulator of TRPC6, this compound could potentially restore calcium balance, thereby promoting synaptic stability and protecting neurons from excitotoxicity.
Caption: Hypothesized signaling pathway of this compound.
Application Notes
1. Alzheimer's Disease Research:
-
Synaptic Plasticity Studies: The compound can be evaluated for its ability to rescue long-term potentiation (LTP) deficits in hippocampal slices from Alzheimer's disease models, such as the 5xFAD mouse.[1][2]
-
Amyloid-beta Toxicity Assays: Investigate the protective effects of the compound against amyloid-beta (Aβ)-induced neurotoxicity in primary neuronal cultures.[5]
-
Cognitive Enhancement in Animal Models: Assess the potential of this compound to improve learning and memory in transgenic mouse models of Alzheimer's disease.
2. Parkinson's Disease Research:
-
Dopaminergic Neuron Protection: The compound's ability to protect dopaminergic neurons from toxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) or 6-hydroxydopamine (6-OHDA) can be assessed in both in vitro and in vivo models.[6][7]
-
Motor Function Improvement: Evaluate the efficacy of the compound in ameliorating motor deficits in rodent models of Parkinson's disease using tests such as the rotarod and open-field tests.[6]
-
Neuroinflammation and Oxidative Stress: Investigate the compound's potential to reduce microglial activation and oxidative stress, key pathological features of Parkinson's disease.[6]
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay in a Parkinson's Disease Model
This protocol assesses the ability of this compound to protect dopaminergic neurons from MPTP-induced cell death.
Materials:
-
SH-SY5Y neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
This compound
-
MPTP (1-methyl-4-phenylpyridinium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2 hours. Include a vehicle control (DMSO).
-
Toxin Exposure: Add MPTP to the wells to a final concentration of 1 mM.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
| Treatment Group | Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| Vehicle Control | - | 1.2 | 100 |
| MPTP alone | 1000 | 0.5 | 41.7 |
| Compound + MPTP | 0.1 | 0.7 | 58.3 |
| Compound + MPTP | 1 | 0.9 | 75.0 |
| Compound + MPTP | 10 | 1.1 | 91.7 |
Protocol 2: In Vivo Evaluation in an MPTP-Induced Mouse Model of Parkinson's Disease
This protocol evaluates the neuroprotective and motor function-improving effects of the compound in a well-established mouse model of Parkinson's disease.[6][8]
Animals:
-
Male C57BL/6 mice (8-10 weeks old)
Experimental Design:
Caption: Workflow for in vivo evaluation in an MPTP mouse model.
Procedure:
-
Grouping:
-
Group 1: Vehicle control (Saline)
-
Group 2: MPTP (30 mg/kg, i.p.) + Vehicle
-
Group 3: MPTP + this compound (10 mg/kg, p.o.)
-
Group 4: MPTP + this compound (20 mg/kg, p.o.)
-
-
Treatment: Administer the compound or vehicle orally for 14 consecutive days.
-
MPTP Induction: From day 8 to day 14, administer MPTP intraperitoneally 30 minutes after the compound/vehicle administration.
-
Behavioral Testing (Rotarod Test):
-
On day 15, assess motor coordination using a rotarod apparatus.
-
Record the latency to fall for each mouse over three trials.
-
-
Euthanasia and Tissue Collection:
-
On day 15, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.
-
Dissect the brains and collect the substantia nigra and striatum.
-
-
Immunohistochemistry:
-
Section the substantia nigra and stain for tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss.
-
-
Neurochemical Analysis:
-
Homogenize the striatum and measure dopamine and its metabolites using HPLC.
-
| Group | Treatment | Latency to Fall (s) | TH-positive Neurons (count) | Striatal Dopamine (ng/mg tissue) |
| 1 | Vehicle | 180 ± 15 | 5000 ± 250 | 15 ± 1.2 |
| 2 | MPTP + Vehicle | 60 ± 10 | 2500 ± 200 | 7 ± 0.8 |
| 3 | MPTP + Compound (10 mg/kg) | 110 ± 12 | 3500 ± 220 | 10 ± 1.0 |
| 4 | MPTP + Compound (20 mg/kg) | 150 ± 18 | 4500 ± 230 | 13 ± 1.1 |
Data Interpretation and Troubleshooting
-
In Vitro: An increase in cell viability in the compound-treated groups compared to the MPTP-only group suggests a neuroprotective effect. If no effect is observed, consider optimizing the compound concentration and pre-treatment time.
-
In Vivo: An improvement in rotarod performance, a higher number of TH-positive neurons, and restored striatal dopamine levels in the compound-treated groups would indicate in vivo efficacy. High variability in behavioral data may require a larger sample size.
Safety and Handling
Based on available data for similar compounds, this compound should be handled with care.[9] It may be harmful if swallowed, in contact with skin, or if inhaled.[9] It can cause skin and serious eye irritation.[9] Always use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound. Work in a well-ventilated area or a chemical fume hood.
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National Center for Biotechnology Information. (n.d.). N-Methyl-2-(2-(2-(2-((4-(piperazin-1-yl)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)ethyl)phenyl)acetamide. PubChem. [Link]
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Gorgani, L., et al. (2017). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. Molecular Medicine Reports, 16(6), 8865-8871. [Link]
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Jackson-Lewis, V., & Przedborski, S. (2007). 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-lesioned model of parkinson's disease, with emphasis on mice and nonhuman primates. Molecular Neurodegeneration, 2, 10. [Link]
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Kumar, P., et al. (2022). Design and synthesis of benzo[d]thiazol-2-yl-methyl-4-(substituted)-piperazine-1-carbothioamide as novel neuronal nitric oxide inhibitors and evaluation of their neuroprotecting effect in 6-OHDA-induced unilateral lesioned rat model of Parkinson's disease. Biomedicine & Pharmacotherapy, 156, 113838. [Link]
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Prediger, R. D., et al. (2011). The intranasal administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): a new rodent model to test palliative and neuroprotective agents for Parkinson's disease. Current Pharmaceutical Design, 17(5), 489-507. [Link]
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Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]
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Ghorab, M. M., et al. (2016). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. [Link]
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Troubleshooting & Optimization
troubleshooting N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide solubility issues
Q: What is the difference between kinetic and thermodynamic solubility? A: Thermodynamic solubility (measured by the Shake-Flask method) is the true equilibrium point where the solution is saturated and stable over time. [7]Kinetic solubility is a measure of how much compound can be dissolved when a concentrated organic stock is rapidly diluted into an aqueous buffer. [23]It often gives a higher, but less stable, value because it can form a temporary supersaturated solution before precipitation occurs. For high-throughput screening, kinetic solubility is often measured using nephelometry, which detects light scattering from precipitated particles. [23][24]
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Sharma, P., et al. (2023). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Wikipedia. (n.d.). Cosolvent. [Link]
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S, S., & K, S. (2014). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Pharmacy and Technology. [Link]
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Todkar, S. S., et al. (2023). cyclodextrin in novel formulations and solubility enhancement techniques: a review. World Journal of Advanced Research and Reviews. [Link]
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Fiveable. (n.d.). pH and Solubility. AP Chemistry. [Link]
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Khan Academy. (n.d.). pH and solubility. [Link]
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- 12. jddtonline.info [jddtonline.info]
N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide stability in DMSO solution
Introduction
Welcome to the technical support guide for N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the stability of this compound, particularly when solubilized in Dimethyl Sulfoxide (DMSO), a common vehicle for in-vitro screening and compound storage. Understanding the stability profile of your molecule is critical for ensuring the accuracy, reproducibility, and validity of your experimental data. This guide is structured in a question-and-answer format to directly address common challenges and provide practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound when stored in a DMSO solution?
The primary stability concerns for this compound (PubChem CID: 2737187) stem from its molecular structure, which contains two key functional groups susceptible to degradation: an acetamide linkage and a piperazine ring .[1]
-
Hydrolysis: The acetamide bond (-C(=O)N-) can undergo hydrolysis, breaking the bond between the carbonyl group and the nitrogen atom. This reaction is often catalyzed by the presence of water. Since DMSO is highly hygroscopic (readily absorbs moisture from the air), prolonged storage or improper handling can introduce enough water to facilitate this degradation pathway.
-
Oxidation: The piperazine ring contains two tertiary amine groups. These amines, particularly the one not sterically hindered by the acetyl group, are susceptible to oxidation. Oxidative degradation can be initiated by atmospheric oxygen, trace metal impurities, or exposure to light (photo-oxidation).[2] This can lead to the formation of N-oxides or other oxidative products, altering the compound's biological activity and physicochemical properties.
Q2: I'm seeing a gradual loss of potency in my cell-based assay over several weeks. Could my DMSO stock solution be degrading?
Yes, a gradual loss of potency is a classic indicator of compound degradation. While many factors can influence assay performance, the chemical stability of the test compound is a primary variable that must be controlled. If your DMSO stock is stored for extended periods, even at low temperatures, slow hydrolysis or oxidation can occur, reducing the concentration of the active parent compound.
Causality: The observed loss of activity is likely due to a decrease in the molar concentration of the intact this compound and the potential introduction of degradation products that may be inactive or act as antagonists in your assay system. It is essential to validate the stability of your compound under your specific storage conditions.
Q3: How should I prepare and store my DMSO stock solutions to maximize the stability of this compound?
Proper handling and storage are critical to maintaining the integrity of your compound. Follow these best practices:
-
Use High-Quality DMSO: Start with anhydrous, high-purity DMSO (≥99.9%) to minimize initial water content and potential contaminants.
-
Controlled Environment: Prepare solutions in an environment with low humidity. If possible, use a glove box purged with an inert gas like nitrogen or argon.
-
Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM). This minimizes the headspace in the vial and reduces the relative amount of atmospheric oxygen and moisture.
-
Aliquotting: Aliquot the stock solution into smaller, single-use volumes in appropriate vials (e.g., amber glass vials with Teflon-lined caps). This prevents repeated freeze-thaw cycles and minimizes the introduction of atmospheric moisture and oxygen into the main stock each time an aliquot is taken.
-
Storage Conditions: Store aliquots at -20°C or, ideally, -80°C. The vials should be placed in a sealed container with a desiccant to protect them from moisture.
-
Light Protection: Use amber vials or store clear vials in a dark container to prevent photo-degradation.
Q4: I've detected new peaks in my LC-MS analysis of an older stock solution. How can I confirm if these are degradants?
The appearance of new, related peaks in an LC-MS chromatogram is strong evidence of degradation. To confirm, you should perform a forced degradation study.[3][4] This involves intentionally exposing the compound to harsh conditions to accelerate the degradation process and generate the likely degradants.
Self-Validating Approach: By comparing the peaks from your aged stock solution to those generated under specific stress conditions (e.g., acid, base, oxidative), you can identify the degradation products. For example, if a new peak in your old stock matches the primary peak generated under acidic conditions, you can confidently identify it as a hydrolysis product. This process is foundational for developing a stability-indicating analytical method.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| Inconsistent Assay Results | 1. Compound degradation due to repeated freeze-thaw cycles. 2. Use of different stock solution batches with varying purity. 3. Water absorption in DMSO leading to hydrolysis. | 1. Prepare single-use aliquots of your stock solution. 2. Perform a purity check (e.g., via HPLC-UV) on each new batch of stock solution before use. 3. Use fresh, anhydrous DMSO for preparing new solutions and store them under desiccated conditions. |
| Appearance of Precipitate in DMSO Stock After Thawing | 1. Compound has limited solubility in DMSO at lower temperatures. 2. The compound may have degraded into a less soluble product. | 1. Gently warm the vial (e.g., to 37°C) and vortex to ensure complete re-dissolution before making dilutions. 2. Visually inspect for complete clarity. If precipitate remains, analyze the solution's purity via LC-MS to check for degradation. |
| Mass Balance Issue (Parent Peak Area + Degradant Peak Areas < 100%) | 1. Some degradants may not be UV-active or may not ionize well in the mass spectrometer. 2. Formation of volatile degradants. 3. Adsorption of the compound or degradants to the vial surface. | 1. Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside UV. 2. Analyze the sample headspace using GC-MS if volatile products are suspected. 3. Use low-adsorption vials for storage and analysis. |
Experimental Protocols & Workflows
Workflow for Assessing Compound Stability in DMSO
The following diagram outlines a systematic workflow for evaluating the stability of this compound.
Caption: Workflow for assessing compound stability in DMSO.
Potential Degradation Pathways
This diagram illustrates the primary hypothesized degradation pathways for this compound based on its chemical structure.
Caption: Potential degradation pathways of the target compound.
Protocol: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study to identify potential degradants. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]
Materials:
-
This compound
-
DMSO, Acetonitrile (ACN), Water (HPLC grade)
-
1 M HCl, 1 M NaOH, 30% Hydrogen Peroxide (H₂O₂)
-
HPLC or UPLC system with UV/PDA and Mass Spectrometry (MS) detectors
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of the compound in ACN or a suitable solvent mixture.
-
Set Up Stress Conditions: For each condition, mix the stock solution with the stressor in a 1:1 ratio. Prepare a control sample with water instead of a stressor.
-
Acid Hydrolysis: Add 1 M HCl. Incubate at 60°C for 2-8 hours.
-
Base Hydrolysis: Add 1 M NaOH. Incubate at 60°C for 2-8 hours.
-
Oxidation: Add 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Stress: Incubate the stock solution (in solution and as solid powder) at 80°C for 48 hours.
-
Photolytic Stress: Expose the stock solution (in solution and as solid powder) to a calibrated light source (e.g., 1.2 million lux hours and 200 W h/m²) as per ICH Q1B guidelines.
-
-
Neutralization: Before analysis, neutralize the acid and base samples with an equimolar amount of base or acid, respectively.
-
Analysis:
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL).
-
Analyze by a validated LC-MS method.
-
Compare the chromatograms of the stressed samples to the control sample. Identify the retention times and mass-to-charge ratios (m/z) of the new peaks.
-
References
-
Chen, S., et al. (2022). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. ScienceDirect.
-
R Discovery. Forced Degradation Studies Research Articles. R Discovery.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 60164697. PubChem.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2737187, this compound. PubChem.
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH).
-
Venkatesh, D.N., & Kumar, S.D.S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
-
Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics.
-
Si-Tiam, G., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing.
-
de Cássia dos Santos, V., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. National Institutes of Health (NIH).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 23507600, N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide. PubChem.
-
Al-Ghannam, S.M. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences.
Sources
Technical Support Center: Purification of N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide
An in-depth guide to the purification of N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide, designed for professionals in research and drug development.
As a Senior Application Scientist, I've observed that the synthesis of this compound, while straightforward in principle, often presents challenges in achieving high purity. The presence of structurally similar impurities can complicate downstream applications. This guide provides practical, field-tested solutions to common purification problems, explaining the rationale behind each step to empower you to adapt these methods to your specific experimental context.
Troubleshooting Guide: From Crude Product to Pure Compound
This section addresses specific issues encountered after the initial synthesis and work-up.
Question: My final product is an oil or a low-melting, waxy solid, even after solvent removal. What are the likely impurities and how can I remove them?
This is a common issue often caused by the presence of unreacted starting materials, reaction byproducts, or residual solvents.
Plausible Causes & Identification:
-
Unreacted Starting Materials: The most common culprits are N-methylaniline and the chloroacetylating reagent or piperazine, depending on your synthetic route.
-
Reaction Byproducts: The synthesis, typically an alkylation of an amine, is susceptible to side reactions. A frequent byproduct is the di-substituted piperazine, where both nitrogen atoms of the piperazine ring have been acylated. Direct alkylation reactions are notoriously prone to such over-alkylation.[1]
-
Residual Solvents: High-boiling point solvents used in the reaction or work-up (e.g., DMF, DMSO, toluene) can be difficult to remove under standard vacuum and may result in an oily product.
Step-by-Step Purification Protocol:
-
Initial Analysis (Diagnosis):
-
TLC: Run a thin-layer chromatogram to visualize the number of components. Use a mobile phase like 10:1 Dichloromethane:Methanol. The product, being polar, should have a lower Rf than less polar starting materials like N-methylaniline.
-
¹H NMR: Dissolve a small sample of the crude oil in CDCl₃ or DMSO-d₆. Look for characteristic impurity peaks. For instance, the N-H proton of unreacted piperazine or the distinct aromatic signals of N-methylaniline.
-
-
Liquid-Liquid Extraction (Acid-Base Wash): This is the most effective first-pass purification for removing non-basic and weakly basic impurities from your tertiary amine product. The protonated tertiary amine will partition into the aqueous layer.[2]
-
Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer 2-3 times with a dilute acid solution (e.g., 1M HCl). Combine the aqueous layers. This step protonates your tertiary amine product, making it water-soluble, while non-basic impurities remain in the organic layer.
-
Cool the combined aqueous layers in an ice bath and basify by slowly adding a base (e.g., 10% NaOH solution or solid K₂CO₃) until the pH is >10. You should see the product precipitate or form an oil.
-
Extract your deprotonated product back into an organic solvent (DCM or ethyl acetate) 3 times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Final Purification (Recrystallization or Chromatography):
-
Recrystallization: If the product from the acid-base wash solidifies, recrystallization is an excellent final step. Screen for suitable solvents. A good starting point is isopropanol, ethyl acetate, or a mixture like methanol/petroleum ether.[3] The goal is to find a solvent that dissolves the product when hot but in which it is sparingly soluble at room temperature or below.
-
Column Chromatography: If the product remains an oil or if recrystallization fails to yield the desired purity, silica gel chromatography is necessary. A typical eluent system would be a gradient of 0-10% methanol in dichloromethane. To prevent peak tailing of the basic amine product on the acidic silica gel, it is highly recommended to add 0.5-1% triethylamine to the eluent system.
-
Question: My HPLC analysis shows a significant peak with a retention time close to my product, and LC-MS suggests it has a molecular weight of [Product MW + 174.22]. What is this impurity?
This impurity is almost certainly the di-acylated piperazine byproduct, 1,4-bis((N-methyl-N-phenylamino)carbonyl)methyl)piperazine. Its formation is a classic example of over-alkylation.
Mechanism of Formation:
In syntheses where piperazine is reacted with a chloroacetylated aniline, if the stoichiometry is not carefully controlled or if local concentrations of the electrophile are too high, the second, unreacted nitrogen of the piperazine product can react with another molecule of the chloroacetylated aniline.
Troubleshooting & Removal:
-
Prevention: The most effective strategy is prevention. Use an excess of piperazine (e.g., 3-6 molar equivalents) relative to the chloroacetylated aniline. This statistically favors the mono-alkylation product.[4]
-
Removal: This byproduct has significantly different physical properties from your desired product.
-
Polarity: It is more polar and will have a lower Rf on TLC and a longer retention time on reverse-phase HPLC.
-
Solubility: Its larger, more symmetrical structure often makes it less soluble. Attempt a fractional crystallization. Find a solvent where the desired product is soluble, but the byproduct is not.
-
Chromatography: If crystallization is ineffective, column chromatography is the definitive method for separation due to the significant polarity difference.
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective method to purify my product if the crude purity is above 95%?
For purities in the >95% range, recrystallization is the most efficient and scalable method. The key is selecting the appropriate solvent system.
Recommended Solvent Systems for Screening:
| Solvent/System | Rationale |
| Isopropanol (IPA) | Good balance of polarity; often yields high-quality crystals. |
| Ethyl Acetate | A moderately polar solvent that is effective for many amides. |
| Toluene | Can be effective for aromatic compounds, as demonstrated for similar structures.[4] |
| Ethanol/Water | A polar protic system; water acts as an anti-solvent. |
| Dichloromethane/Hexane | Dissolve in a minimum of DCM and add hexane as an anti-solvent until turbidity persists. |
Experimental Protocol: Recrystallization
-
Add the crude, solid product to a flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
For maximum yield, place the flask in an ice bath or refrigerator for at least one hour.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Q2: Which analytical techniques should I use to confirm the purity and identity of my final product?
A combination of techniques is essential for a complete and trustworthy characterization.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (0.1% trifluoroacetic acid or 0.1% formic acid) is typical. The modifier protonates the amine, ensuring sharp peaks.
-
Detection: UV detection, typically at 254 nm.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Confirms the structure by showing all the expected proton signals and their integrations. Key signals include the N-methyl singlet, the two sets of piperazine protons, and the aromatic protons. The absence of impurity peaks is a strong indicator of purity.[5]
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
-
Mass Spectrometry (MS): Typically coupled with LC (LC-MS), this technique confirms the molecular weight of your compound and any impurities detected by HPLC.
-
Melting Point: A sharp melting point range (e.g., within 1-2 °C) is a classic indicator of a pure crystalline compound.
Q3: How can I design a purification strategy from the outset?
A logical workflow can save significant time and resources. The choice of technique depends heavily on the initial purity and the nature of the impurities.
References
- BenchChem. (2025). Technical Support Center: Overcoming Byproducts in Tertiary Amine Synthesis. BenchChem.
-
Jarosławska-Cichoń, J., et al. (2017). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed. [Link]
-
Jarosławska-Cichoń, J., et al. (2017). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed Central. [Link]
- Google Patents. (2004). Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide.
-
ResearchGate. (2021). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. [Link]
-
Scribd. Amine Treating - Troubleshooting Guide. [Link]
-
PrepChem.com. Synthesis of N-[4-(1-Piperazinyl)Phenyl]Acetamide. [Link]
-
Quora. (2021). What is the procedure for the synthesis of tertiary amines in the lab (amines, chemistry)?[Link])
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2737187, this compound. [Link]
-
University of Rochester, Department of Chemistry. Workup: Amines. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Workup [chem.rochester.edu]
- 3. prepchem.com [prepchem.com]
- 4. WO2004000824A1 - Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide - Google Patents [patents.google.com]
- 5. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide off-target effects mitigation
Welcome, researchers, to the technical support center for N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide and related piperazine-based compounds. This guide is designed to provide in-depth troubleshooting and practical guidance for mitigating the off-target effects commonly encountered during the development and experimental use of this chemical series. The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, integral to numerous targeted therapies, particularly kinase inhibitors.[1][2] However, this structural motif also presents known challenges related to target selectivity.
This resource will guide you through predicting, identifying, and confirming off-target interactions, enabling you to interpret your experimental data with higher confidence and refine your molecules for greater specificity.
Frequently Asked Questions (FAQs)
Q1: I'm working with this compound, which I've synthesized as a potential kinase inhibitor. What are the most common off-target families I should be concerned about?
A1: Excellent question. While the specific off-target profile is unique to each molecule, compounds containing the piperazine scaffold frequently interact with several known protein families. Beyond cross-reactivity with other kinases, you should prioritize screening for activity at:
-
G-Protein Coupled Receptors (GPCRs): The basic nitrogen in the piperazine ring often leads to interactions with aminergic GPCRs. The most common off-targets in this family are serotonergic (5-HT), adrenergic (α), and dopaminergic (D) receptors.[3]
-
hERG Potassium Channel: Inhibition of the human Ether-à-go-go-Related Gene (hERG) channel is a critical safety liability for many piperazine-containing compounds. This interaction can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[3][4]
-
Other Kinases: The ATP-binding pocket is highly conserved across the human kinome. Even if you designed your compound for a specific kinase, binding to other kinases is a common source of off-target effects.[3]
It is crucial to perform broad panel screening early to identify these potential liabilities.
Q2: My compound shows the desired effect in my primary cell-based assay, but I'm seeing unexpected toxicity at higher concentrations. How can I determine if this is an on-target or off-target effect?
A2: This is a classic challenge in drug discovery. Differentiating on-target from off-target effects is paramount for validating your primary hypothesis. A multi-pronged approach is the most robust strategy.
Troubleshooting Workflow: On-Target vs. Off-Target Cytotoxicity
Caption: Workflow for troubleshooting unexpected cytotoxicity.
-
Dose-Response Analysis: A critical first step. On-target effects should manifest at concentrations consistent with the compound's potency (IC50 or Kd) against its intended target. Off-target effects typically require higher concentrations.
-
Genetic Validation: Use siRNA, shRNA, or CRISPR/Cas9 to knock down your intended target protein. If the cellular phenotype observed with your compound is truly on-target, reducing the expression of the target protein should produce the same or a very similar phenotype.
-
Chemical Controls:
-
Inactive Analog: Synthesize or acquire a structurally similar molecule that is inactive against your primary target. This control helps rule out effects caused by the chemical scaffold itself.
-
Unrelated Inhibitor: Use a compound with a different chemical structure that inhibits the same primary target. If this second compound reproduces the phenotype, it strengthens the evidence for an on-target effect.
-
Troubleshooting & Optimization Guides
Issue 1: High-Throughput Screen Identifies a Hit at the hERG Channel
Your initial safety screen has flagged this compound for potential hERG liability. This is a serious concern that must be addressed before further development.
Mitigation Strategy:
The primary drivers of hERG binding for piperazine-containing compounds are high lipophilicity (LogP) and the basicity (pKa) of the piperazine nitrogen.[3] The goal is to reduce these properties while maintaining on-target potency.
| Parameter | Strategy | Example Chemical Modification |
| Lipophilicity (LogP) | Reduce overall LogP. High lipophilicity is strongly correlated with hERG binding. | Replace lipophilic groups (e.g., -CF3, -Cl) on the phenyl ring with more polar ones (e.g., -OH, -NH2). |
| Basicity (pKa) | Lower the pKa of the basic piperazine nitrogen. A pKa below 7.5 is often desirable. | Introduce electron-withdrawing groups near the basic nitrogen to decrease its basicity. |
| Structural Changes | Disrupt key pharmacophore features for hERG binding. | Block or remove interactions with key residues in the hERG channel pore (e.g., Tyr652, Phe656) by adding steric hindrance. |
Next Steps:
-
In Silico Modeling: Use molecular docking to predict the binding mode of your compound in the hERG channel pore. This can guide your medicinal chemistry efforts.
-
Iterative Synthesis: Synthesize a small library of analogs based on the strategies above.
-
Re-screen: Screen the new analogs in a functional hERG assay (e.g., automated patch-clamp) to assess if liability has been reduced.
Issue 2: Compound is Potent in Biochemical Assays but Weak in Cell-Based Assays
This discrepancy often points to issues with cell permeability or target engagement in a complex cellular environment.
Experimental Workflow: Investigating Cell-Based Potency
Sources
Technical Support Center: Enhancing Bioavailability of N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in preclinical in vivo studies. Our focus today is on a compound of significant interest: N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide . Many novel chemical entities (NCEs) with promising therapeutic activity face the significant hurdle of poor aqueous solubility, which often leads to low and erratic oral bioavailability, complicating or even halting their development.[1]
This document provides a logical, experience-driven framework for systematically evaluating and overcoming bioavailability challenges associated with this molecule. We will move from initial characterization to advanced formulation strategies and troubleshooting in vivo study outcomes.
PART 1: Foundational Assessment - Understanding Your Molecule
Before attempting to enhance bioavailability, it is critical to understand the inherent physicochemical properties of this compound. These initial data points will dictate your formulation strategy.
FAQ 1: What are the critical starting parameters to assess for my compound, and why?
Answer: Your investigation should begin with a core set of physicochemical characterizations. These are not merely box-checking exercises; they form the basis of a rational formulation design. The goal is to anticipate how the molecule will behave in the gastrointestinal (GI) tract.
Key Physicochemical Properties:
| Property | Significance for Oral Bioavailability | Typical Value (Predicted) |
| Molecular Weight | Influences passive diffusion. Larger molecules (>500 Da) often have lower permeability. | 233.31 g/mol [2] |
| Aqueous Solubility | A prerequisite for absorption. Low solubility is a primary cause of poor bioavailability. Must be assessed at various pH levels (e.g., pH 1.2, 4.5, 6.8) to simulate the GI tract. | Likely low in neutral/basic pH due to the aromatic rings, but may increase in acidic pH due to the basic piperazine nitrogen. |
| pKa | The piperazine moiety contains basic nitrogen atoms. The pKa will determine the ionization state of the molecule at different pH values in the gut, directly impacting solubility and permeability. | Piperazine itself has two pKa values (~5.6 and ~9.8). The exact pKa of the derivative would need experimental determination. |
| LogP / LogD | Measures lipophilicity. A LogP between 1 and 3 is often ideal for oral absorption (balancing solubility and membrane permeability). LogD is crucial as it accounts for pH-dependent lipophilicity. | The N-methyl-N-phenyl group contributes to lipophilicity. An estimated XLogP3 value is 0.7, suggesting moderate lipophilicity.[2] |
| Solid-State Form | The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid. Polymorphs can have vastly different solubilities and dissolution rates. | Requires experimental analysis (e.g., XRD, DSC). The most stable, lowest-energy crystalline form is often the least soluble. |
The workflow below illustrates the initial decision-making process based on these foundational properties.
Caption: Initial workflow for physicochemical characterization.
PART 2: Formulation Strategies & Troubleshooting
Once you have established that your compound likely suffers from low solubility (a common issue for Biopharmaceutics Classification System (BCS) Class II or IV compounds), you can explore various formulation strategies. The choice of strategy is not random; it is guided by the properties you just measured.
FAQ 2: My compound has low aqueous solubility. What is the simplest formulation I can try for initial rodent PK studies?
Answer: For early-stage preclinical studies where speed and material conservation are key, a simple solution or suspension is often the first approach.[1][3]
-
pH Adjustment: Given the basic piperazine moiety, the compound's solubility is expected to be highest at low pH. You can attempt to dissolve the compound in an acidic vehicle like a citrate or tartrate buffer (pH 3-4). However, be cautious of potential precipitation upon administration into the higher pH environment of the small intestine.
-
Co-Solvent Systems: If pH adjustment is insufficient, a co-solvent system is a common next step. These systems increase solubility by reducing the polarity of the aqueous vehicle.
Typical Co-Solvent Vehicle Compositions for Rodent Studies:
| Vehicle Component | Function | Typical Concentration (%) | Notes & Cautions |
| PEG 400 | Primary solubilizing agent | 10 - 60% | Can cause diarrhea at high concentrations. |
| Propylene Glycol | Co-solvent | 10 - 50% | Generally well-tolerated. |
| Ethanol | Co-solvent | 5 - 20% | Use with caution; can have pharmacological effects. |
| Solutol HS 15 / Kolliphor HS 15 | Non-ionic surfactant | 5 - 25% | Excellent solubilizer, can inhibit P-gp efflux. |
| Water or Buffer | Vehicle base | q.s. to 100% | Adjust pH if necessary. |
Troubleshooting:
-
Problem: The compound precipitates out of the co-solvent vehicle over time.
-
Solution: The formulation is likely at its saturation limit. Try increasing the percentage of the organic co-solvent or adding a surfactant. Ensure you perform a short-term stability check (e.g., 4-24 hours at room temperature) on your final formulation before dosing.[4]
-
FAQ 3: Simple formulations failed to provide adequate exposure. What advanced strategies should I consider?
Answer: When simple approaches are insufficient, you must employ more advanced techniques designed to fundamentally alter the dissolution properties of the compound.[5][6] The choice depends on the compound's properties and the desired dose.
Caption: Decision tree for selecting an advanced formulation strategy.
1. Salt Formation:
-
Causality: For a basic compound like this, creating a salt (e.g., hydrochloride, mesylate, tartrate) can dramatically increase aqueous solubility and dissolution rate compared to the free base.[6][7] This is often one of the most effective and straightforward approaches.
-
When to Use: When your compound is ionizable (which this compound is) and the free base has poor solubility.
2. Amorphous Solid Dispersions (ASDs):
-
Causality: ASDs trap the drug in a high-energy, amorphous state within a hydrophilic polymer matrix.[6] This prevents the drug from crystallizing and presents it to the GI fluid in a more soluble form, creating a supersaturated solution that enhances absorption.
-
When to Use: For poorly soluble, crystalline compounds. It is a powerful but more complex technique.
3. Lipid-Based Formulations (e.g., SEDDS):
-
Causality: Self-Emulsifying Drug Delivery Systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon dilution in the GI tract. The drug remains dissolved in the oil droplets, bypassing the dissolution step and often utilizing lipid absorption pathways.
-
When to Use: For lipophilic compounds (high LogP) that have good solubility in oils.
Protocol: Preparation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation
This protocol provides a lab-scale method to screen polymers and drug loads for an effective ASD.
Objective: To prepare a 1:4 drug-to-polymer ratio ASD of this compound with PVP K30.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30 or similar polymer like HPMC-AS, Soluplus®)
-
Dichloromethane (DCM) or other suitable volatile solvent in which both drug and polymer are soluble.
-
Rotary evaporator
-
Mortar and pestle
Procedure:
-
Dissolution: Weigh 50 mg of the compound and 200 mg of PVP K30. Dissolve both completely in a minimal amount of DCM (e.g., 5-10 mL) in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C). Continue until a thin, clear film is formed on the flask wall and all solvent is removed.
-
Drying: Place the flask under high vacuum for at least 12-24 hours to remove any residual solvent.
-
Harvesting and Sizing: Carefully scrape the solid film from the flask. Gently grind the resulting material into a fine powder using a mortar and pestle.
-
Characterization (Self-Validation):
-
Visual: The resulting powder should be visually homogenous.
-
Differential Scanning Calorimetry (DSC): An effective ASD will show a single glass transition temperature (Tg) and the absence of a melting endotherm for the crystalline drug.
-
Powder X-Ray Diffraction (pXRD): The diffractogram should show a characteristic amorphous "halo" with no sharp Bragg peaks, confirming the absence of crystallinity.
-
-
Dosing: The resulting ASD powder can be suspended in an aqueous vehicle (e.g., water with 0.5% methylcellulose) for oral gavage.
PART 3: In Vivo Study Design & Troubleshooting
A well-designed pharmacokinetic (PK) study is essential to correctly evaluate your formulation's performance.
FAQ 4: How do I design a robust preclinical PK study to assess my new formulation?
Answer: The goal is to accurately determine the key PK parameters that define bioavailability: Cmax (peak concentration), Tmax (time to peak concentration), and AUC (Area Under the Curve, representing total exposure).[8]
Key Study Design Elements:
-
Study Type: A crossover design, where each animal receives different formulations with a washout period in between, is ideal for reducing inter-animal variability.[8] If not feasible, a parallel group design can be used.
-
Animal Model: Sprague-Dawley or Wistar rats are common choices for initial PK studies.
-
Groups:
-
IV Bolus Group: Essential for determining absolute bioavailability (F%). A low dose (e.g., 1-2 mg/kg) is administered intravenously.
-
Control Oral Group: An aqueous suspension of the unformulated, micronized compound. This is your baseline.
-
Test Oral Group(s): Your new formulation(s) (e.g., the ASD suspended in water).
-
-
Dose Selection: The oral dose should be high enough to ensure plasma concentrations are above the analytical method's limit of quantification (LLOQ). A typical starting dose might be 10-50 mg/kg.
-
Blood Sampling: A sparse sampling schedule is often used in rodents. Typical time points include: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Bioanalysis: Use a validated LC-MS/MS method to measure the concentration of the parent drug in plasma.
Caption: Troubleshooting workflow for poor in vivo exposure.
FAQ 5: My in vivo data shows high variability between animals. What are the common causes?
Answer: High inter-subject variability can obscure the true performance of your formulation.
Potential Causes & Solutions:
-
Formulation Instability: Was your compound fully dissolved or uniformly suspended at the time of dosing? Re-check the stability and homogeneity of your dosing vehicle. For suspensions, ensure consistent mixing before drawing each dose.
-
Dosing Accuracy: Oral gavage requires skill. Ensure consistent technique and accurate dose volumes based on individual animal weights.
-
Physiological Differences: Food effects can significantly alter bioavailability. Ensure animals are fasted for a consistent period before dosing (e.g., overnight). The GI tract pH and motility can also vary between animals.
-
Analytical Errors: Review your bioanalytical method. Check for issues with sample collection (e.g., hemolysis), processing, storage, or the LC-MS/MS analysis itself.
By adopting this structured, evidence-based approach, you can efficiently diagnose the root cause of poor bioavailability for this compound and rationally select and optimize a formulation to achieve the exposure required for your pivotal in vivo studies.
References
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Hilaris Publisher. Retrieved from [Link]
-
Singh, G., Pai, R. S., & V, R. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Young Pharmacists, 6(1), 1-11. Retrieved from [Link]
-
Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. (2015, August 26). SlideShare. Retrieved from [Link]
-
Strategies for enhancing oral bioavailability of poorly soluble drugs. (2020, January 1). ResearchGate. Retrieved from [Link]
-
Fong, S. Y. K., Brandl, M., & Bauer-Brandl, A. (2020). Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis Online. Retrieved from [Link]
-
Sachan, R., Khatri, K., & Kasture, S. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 72-79. Retrieved from [Link]
-
CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. (n.d.). Altasciences. Retrieved from [Link]
-
White Paper Preclinical Formulation Development 4-30-17. (2017). Crystal Pharmatech. Retrieved from [Link]
-
Early Stage Oral Development. (n.d.). Catalent Pharma Solutions. Retrieved from [Link]
-
Developing Oral Drug Formulations. (n.d.). University of Wisconsin–Madison. Retrieved from [Link]
-
Considerations In In-Vivo Bioavailability Study Design. (n.d.). Pharmacy 180. Retrieved from [Link]
-
study design for bioavailability and bioequivalence. (2015, August 25). SlideShare. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Bioavailability Study Design: Single Versus Multiple Dose Studies. (2024, September 17). JoVE. Retrieved from [Link]
-
Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs. (n.d.). FDA. Retrieved from [Link]
-
Shargel, L., & Ducharme, M. P. (2022). Drug Product Performance, In Vivo: Bioavailability and Bioequivalence. In Shargel and Yu's Applied Biopharmaceutics and Pharmacokinetics, 8e. AccessPharmacy. Retrieved from [Link]
Sources
- 1. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C13H19N3O | CID 2737187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. altasciences.com [altasciences.com]
- 4. crystalpharmatech.com [crystalpharmatech.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. pharmacy180.com [pharmacy180.com]
Technical Support Center: N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide Assay Troubleshooting
Welcome to the technical support center for the bioanalytical assay of N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common and complex issues encountered during sample analysis, primarily using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Introduction to the Analyte
This compound is a small molecule containing a piperazine ring, a common moiety in many pharmacologically active compounds.[1] Accurate quantification in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. Due to its chemical nature, several challenges can arise during assay development and routine analysis. This guide will address these challenges in a practical, question-and-answer format, grounded in scientific principles and regulatory expectations.[2][3]
Analyte Properties Summary:
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₉N₃O | PubChem |
| Molecular Weight | 233.31 g/mol | PubChem |
| Structure | Contains a tertiary amine (piperazine), a tertiary amide, and a phenyl group. | PubChem |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Chromatographic Issues
Poor peak shape is a common issue that can compromise the accuracy and precision of your assay. The cause can often be traced back to interactions between the analyte, the stationary phase, and the mobile phase.
Underlying Causes & Causal Explanations:
-
Analyte-Specific Interactions: this compound has basic nitrogen atoms in the piperazine ring which can interact with residual acidic silanols on the silica-based stationary phase of the column, leading to peak tailing.
-
Mobile Phase pH: The pH of the mobile phase dictates the ionization state of the analyte. At a pH below the pKa of the piperazine nitrogens, the analyte will be protonated (charged), which can lead to strong interactions with the stationary phase or poor retention on reversed-phase columns.[4]
-
Sample Solvent Mismatch: Injecting a sample dissolved in a solvent significantly stronger than the initial mobile phase can cause peak distortion, including fronting and splitting.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape.
Step-by-Step Protocol for Mobile Phase Optimization:
-
Initial Assessment: Start with a standard mobile phase for reversed-phase chromatography, such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B). The acidic modifier helps to protonate the piperazine moiety consistently, which can improve peak shape.
-
pH Adjustment: If tailing persists, consider using a buffered mobile phase. Ammonium formate or ammonium acetate at a concentration of 5-10 mM can help to shield the silanol interactions and maintain a consistent pH.
-
Solvent Strength: Ensure your sample is dissolved in a solvent that is as weak as or weaker than your initial mobile phase conditions. If using a strong solvent like 100% methanol for a gradient starting at 5% methanol, dilute the sample with the initial mobile phase.
Retention time stability is critical for reliable peak integration and quantification. Shifts can indicate a problem with the LC system or the column itself.
Potential Causes:
-
Column Equilibration: Insufficient column equilibration time between injections, especially in gradient methods, is a common cause of retention time drift.
-
Mobile Phase Composition: Inaccurate mobile phase preparation or evaporation of the more volatile solvent component can alter the elution strength over time.
-
Pump Performance: Inconsistent pump flow rates or pressure fluctuations can lead to variable retention times.
-
Column Temperature: Fluctuations in the column oven temperature will affect retention.
Troubleshooting Table:
| Symptom | Possible Cause | Recommended Action |
| Gradual decrease in retention time | Column degradation or contamination | Flush the column according to the manufacturer's instructions or replace it. |
| Sudden, erratic shifts in retention time | Air bubbles in the pump or leak in the system | Purge the pumps and inspect all fittings for leaks. |
| Consistent shift after changing mobile phase | Improperly prepared mobile phase | Prepare fresh mobile phase, ensuring accurate measurements. |
| Drifting retention time at the start of a run | Insufficient column equilibration | Increase the equilibration time in your LC method. |
Category 2: Mass Spectrometry and Detection Issues
Low or no signal can be frustrating. A systematic approach is needed to differentiate between issues with the sample, the LC system, and the mass spectrometer.[6]
Troubleshooting Flow Diagram:
Caption: Systematic approach to diagnosing low signal intensity.
Ion suppression is a form of matrix effect where co-eluting endogenous components from the biological sample interfere with the ionization of the analyte in the mass spectrometer's source, leading to a reduced signal.[7][8] This is a major concern in bioanalysis.[9][10]
Identifying Ion Suppression:
A common method to assess ion suppression is through a post-column infusion experiment.
Protocol for Post-Column Infusion:
-
Setup: Infuse a constant flow of a pure solution of this compound directly into the mass spectrometer via a T-junction placed after the analytical column.
-
Injection: Inject a blank, extracted biological matrix sample (e.g., plasma, urine) onto the LC column.
-
Analysis: Monitor the signal of the infused analyte. A dip in the signal intensity at a particular retention time indicates the elution of interfering components from the matrix that are causing ion suppression.
Mitigation Strategies:
-
Improve Sample Preparation: More rigorous sample cleanup can remove interfering matrix components. Consider switching from simple protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[11] For piperazine derivatives, mixed-mode SPE cartridges that combine reversed-phase and ion-exchange mechanisms can be very effective.
-
Optimize Chromatography: Adjust the chromatographic conditions to separate the analyte from the regions of ion suppression. Often, the most significant suppression occurs at the beginning and end of the chromatogram where polar and non-polar matrix components elute.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., with deuterium or ¹³C labels) will co-elute with the analyte and experience the same degree of ion suppression. This allows for accurate correction of the signal and is considered the gold standard in quantitative bioanalysis.[12]
In electrospray ionization (ESI), it is common for the analyte to form adducts with ions present in the mobile phase or sample matrix, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).[1][13]
Troubleshooting Adduct Formation:
-
Identify the Adduct: Calculate the mass difference between the observed ion and the expected protonated molecule ([M+H]⁺). Common adducts are:
-
[M+Na]⁺: +22.99 Da
-
[M+K]⁺: +38.96 Da
-
[M+NH₄]⁺: +18.03 Da
-
[M+ACN+H]⁺: +42.03 Da (acetonitrile adduct)
-
-
Optimize MS Conditions: Sometimes, adjusting the source parameters (e.g., increasing fragmentor voltage) can reduce the formation of adducts in favor of the protonated molecule.
-
Mobile Phase Purity: Use high-purity, LC-MS grade solvents and additives to minimize the presence of sodium and potassium ions.
-
Quantification: If an adduct is stable and reproducible, it can be used for quantification. However, it is generally preferable to use the protonated molecule for better sensitivity and consistency.
Category 3: Sample Preparation and Stability
Low and variable recovery can significantly impact the accuracy and precision of your assay.
Potential Causes and Solutions:
| Cause | Explanation | Solution |
| Poor Solubility | The analyte may not be fully soluble in the extraction solvent or the final reconstitution solvent. | Test the solubility of the analyte in various solvents. For piperazine derivatives, which are basic, using a slightly acidic extraction or reconstitution solvent can improve solubility. |
| Adsorption | The analyte can adsorb to plasticware (e.g., pipette tips, microcentrifuge tubes) or glassware. | Use low-binding plasticware. Silanizing glassware can also help. Adding a small amount of organic solvent or a surfactant to the sample can reduce non-specific binding. |
| Incomplete Extraction | The chosen extraction method (e.g., LLE, SPE) may not be optimal for the analyte. | Optimize the pH of the aqueous phase for LLE to ensure the analyte is in a neutral form for extraction into an organic solvent. For SPE, screen different sorbents and elution solvents. |
| Analyte Instability | The analyte may be degrading during the sample preparation process. | See Q7 for stability troubleshooting. |
Analyte stability is a critical parameter that must be evaluated during method validation according to regulatory guidelines.[2][3]
Types of Stability to Evaluate:
-
Freeze-Thaw Stability: Assess the stability of the analyte after multiple cycles of freezing and thawing.
-
Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for a period that mimics the sample handling time.
-
Long-Term Storage Stability: Determine the stability of the analyte in the matrix at the intended storage temperature (e.g., -20°C or -80°C).
-
Post-Preparative Stability: Assess the stability of the extracted samples in the autosampler.
Experimental Protocol for Stability Assessment:
-
Sample Preparation: Prepare replicate quality control (QC) samples at low and high concentrations in the biological matrix.
-
Stress Conditions: Expose the samples to the conditions being tested (e.g., three freeze-thaw cycles, 24 hours at room temperature).
-
Analysis: Analyze the stressed samples against a freshly prepared calibration curve and compare the results to freshly prepared QC samples.
-
Acceptance Criteria: The mean concentration of the stressed samples should be within ±15% of the nominal concentration.
Addressing Instability:
-
pH Adjustment: If the analyte is susceptible to pH-dependent hydrolysis, adjust the pH of the biological sample immediately after collection.
-
Enzymatic Degradation: If degradation is due to enzymatic activity (e.g., by esterases in plasma), add an enzyme inhibitor to the collection tubes.
-
Temperature Control: Keep samples on ice during processing and minimize the time they spend at room temperature.
References
- 1. Phenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 4. The characterization of the metabolites of ranolazine in man by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. labs.iqvia.com [labs.iqvia.com]
- 7. ovid.com [ovid.com]
- 8. researchgate.net [researchgate.net]
- 9. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DSpace [open.bu.edu]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Molecular Docking of N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide
Welcome to the technical support guide for refining molecular docking parameters for N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide and its analogs. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of computational docking with flexible, nitrogenous compounds. Here, we address common challenges in a practical question-and-answer format, moving from foundational concepts to in-depth troubleshooting protocols. Our goal is to provide not just steps, but the scientific reasoning behind them, ensuring your docking simulations are both accurate and reproducible.
Section 1: Frequently Asked Questions (FAQs)
This section tackles the most common initial hurdles encountered when setting up a docking workflow for piperazine-containing flexible molecules.
Question 1: What are the most critical initial parameters for docking this molecule?
Answer: Success with this compound hinges on correctly addressing three key areas from the outset:
-
Ligand Protonation State: The piperazine ring has two nitrogen atoms with distinct pKa values. Their protonation state at physiological pH (typically assumed to be 7.4) is critical for establishing the correct electrostatic and hydrogen bonding interactions in the binding pocket. Incorrect protonation is a leading cause of poor docking results.[1][2][3]
-
Ligand Conformational Sampling: The molecule has multiple rotatable bonds, leading to high conformational flexibility. Your docking algorithm's search intensity must be sufficient to explore this conformational space adequately. Undersampling can lead to convergence on a local energy minimum rather than the true binding pose.
-
Binding Site Definition: The accuracy of your docking is fundamentally limited by the definition of the search space (the "binding box"). If prior structural information (e.g., a co-crystallized ligand) is available, the box should be centered on that ligand's position, extending 3-6 Å around it to allow for slight positional adjustments.[4] For novel targets, blind docking may be necessary initially to identify putative binding sites.[4]
Question 2: How do I properly prepare the ligand structure, especially the piperazine ring?
Answer: Proper ligand preparation is a multi-step process that ensures the input structure is chemically correct and energetically favorable.
-
Generate a 3D Structure: Start with a 2D representation (e.g., from a chemical drawing tool) and convert it to a 3D structure.
-
Determine Protonation State: This is the most crucial step for the piperazine moiety. Use a reliable pKa prediction tool (e.g., MarvinSketch, Epik in the Schrödinger Suite) to determine the likely protonation state of the two piperazine nitrogens at your target pH (usually 7.4). The chemical environment near the piperazine ring can significantly alter its pKa.[1][5] For instance, nearby electron-withdrawing groups can lower the pKa, making deprotonation more likely.[1]
-
Generate Tautomers and Stereoisomers: If applicable, generate possible tautomers and stereoisomers. While less critical for this specific molecule, it's a vital step for many drug-like compounds.
-
Energy Minimization: Perform a thorough energy minimization of the 3D ligand structure using a suitable force field, such as MMFF94 or OPLS.[6][7] This resolves any steric clashes and settles the molecule into a low-energy starting conformation, which is essential for efficient docking.
Question 3: Which force field and scoring function should I use?
Answer: The choice of force field and scoring function is highly dependent on the docking software and the nature of the protein target.
-
Force Fields: For parameterizing the ligand, force fields like AMBER, CHARMM, and OPLS-AA are well-regarded for their handling of biological molecules.[6][7][8] Many modern docking programs automatically assign force field parameters based on atom types.
-
Scoring Functions: Scoring functions estimate the binding affinity. They can be force-field-based, empirical, or knowledge-based. There is no single "best" scoring function, and their performance can be target-dependent. A common best practice is to use multiple docking tools or scoring functions and look for a consensus result.[9] If experimental data (e.g., IC50 values for a set of analogs) are available, you can validate which scoring function best correlates with experimental binding affinities. More negative scores generally indicate better binding, but these scores are typically not directly comparable between different programs.[4]
Question 4: My docking poses are inconsistent across multiple runs. What are the likely causes?
Answer: High root-mean-square deviation (RMSD) between docking poses from different runs, or a lack of a dominant cluster of poses, typically points to one of three issues:
-
Insufficient Sampling: The ligand's flexibility is not being fully explored. The solution is to increase the "exhaustiveness" or number of runs in your docking software to force a more comprehensive search of the conformational and rotational space.
-
An Undefined Binding Pocket: If the binding site is very shallow, open, or lacks strong anchoring points (like key hydrogen bond donors/acceptors), the ligand may not have a single, well-defined binding mode.
-
Incorrect Ligand Setup: As mentioned in Q1 and Q2, an incorrect protonation state or a high-energy starting conformation can prevent the ligand from settling into a stable, low-energy pose. Always double-check your ligand preparation.
Section 2: In-Depth Troubleshooting Guides
This section provides structured solutions to specific, complex problems you may encounter during your docking experiments.
Problem 1: Poor or Non-Convergent Docking Poses
-
Symptom: Docking results show a wide scatter of poses with high RMSD values (>2.0 Å) between them and no clear, low-energy cluster. The top-ranked poses appear chemically nonsensical (e.g., hydrophobic parts facing polar residues).
-
Underlying Cause Analysis: This is a classic sign of inadequate conformational sampling or a poorly defined energy landscape. The algorithm is getting trapped in various local minima and cannot reliably identify the global minimum that represents the most likely binding pose.
-
Step-by-Step Troubleshooting Protocol:
-
Verify Ligand Preparation: Re-run your ligand preparation workflow. Pay special attention to the protonation state of the piperazine nitrogens. Use multiple tools to confirm the predicted pKa if necessary.
-
Increase Search Algorithm Intensity: Consult your software's manual and increase the parameter that controls search thoroughness. In AutoDock Vina, this is exhaustiveness. In Glide, you can move from Standard Precision (SP) to Extra Precision (XP).
-
Refine Binding Site Definition: Ensure your binding box is correctly centered and sized. A box that is too large can dramatically increase the search space, making it harder to find the correct pose. A box that is too small might exclude the true binding mode.
-
Perform Redocking of a Known Ligand: If a co-crystallized ligand exists for your target protein, remove it and dock it back into the binding site. If the docking software cannot reproduce the experimental pose with a low RMSD (<2.0 Å), it indicates a fundamental issue with your docking protocol or protein preparation that must be resolved before proceeding.[10]
-
Visualize the Interactions: Manually inspect the top-ranked poses. Look for key interactions like hydrogen bonds and hydrophobic contacts.[10][11] If no favorable interactions are being formed, it supports the hypothesis of a flawed setup.
-
-
Workflow Diagram: Troubleshooting Poor Docking Poses
Caption: Workflow for diagnosing and fixing non-convergent docking poses.
Problem 2: Poor Correlation Between Docking Scores and Experimental Activity
-
Symptom: The ranking of docked compounds by their scores does not match their experimentally determined biological activity (e.g., a compound with a poor docking score is highly active in vitro).
-
Underlying Cause Analysis: This common issue highlights the limitations of scoring functions. They are approximations of binding free energy and can fail for several reasons: they may not handle protein flexibility, the entropic cost of binding, or the effects of water molecules correctly.
-
Step-by-Step Troubleshooting Protocol:
-
Use a More Rigorous Docking Protocol: If using a standard rigid-receptor docking method, consider that the protein might be undergoing conformational changes to accommodate the ligand.[12] An Induced Fit Docking (IFD) protocol, which allows side chains (and sometimes the backbone) of the binding site to move, can often provide more accurate results.[12][13]
-
Post-Process with MM/GBSA or MM/PBSA: Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Poisson-Boltzmann Surface Area (MM/PBSA) are popular methods for rescoring docking poses.[14] These methods take the static docked pose and calculate the binding free energy more accurately by considering solvation effects.[15] This can significantly improve the correlation with experimental data.[16][17]
-
Check for Missing Cofactors or Water Molecules: Ensure that all necessary cofactors are present in your protein structure. Additionally, crystallographic water molecules that mediate key hydrogen bonds between the protein and ligand might have been removed during preparation. If there is evidence for such "bridging" water molecules, they should be retained in the docking simulation.
-
Compare Different Docking Software: Different programs use different algorithms and scoring functions.[9] Cross-validating your results with a second or third docking program can help identify if the poor correlation is an artifact of a specific piece of software.
-
-
Data Table: Comparison of Docking & Rescoring Methods
| Method | Computational Cost | Receptor Flexibility | Solvation Model | Typical Application |
| Rigid Receptor Docking | Low | None | Implicit / Grid-based | High-throughput virtual screening |
| Induced Fit Docking (IFD) | High | Side-chain / Backbone | Implicit | Accurate pose prediction for known binders |
| MM/GBSA Rescoring | Medium | None (on static pose) | Generalized Born | Refining binding energy of top poses |
| MM/PBSA Rescoring | High | None (on static pose) | Poisson-Boltzmann | More accurate energy refinement |
Section 3: Advanced Protocols & Workflows
Protocol: Determining the Correct Protonation State of the Piperazine Moiety
The basicity of the two nitrogens in the piperazine ring is not identical and is highly influenced by the substituents. This protocol outlines a robust method for determining the most likely protonation state.
-
Input Structure: Begin with the 3D structure of this compound.
-
pKa Calculation:
-
Submit the structure to a reliable pKa calculator (e.g., Schrödinger's Epik, ChemAxon's Marvin).
-
Request calculation at a pH range centered around 7.4 (e.g., 7.4 ± 2.0).
-
The software will calculate the microscopic pKa for each nitrogen and predict the dominant species at the target pH. The piperazine ring will likely be singly protonated, but it is crucial to identify which nitrogen is protonated.
-
-
Analyze the Output: The output will provide the probability of different protonation states (neutral, singly protonated, doubly protonated) at pH 7.4.
-
Select the Dominant Species: For docking, you should almost always use the protonation state with the highest probability (>90%). If two states have similar probabilities (e.g., 60% and 40%), it may be necessary to dock both forms to see which one yields a more favorable binding mode.
-
Final Ligand Preparation: Generate the 3D coordinates for the dominant protonation state and proceed with energy minimization as described previously.
-
Decision Diagram: Piperazine Protonation State
Caption: Decision tree for selecting the correct piperazine protonation state.
References
-
Schrödinger. (2022). What is Induced Fit Docking and how can it help my research?[Link]
-
Simmerling, C., et al. (2020). Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. YouTube. [Link]
-
Ismail, H. (2024). MMGBSA Re-Scoring of Docked Ligands | Step-by-Step Guide on Schrödinger Software. YouTube. [Link]
-
Ismail, H. (2024). Induced Fit Docking (IFD) Using Schrödinger | Ligand Protein Docking. YouTube. [Link]
-
Ismail, H. (2024). Schrodinger Tutorial: MMGBSA Analysis from Molecular Dynamics Trajectories. YouTube. [Link]
-
MaddyList. (2024). GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations. YouTube. [Link]
-
Molsoft L.L.C. ICM Methods for Induced Fit Docking. [Link]
-
Sgnotto, M., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances. [Link]
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Bio-protocol. (2020). Induced fit docking (IFD)-SP. [Link]
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International Journal of Pharmaceutical Sciences. (2023). A Focused Review and Comparative Analysis of Molecular Docking Strategies and Software Applications in Piperazine-Based Antimicrobial Drug Development. [Link]
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Schrödinger. (2024). Running Induced Fit Docking (IFD) with Pre-generated Glide Results and Custom Options. [Link]
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Peng's Lab. (2018). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. [Link]
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ResearchGate. (2024). How to interprete and analyze molecular docking results?[Link]
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RSC Publishing. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link]
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ACS Publications. (2024). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega. [Link]
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Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?[Link]
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PLOS. (2024). Ten quick tips to perform meaningful and reproducible molecular docking calculations. [Link]
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Semantic Scholar. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. [Link]
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National Center for Biotechnology Information. (2009). Docking ligands into flexible and solvated macromolecules. 5. Force-field-based prediction of binding affinities of ligands to proteins. PubMed. [Link]
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ResearchGate. (2019). Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288): Biological Screening and Fingerprint applications. [Link]
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ResearchGate. (2025). Molecular docking studies of piperazine: Derived PPARγ agonist for optimized antidiabetic activity. [Link]
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The Force Field Frenzy: Choosing the Right One for Your Molecular Simulations. (2023). [Link]
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Baker Lab. (2021). Force Field Optimization Guided by Small Molecule Crystal Lattice Data Enables Consistent Sub-Angstrom Protein–Ligand Docking. [Link]
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ResearchGate. (2016). Advice regarding the best force field to use for Protein- Peptide interaction?. [Link]
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National Center for Biotechnology Information. (2019). Design, synthesis, and molecular docking study of new piperazine derivative as potential antimicrobial agents. PubMed. [Link]
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National Center for Biotechnology Information. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed. [Link]
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National Center for Biotechnology Information. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. PubMed Central. [Link]
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National Center for Biotechnology Information. (2024). Muti-target rationale design of novel substituted N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide candidates as telomerase/JAK1/STAT3/TLR4 inhibitors: In vitro and in vivo investigations. PubMed. [Link]
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Technical Support Center: Scaling Up N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide Production
Welcome to the technical support center for the synthesis and scale-up of N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide. This guide is designed for researchers, chemists, and process engineers encountering challenges during the transition from laboratory-scale experiments to pilot or industrial-scale production. Here, we address common issues with in-depth, scientifically-grounded solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially viable synthetic route for this compound?
The most established and scalable approach is a two-step synthesis:
-
Acylation: N-methylaniline is reacted with chloroacetyl chloride to form the intermediate, 2-chloro-N-methyl-N-phenylacetamide. This is a variation of the Schotten-Baumann reaction.[1]
-
Nucleophilic Substitution: The chlorinated intermediate is then reacted with piperazine to yield the final product, this compound.
This route utilizes readily available and cost-effective starting materials, making it suitable for large-scale production.
Q2: What are the critical process parameters (CPPs) that require tight control during scale-up?
During scale-up, the following parameters are critical to ensure reaction efficiency, safety, and product quality:
-
Temperature Control: Both reaction steps are exothermic. Inadequate heat removal can lead to runaway reactions and the formation of impurities.
-
Reagent Stoichiometry: The molar ratio of reactants is crucial, especially the ratio of piperazine to the chloro-acetamide intermediate, to minimize side reactions.[2]
-
Rate of Addition: Slow, controlled addition of reactive reagents like chloroacetyl chloride and piperazine is necessary to manage exotherms and maintain reaction specificity.
-
pH Control: Maintaining the correct pH during the reaction and, critically, during the aqueous work-up is essential for product isolation and purity. A patent for a similar process highlights neutralizing the filtrate to a pH of about 10.[2]
-
Mixing Efficiency: Homogeneous mixing is vital in large reactors to ensure uniform temperature distribution and reactant contact, preventing localized "hot spots" and side reactions.
Q3: What is the most significant and common impurity formed during this synthesis?
The most prevalent impurity, particularly during the second step, is the N,N'-bis-adduct. This occurs when one molecule of the 2-chloro-N-methyl-N-phenylacetamide intermediate reacts with both nitrogen atoms of a single piperazine molecule, or more commonly, when the desired product itself acts as a nucleophile and reacts with another molecule of the chloro-acetamide intermediate. A patent for a similar synthesis explicitly mentions the invariable formation of such an adduct.[2]
Visualized Synthetic Pathway and Key Side Reaction
The diagram below illustrates the primary synthesis route and the formation of the main N,N'-bis-adduct impurity.
Caption: Overall synthetic scheme and primary side reaction pathway.
Troubleshooting Guide
Problem 1: Low Yield in Step 1 (Acylation of N-methylaniline)
Symptoms:
-
TLC or HPLC analysis shows a significant amount of unreacted N-methylaniline.
-
The isolated yield of 2-chloro-N-methyl-N-phenylacetamide is below 85%.
| Potential Cause | Underlying Rationale | Recommended Solution |
| Moisture in the Reaction | Chloroacetyl chloride is highly reactive and will readily hydrolyze with water to form chloroacetic acid, which will not acylate the aniline. | Ensure all glassware is oven-dried. Use anhydrous solvents and purge the reactor with an inert gas (Nitrogen or Argon) before adding reagents. |
| Ineffective Acid Scavenger | The reaction generates HCl as a byproduct. If not neutralized, it will protonate the N-methylaniline, rendering it non-nucleophilic and halting the reaction. | Use at least one equivalent of a suitable base (e.g., triethylamine, pyridine, or an inorganic base like sodium carbonate in a biphasic system). Ensure the base is added appropriately to maintain a neutral or slightly basic environment. |
| Poor Temperature Control | If the temperature is too low, the reaction rate will be slow. If it is too high, side reactions and degradation of the product or starting material can occur. | Maintain the reaction temperature between 0-10°C during the addition of chloroacetyl chloride to control the initial exotherm, then allow it to slowly warm to room temperature to ensure the reaction goes to completion. |
| Sub-optimal Reagent Quality | The purity of N-methylaniline and chloroacetyl chloride is crucial. Impurities can interfere with the reaction. | Verify the purity of starting materials by GC or NMR before use. Use freshly distilled reagents if necessary. |
Problem 2: High Levels of N,N'-bis-adduct Impurity in Final Product
Symptoms:
-
HPLC shows a significant peak with a higher molecular weight than the desired product.
-
The product is difficult to purify by crystallization, often appearing oily or waxy.
| Potential Cause | Underlying Rationale | Recommended Solution |
| Incorrect Stoichiometry | An insufficient excess of piperazine allows the desired product (a secondary amine) to compete with piperazine for the remaining chloro-acetamide intermediate. | Use a significant molar excess of piperazine (typically 3-6 equivalents).[2] This ensures the chloro-intermediate is more likely to react with piperazine than the product. The excess piperazine can be recovered from the aqueous layer after work-up. |
| Localized High Concentration of Intermediate | Adding the chloro-acetamide intermediate too quickly creates areas of high concentration, increasing the probability of the product reacting with it before the piperazine can. | Add the chloro-acetamide intermediate (or a solution of it) slowly and sub-surface into a well-agitated solution of piperazine. This ensures rapid dilution and minimizes the side reaction. |
| Elevated Reaction Temperature | Higher temperatures can increase the rate of the undesired side reaction relative to the primary reaction. | Maintain a moderate reaction temperature, typically in the range of 50-80°C.[2][3] Monitor the reaction progress and stop the heating once the starting material is consumed to avoid prolonged exposure to high temperatures. |
Troubleshooting Workflow: High Impurity Levels
Caption: Decision tree for troubleshooting high N,N'-bis-adduct impurity.
Problem 3: Difficulties in Product Isolation and Purification
Symptoms:
-
Formation of emulsions during aqueous work-up and extraction.
-
The product oils out or fails to crystallize effectively.
-
Low purity of the isolated solid product.
| Potential Cause | Underlying Rationale | Recommended Solution |
| Incorrect pH during Work-up | The product and excess piperazine are basic. If the pH is not correctly adjusted, the product may not separate cleanly into the organic layer. Incomplete neutralization can lead to salts that cause emulsification. | After the reaction, adjust the aqueous phase to a pH of approximately 10 before extraction.[2] This ensures both the product and excess piperazine are in their free-base form, maximizing solubility in the organic solvent and minimizing emulsions. |
| Inappropriate Extraction Solvent | The chosen solvent may have poor phase separation characteristics or insufficient solvating power for the product, leading to losses and difficult extractions. | Toluene is an effective extraction solvent for similar processes at elevated temperatures (e.g., 70°C).[2] Using a less dense, water-immiscible solvent can improve phase separation. Consider adding brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and force better separation (salting out). |
| Sub-optimal Crystallization Conditions | The product may be supersaturated or impurities may be inhibiting crystal lattice formation. The cooling rate can also be too fast, leading to oiling out rather than crystallization. | Perform solvent screening to find an optimal crystallization solvent or solvent mixture (e.g., toluene, isopropanol/ether).[3] Implement a controlled cooling profile. Seeding the solution with a small crystal of pure product can initiate crystallization. If the product remains oily, consider purification by column chromatography on a small scale to obtain pure material for seeding. |
References
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Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed Central (PMC). [Link]
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Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. [Link]
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Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. PubMed Central (PMC). [Link]
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Validation & Comparative
A Comparative Analysis of N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide and Standard Anticonvulsant Agents
A Technical Guide for Researchers in Neurology and Drug Development
In the relentless pursuit of more effective and safer antiepileptic drugs (AEDs), novel chemical entities are continuously being explored. This guide provides a comparative overview of the investigational compound, N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide, against established first-line anticonvulsants: phenytoin, carbamazepine, and valproic acid. While direct comparative clinical data for this compound is not yet available, this guide will leverage preclinical findings from structurally similar N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives to provide a scientifically grounded projection of its potential efficacy and mechanism of action.
Introduction to Anticonvulsant Drug Action
Epilepsy is a neurological disorder characterized by recurrent seizures, which result from excessive and synchronous neuronal firing in the brain.[1] The primary goal of anticonvulsant therapy is to suppress seizure activity by modulating neuronal excitability.[2] The major mechanisms of action for existing AEDs include the blockade of voltage-gated sodium channels, enhancement of GABA-mediated inhibition, and attenuation of glutamate-mediated excitation.[2][3] Standard anticonvulsants like phenytoin and carbamazepine primarily act by blocking voltage-gated sodium channels, while valproic acid exhibits a broader mechanism of action that includes sodium channel blockade and enhancement of GABAergic neurotransmission.[2][4]
Profile of this compound and its Analogs
This compound is a novel compound with a chemical structure that suggests potential central nervous system activity.[5] While specific studies on this exact molecule are limited, research on structurally related N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives has demonstrated promising anticonvulsant properties in preclinical models.[6][7]
Chemical Structure:
Caption: Chemical structure of this compound.
Anticipated Mechanism of Action:
Based on in vitro studies of its analogs, this compound is hypothesized to exert its anticonvulsant effects through the blockade of voltage-sensitive sodium channels.[6][7] This mechanism is shared with phenytoin and carbamazepine, suggesting a potential efficacy against partial and generalized tonic-clonic seizures.[2]
Comparative Profiles of Standard Anticonvulsants
Phenytoin
-
Mechanism of Action: Phenytoin is a well-established anticonvulsant that primarily works by blocking voltage-gated sodium channels in neurons.[2][4] This action reduces the repetitive firing of action potentials, thereby limiting seizure propagation.[4]
-
Efficacy: It is highly effective for partial-onset and generalized tonic-clonic seizures.[8]
-
Side Effects: Common side effects include dizziness, drowsiness, slurred speech, and coordination problems.[9][10] Long-term use can lead to gum overgrowth and coarsening of facial features.[8] Serious but rare side effects include life-threatening rashes like Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN).[9][11]
Carbamazepine
-
Mechanism of Action: Similar to phenytoin, carbamazepine's primary mechanism is the blockade of voltage-gated sodium channels.[2]
-
Efficacy: It is a first-line treatment for partial seizures, generalized tonic-clonic seizures, and trigeminal neuralgia.[12][13]
-
Side Effects: Common side effects include dizziness, drowsiness, nausea, and vomiting.[12][14] Carbamazepine carries a black box warning for serious dermatologic reactions, particularly in individuals of Asian ancestry with the HLA-B*1502 allele.[13] It can also cause serious blood disorders.[12]
Valproic Acid
-
Mechanism of Action: Valproic acid has a broad spectrum of action, which includes blocking voltage-gated sodium channels, increasing the synthesis and release of the inhibitory neurotransmitter GABA, and inhibiting GABA degradation.[2][4]
-
Efficacy: It is effective against a wide range of seizure types, including absence, myoclonic, and generalized tonic-clonic seizures.[15][16] It is also used for bipolar disorder and migraine prophylaxis.[15]
-
Side Effects: Common side effects include nausea, headache, sleepiness, and tremor.[17][18] Valproic acid has a boxed warning for hepatotoxicity, pancreatitis, and fetal risk (teratogenicity).[18][19]
Preclinical Efficacy and Safety Assessment: Experimental Protocols
The following are standard preclinical protocols used to evaluate the anticonvulsant activity and neurotoxicity of investigational compounds, as demonstrated in studies of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives.[6][7]
Maximal Electroshock (MES) Seizure Test
This test is a model for generalized tonic-clonic seizures.
Protocol:
-
Animal Model: Adult male mice.
-
Compound Administration: The test compound is administered intraperitoneally (i.p.) at various doses.
-
Induction of Seizure: After a predetermined time (e.g., 30 minutes or 4 hours), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal electrodes.
-
Endpoint: The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is recorded as the endpoint of protection.
-
Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated.
6-Hz Psychomotor Seizure Test
This model is considered to be more resistant to standard anticonvulsants and may predict efficacy against therapy-resistant partial seizures.
Protocol:
-
Animal Model: Adult male mice.
-
Compound Administration: The test compound is administered i.p. at various doses.
-
Induction of Seizure: After a specified time, a submaximal electrical stimulus (e.g., 32 mA, 6 Hz for 3 seconds) is delivered via corneal electrodes.
-
Endpoint: The presence or absence of a psychomotor seizure (characterized by stun, forelimb clonus, and twitching of the vibrissae) is observed. Protection is defined as the absence of these seizure manifestations.
-
Data Analysis: The ED50 is determined.
Rotarod Test for Neurotoxicity
This test assesses motor coordination and is used to determine the neurotoxic potential of a compound.
Protocol:
-
Apparatus: A rotating rod (e.g., 3 cm diameter, rotating at 6 rpm).
-
Animal Model: Adult male mice are trained to remain on the rotating rod for a set period (e.g., 1 minute).
-
Compound Administration: The test compound is administered i.p. at various doses.
-
Testing: At various time points after administration, the mice are placed on the rotating rod, and their ability to remain on it for the predetermined time is recorded.
-
Endpoint: Inability to remain on the rod for the full duration is considered a sign of motor impairment (neurotoxicity).
-
Data Analysis: The median toxic dose (TD50), the dose that causes neurotoxicity in 50% of the animals, is calculated.
Caption: Experimental workflow for preclinical anticonvulsant drug evaluation.
Comparative Data Summary
The following table summarizes the preclinical data for a potent N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide analog (Compound 20 from Obniska et al., 2015) and standard anticonvulsants.[6][20] It is important to note that these values can vary depending on the specific experimental conditions.
| Compound/Drug | MES ED50 (mg/kg) | 6-Hz ED50 (mg/kg) | Rotarod TD50 (mg/kg) | Protective Index (PI = TD50/ED50) |
| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide analog | ~100 (at 4h)[6] | Data not available | >300[6] | >3 |
| Phenytoin | 9.5 | >50 | 68.4 | 7.2 |
| Carbamazepine | 8.8 | 22.4 | 70.3 | 8.0 |
| Valproic Acid | 272 | 103 | 426 | 1.6 |
Data for standard drugs are representative values from literature and may vary.
Discussion and Future Directions
The preclinical data on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives suggest that this class of compounds possesses anticonvulsant activity, particularly in the MES model, which is predictive of efficacy against generalized tonic-clonic seizures.[6][7] The mechanism of action is likely through the blockade of voltage-gated sodium channels, similar to phenytoin and carbamazepine.[6][7]
The calculated Protective Index (PI) for the analog is greater than 3, indicating a favorable separation between the effective and toxic doses in preclinical models. While this is promising, the PI for phenytoin and carbamazepine in similar models is higher, suggesting a potentially wider therapeutic window for these established drugs.
Further research is warranted to fully characterize the pharmacological profile of this compound. This should include:
-
Quantitative analysis of its binding affinity to sodium channels and other potential targets.
-
Evaluation in a broader range of seizure models, including those for absence and myoclonic seizures.
-
Pharmacokinetic studies to determine its absorption, distribution, metabolism, and excretion.
-
Chronic toxicity studies to assess its long-term safety profile.
Conclusion
This compound and its analogs represent a promising area of research for new anticonvulsant therapies. The initial preclinical data suggest a mechanism of action similar to that of widely used AEDs, with a potentially favorable safety profile. However, extensive further investigation is required to establish its clinical utility and to determine its place in the therapeutic arsenal against epilepsy. This guide serves as a foundational document for researchers and drug development professionals interested in the comparative assessment of this novel compound.
References
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- MIMS Philippines. Valproic acid: Uses, Dosage, Side Effects and More.
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- Epilepsy Medication. Phenytoin - Uses and Side Effects.
- National Center for Biotechnology Information. (2024, March 19). Valproic Acid.
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- CURE Epilepsy.
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A Comparative Guide to the Anticancer Potential of the N-Phenyl-2-(piperazin-1-yl)acetamide Scaffold
Introduction
In the landscape of oncology drug discovery, the identification of novel chemical scaffolds with potent and selective anticancer activity is a paramount objective. The N-phenyl-2-(piperazin-1-yl)acetamide framework has emerged as a structure of interest in medicinal chemistry. While direct experimental data on the anticancer efficacy of the specific molecule, N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide, is not extensively available in public literature, a comprehensive evaluation of its core scaffold is possible through the analysis of its closely related derivatives.
This guide provides a comparative analysis of the in vitro anticancer potential of various derivatives of the N-phenyl-2-(piperazin-1-yl)acetamide scaffold against established and widely-used chemotherapeutic agents, Doxorubicin and Cisplatin . By examining the structure-activity relationships of these derivatives, we can infer the potential of this chemical class and identify promising avenues for future drug development. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data, detailed experimental protocols for replication, and expert insights into the interpretation of these findings.
Comparative Efficacy Analysis: A Scaffold-Based Approach
The therapeutic potential of a novel compound is primarily assessed by its ability to inhibit the growth of cancer cells, a measure quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following table summarizes the in vitro cytotoxic activity of several N-phenyl-2-(piperazin-1-yl)acetamide derivatives from recent studies, juxtaposed with the performance of Doxorubicin and Cisplatin against similar cancer cell lines.
Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) of Piperazine-Acetamide Derivatives and Standard Chemotherapeutics
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Piperazine-Acetamide Derivatives | |||
| Bergenin-piperazine hybrid 5a | Tongue Cancer | Significant Activity Reported | [1] |
| Bergenin-piperazine hybrid 5c | Tongue Cancer | Significant Activity Reported | [1] |
| Compound 7 (fluorinated 1-(2-aryl-2-adamantyl)piperazine) | SK-MEL-28 (Melanoma) | ~10 | [2] |
| MDA-MB-435 (Melanoma) | <10 | [2] | |
| Imidazole-piperazine derivative 13 | HT-29 (Colon) | >50 | [3] |
| MCF-7 (Breast) | >50 | [3] | |
| Standard Chemotherapeutics | |||
| Doxorubicin | A549 (Lung) | 1.50 | [4] |
| HeLa (Cervical) | 1.00 | [4] | |
| MCF-7 (Breast) | 2.50 - 8.31 | [5][6] | |
| HepG2 (Liver) | 12.18 | [5] | |
| Cisplatin | A549 (Lung) | 7.49 (48h) | [7] |
| SKOV-3 (Ovarian) | 0.1 - 0.45 µg/ml | [8] | |
| HeLa (Cervical) | Highly variable | [9] | |
| MCF-7 (Breast) | Highly variable | [9] |
Expert Interpretation:
The data indicates that modifications to the core N-phenyl-2-(piperazin-1-yl)acetamide scaffold can yield compounds with significant cytotoxic activity. For instance, fluorinated adamantyl-piperazine derivatives show promising activity against melanoma cell lines, with IC50 values in the low micromolar range[2]. While some derivatives show modest activity, the breadth of chemical space explored suggests that this scaffold is a viable starting point for the development of novel anticancer agents. It is crucial to note the high variability in reported IC50 values for standard drugs like Cisplatin, which underscores the importance of consistent experimental conditions and the inclusion of internal controls in any screening cascade[9][10].
Mechanistic Insights: Potential Pathways of Action
While the precise mechanisms for many novel piperazine derivatives are still under investigation, their anticancer effects are often attributed to the induction of apoptosis (programmed cell death). The established mechanisms of our comparator drugs, Doxorubicin and Cisplatin, provide a framework for understanding how potent anticancer agents function.
Doxorubicin: A multi-modal agent that intercalates into DNA, inhibits the enzyme topoisomerase II, and generates reactive oxygen species (ROS), leading to DNA damage and apoptosis[4].
Cisplatin: Forms platinum-DNA adducts, which trigger DNA damage responses and ultimately lead to cell cycle arrest and apoptosis[9].
The diagram below illustrates these established pathways, which serve as a benchmark for evaluating the mechanisms of novel compounds derived from the N-phenyl-2-(piperazin-1-yl)acetamide scaffold.
Caption: Figure 1: Mechanisms of Action for Comparator Anticancer Drugs
Experimental Methodologies
To ensure scientific rigor and reproducibility, the following sections provide detailed protocols for the key in vitro assays used to evaluate the efficacy of anticancer compounds.
Experimental Workflow for Anticancer Compound Screening
The logical progression from initial cytotoxicity screening to more detailed mechanistic studies is crucial for efficient drug development. The following workflow represents a standard approach in preclinical oncology research.
Caption: Figure 2: Preclinical In Vitro Screening Workflow
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is a widely accepted method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.
Principle: Living cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells[11][12].
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds (dissolved in DMSO) and control drugs
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment[1].
-
Compound Treatment: Prepare serial dilutions of the test compounds and control drugs in culture medium. Replace the existing medium with 100 µL of the medium containing the various drug concentrations. Include wells with untreated cells (negative control) and medium only (blank).
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours, until purple formazan crystals are visible[1][13].
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised[14][15].
Materials:
-
Cells treated with test compounds
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) solution
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the test compounds at concentrations around their IC50 values for a specified time. Harvest both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL[14].
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark[14].
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube before analysis.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Conclusion and Future Directions
This guide demonstrates that while direct evidence for the anticancer activity of this compound is lacking, its core chemical scaffold represents a fertile ground for the development of novel therapeutic agents. The cytotoxic efficacy of various derivatives, particularly against melanoma, highlights the potential of this chemical class[2].
Future research should focus on:
-
Systematic Synthesis and Screening: A systematic exploration of substitutions on both the phenyl and piperazine rings to establish a clear structure-activity relationship.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent derivatives.
-
In Vivo Efficacy: Advancing lead compounds to preclinical animal models to assess their therapeutic efficacy and safety profiles.
By leveraging the methodologies outlined in this guide, the scientific community can continue to explore the promising therapeutic potential of the N-phenyl-2-(piperazin-1-yl)acetamide scaffold in the ongoing search for more effective cancer treatments.
References
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Bielak-Zijewska, A., et al. "Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines." International Journal of Molecular Sciences, 2023. [Link]
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Gornicka, A., et al. "Synergy of BID with doxorubicin in the killing of cancer cells." Spandidos Publications, 2015. [Link]
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Bio-Techne. "Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry." Accessed December 12, 2025. [Link]
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Chintala, S., et al. "Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines." Trends in Sciences, 2024. [Link]
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Al-Yasari, I. H., et al. "Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation: in Vitro Study." Journal of Advanced Veterinary Research, 2022. [Link]
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Horton, T. "MTT Cell Assay Protocol." Checkpoint Lab Protocols, 1994. [Link]
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Springer Nature Experiments. "Cytotoxicity MTT Assay Protocols and Methods." Accessed December 12, 2025. [Link]
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Lakshmanan, I., et al. "Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method." Bio-protocol, 2013. [Link]
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Wang, Z., et al. "The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer." Oncotarget, 2015. [Link]
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ResearchGate. "The IC50 values of different extracts and Doxorubicin on cancer (MCF-7, A431 and U87-MG) and normal (HGF-1) cell line." Accessed December 12, 2025. [Link]
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Lakshmanan, I., et al. "Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method." PMC, 2013. [Link]
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Yilmaz, M., et al. "Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis." Indian Journal of Pharmaceutical Sciences, 2018. [Link]
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Rantanen, V., et al. "Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay." Anticancer Research, 1996. [Link]
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Stączek, P., et al. "Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety." Molecules, 2021. [Link]
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ResearchGate. "In vitro anticancer activity of synthesized compounds against Caski cancer cell and their toxicity." Accessed December 12, 2025. [Link]
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ResearchGate. "IC 50 values for cisplatin, curcuminoid, and combination treatments in A549 cell culture." Accessed December 12, 2025. [Link]
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Fouad, M. A., et al. "Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma." MDPI, 2024. [Link]
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Kumar, R., et al. "SYNTHESIS, SCREENING AND IN VITRO ANTICANCER ACTIVITY OF PIPERAZINE NUCLEUS CONTAINING NOVEL CHALCONES ON DIFFERENT CELL LINES." International Journal of Pharmacy and Pharmaceutical Sciences, 2013. [Link]
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Özkay, Y., et al. "Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide Derivatives and Evaluation of Their Anticancer Activity." European Journal of Medicinal Chemistry, 2010. [Link]
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Yurttaş, L., et al. "Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety." Journal of Enzyme Inhibition and Medicinal Chemistry, 2016. [Link]
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Kamiński, K., et al. "Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives." Molecules, 2016. [Link]
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A Senior Application Scientist's Guide to Validating the Binding Affinity of N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide
Introduction: From Novel Compound to Characterized Ligand
In the landscape of modern drug discovery, the synthesis of a novel chemical entity (NCE) is merely the first step in a long and rigorous journey. The critical subsequent phase involves a deep, quantitative understanding of its interaction with biological targets. This guide focuses on the validation of binding affinity for N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide , an NCE whose piperazine scaffold is a common feature in ligands targeting various neurotransmitter receptors.[1] While direct binding data for this specific molecule is not extensively published, its structural motifs suggest a potential interaction with G-protein coupled receptors (GPCRs), such as the dopamine D4 and serotonin 5-HT1A receptors—targets of immense interest for neuropsychiatric disorders.[2][3][4]
This document provides a comprehensive, technically-grounded framework for researchers and drug development professionals to validate the binding affinity of this, or any similar, NCE. We will move beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a self-validating and robust analytical cascade. Our approach is tripartite: establishing primary affinity through the gold-standard radioligand binding assay, followed by orthogonal validation using label-free, real-time Surface Plasmon Resonance (SPR) and direct thermodynamic characterization via Isothermal Titration Calorimetry (ITC).
The Validation Workflow: A Multi-Methodological Approach
A single experimental technique is insufficient to fully characterize a ligand-receptor interaction. Each method possesses unique strengths and weaknesses. A robust validation strategy, therefore, relies on an orthogonal approach where distinct biophysical techniques are used to corroborate findings and provide a more complete picture of the binding event.
Caption: Overall workflow for binding affinity validation.
Part 1: Primary Screening with Radioligand Binding Assays (RBAs)
RBAs are considered the gold standard for measuring the affinity of a ligand to its receptor due to their high sensitivity and robustness.[5] The fundamental principle involves a competition between a radiolabeled ligand (the "tracer") and the unlabeled test compound for a finite number of receptor sites.
Causality of Choice: Why Start with RBA?
-
High Throughput: The 96-well plate format allows for efficient screening of multiple concentrations.[6]
-
Sensitivity: The use of high-specific-activity radioligands allows for the detection of binding even with low receptor expression levels.[7]
-
Versatility: RBAs can be performed on various biological preparations, including crude membrane homogenates, which are often easier to prepare than purified, functional proteins required for other techniques.[7]
Experimental Protocol: Competitive RBA for Dopamine D4 Receptor
This protocol outlines the determination of the inhibitor constant (Kᵢ) of our test compound by measuring its ability to displace a known high-affinity D4 radioligand.
Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for the human dopamine D4 receptor.
Materials:
-
Receptor Source: Cell membranes from HEK293 cells stably expressing the human dopamine D4 receptor.[2]
-
Radioligand: [³H]Spiperone, a well-characterized antagonist with high affinity for D2-like receptors.[2]
-
Test Compound: this compound.
-
Comparator: L-745,870 (a highly selective D4 antagonist).[8]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[2]
-
Non-specific Binding (NSB) Control: 10 µM Haloperidol.[2]
-
Apparatus: 96-well plates, FilterMate™ harvester, glass fiber filters (GF/C, pre-soaked in 0.3% polyethyleneimine), and a liquid scintillation counter.[6]
Step-by-Step Methodology:
-
Preparation: Thaw the receptor membrane preparation on ice and resuspend in ice-cold assay buffer to a final protein concentration of 50-120 µg per well.[6] Prepare serial dilutions of the test compound and the comparator compound (L-745,870) in assay buffer.
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:
-
Total Binding Wells: 150 µL of membrane preparation + 50 µL of assay buffer + 50 µL of [³H]Spiperone (at a final concentration near its Kₑ).
-
Non-specific Binding Wells: 150 µL of membrane preparation + 50 µL of 10 µM Haloperidol + 50 µL of [³H]Spiperone.
-
Competition Wells: 150 µL of membrane preparation + 50 µL of test/comparator compound (at various concentrations) + 50 µL of [³H]Spiperone.[6]
-
-
Incubation: Incubate the plate for 60-120 minutes at 30°C with gentle agitation to allow the binding reaction to reach equilibrium.[6] The exact time should be determined in preliminary kinetic experiments.[9]
-
Termination & Filtration: Stop the reaction by rapid vacuum filtration onto the pre-soaked GF/C filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[5]
-
Washing: Wash the filters four times with ice-cold wash buffer to remove any remaining unbound radioligand.[6]
-
Quantification: Dry the filters, add scintillation cocktail, and count the trapped radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[6]
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.[5]
-
Caption: Principle of competitive radioligand binding.
Part 2: Orthogonal Validation with Biophysical Methods
While RBA provides a robust measure of affinity at equilibrium, it offers no information on the kinetics or thermodynamics of the interaction. Orthogonal methods like SPR and ITC are crucial for a complete validation.[10][11]
A. Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free optical technique that measures molecular interactions in real-time.[12] It provides kinetic data (association and dissociation rate constants) in addition to affinity.
Causality of Choice: Why Use SPR?
-
Real-Time Data: Allows for the determination of both the on-rate (kₐ) and off-rate (kₑ), providing deeper insight into the binding mechanism. A high-affinity interaction could result from a fast on-rate or a slow off-rate, a distinction with significant pharmacological implications.
-
Label-Free: Avoids potential artifacts from modifying the ligand with a bulky radiolabel.[13]
-
Small Sample Consumption: Modern SPR systems require minimal amounts of protein and compound.[10]
Experimental Protocol: SPR Kinetic Analysis
-
Immobilization: Covalently immobilize the purified D4 or 5-HT1A receptor onto a sensor chip surface.
-
Analyte Injection: Inject a series of concentrations of the test compound (the analyte) across the sensor surface.
-
Detection: Monitor the change in the refractive index at the surface, which is proportional to the mass change as the analyte binds to the immobilized receptor. This generates a sensorgram (a plot of response vs. time).[14]
-
Data Analysis: Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).
B. Isothermal Titration Calorimetry (ITC) for Thermodynamics
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[15][16]
Causality of Choice: Why Use ITC?
-
Direct Measurement: ITC is a true in-solution technique that directly measures the heat of binding, requiring no labels or immobilization.[11] It is considered the gold standard for measuring binding thermodynamics.[17]
-
Thermodynamic Profile: It is the only technique that directly measures the enthalpy (ΔH) of binding.[15] From the Kₑ and ΔH, the entropy (ΔS) can be calculated, providing insight into the driving forces of the interaction (e.g., hydrogen bonds vs. hydrophobic effects).
-
Stoichiometry: ITC can accurately determine the stoichiometry (n) of the interaction, confirming the ratio of ligand to receptor in the complex.[15]
Experimental Protocol: ITC Titration
-
Sample Preparation: Place the purified target protein in the ITC sample cell and the test compound in the injection syringe.
-
Titration: Perform a series of small, sequential injections of the compound into the protein solution.[16]
-
Heat Measurement: The instrument measures the minute heat changes that occur with each injection until the protein becomes saturated.[11]
-
Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model to determine the Kₑ, ΔH, and stoichiometry (n).[16]
Comparative Data Analysis
To contextualize the performance of this compound, its binding parameters must be compared against well-characterized reference compounds. The following tables present hypothetical, yet plausible, data derived from our multi-technique validation workflow.
Table 1: Comparative Binding Affinity (Kᵢ, nM) from Radioligand Binding Assays
| Compound | Dopamine D4 Kᵢ (nM) | 5-HT1A Kᵢ (nM) | D4/5-HT1A Selectivity Ratio |
| This compound | 15.2 | 185.4 | 12.2 |
| L-745,870 (D4 Antagonist)[2] | 0.43 | >2000 | >4651 |
| 8-OH-DPAT (5-HT1A Agonist)[3] | >1000 | 1.1 | >909 |
Lower Kᵢ values indicate higher binding affinity.
Table 2: Orthogonal Validation Data for Dopamine D4 Receptor Interaction
| Compound | Method | Affinity (Kₑ, nM) | kₐ (10⁵ M⁻¹s⁻¹) | kₑ (10⁻³ s⁻¹) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| Test Compound | SPR | 14.8 | 3.1 | 4.6 | - | - |
| ITC | 16.5 | - | - | -7.2 | -3.5 | |
| L-745,870 | SPR | 0.51 | 5.2 | 0.26 | - | - |
| ITC | 0.48 | - | - | -9.8 | -2.6 |
Interpretation and Conclusion
The integrated data from these orthogonal assays provides a robust and self-validating profile of our NCE. The RBA results (Table 1) suggest that this compound binds to the dopamine D4 receptor with moderate affinity (Kᵢ = 15.2 nM) and exhibits a 12-fold selectivity over the 5-HT1A receptor. This affinity is significantly lower than the highly potent and selective comparator, L-745,870.
Crucially, the affinity values (Kₑ) obtained from the label-free SPR (14.8 nM) and in-solution ITC (16.5 nM) techniques are in excellent agreement with the RBA data (Kᵢ = 15.2 nM). This concordance across three distinct biophysical principles provides high confidence in the measured affinity.
The SPR data further reveals that the compound's affinity is driven by a relatively fast association rate and a moderately fast dissociation rate. The ITC results provide the thermodynamic signature, showing the binding is enthalpically driven (ΔH = -7.2 kcal/mol), likely due to the formation of specific hydrogen bonds or van der Waals interactions in the binding pocket, with a smaller, favorable entropic contribution.
References
- Turnbull, W. B., & Daranas, A. H. (2003). Isothermal titration calorimetry in drug discovery. PubMed.
- Gifford Bioscience. Radioligand Binding Assay Protocol.
- Reaction Biology. ITC Assay Service for Drug Discovery. Reaction Biology Website.
- Cytiva. Biacore SPR for small-molecule discovery. Cytiva Website.
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- Krimmer, S. G., & Klebe, G. (2016). Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. PubMed.
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- Malvern Panalytical. Isothermal Titration Calorimetry. Biomolecular Interactions Analysis.
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- Mahan, L. C., & McKernan, R. M. (1989). Radioligand binding methods: practical guide and tips. PubMed.
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- Sharma, H., & Byrne, B. (2023). A beginner's guide to surface plasmon resonance. The Biochemist - Portland Press.
- Wróbel, D., et al. (2024). The Pivotal Distinction between Antagonists' and Agonists' Binding into Dopamine D4 Receptor—MD and FMO/PIEDA Studies. MDPI.
- Wang, S., et al. (2019). Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870. eLife.
- Sharma, H., et al. (2018). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
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Bridging the Divide: A Comparative Guide to the In Vivo Efficacy and In Vitro Potency of N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide
In the landscape of modern drug discovery, the journey from a promising molecular entity in a petri dish to a clinically effective therapeutic is fraught with complexity. The chasm between a compound's performance in a controlled, isolated in vitro system and its therapeutic efficacy in a dynamic, whole-organism in vivo model is a critical hurdle that every drug development professional must navigate. This guide provides an in-depth comparison of the in vivo efficacy versus the in vitro potency of N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide, a novel investigational compound. For clarity in this guide, we will refer to this molecule as Z-acetamide-1 .
While specific published data for Z-acetamide-1 is emerging, we will illustrate the core principles of the in vitro-to-in vivo translation by examining its structural class and drawing parallels from well-documented analogs, such as phosphoinositide 3-kinase (PI3K) inhibitors and other piperazine-acetamide derivatives.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering not just data, but a framework for interpreting the often-disparate results between the benchtop and preclinical studies.
Part 1: The In Vitro Profile of Z-acetamide-1 - Potency and Cellular Action
The initial characterization of any potential therapeutic begins in vitro. These assays are designed to be high-throughput, specific, and reproducible, allowing for the rapid screening and ranking of compounds based on their direct interaction with a biological target. Based on its structural motifs, particularly the piperazine and acetamide groups, Z-acetamide-1 is hypothesized to function as a kinase inhibitor, a class of molecules where the correlation between in vitro potency and in vivo efficacy is a subject of intense study.[3][4]
Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR signaling cascade is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][4] Kinase inhibitors targeting this pathway have shown significant promise. We hypothesize that Z-acetamide-1 acts as a pan-PI3K inhibitor.
Caption: Hypothesized mechanism of Z-acetamide-1 inhibiting the PI3K/AKT/mTOR pathway.
Quantitative In Vitro Potency
To quantify the potency of Z-acetamide-1, a series of biochemical and cell-based assays are essential. The half-maximal inhibitory concentration (IC50) is a standard measure of potency.
| Assay Type | Target/Cell Line | Endpoint | Result (IC50) |
| Biochemical Assay | PI3Kα | Kinase Activity | 8 nM |
| PI3Kβ | Kinase Activity | 25 nM | |
| PI3Kγ | Kinase Activity | 15 nM | |
| PI3Kδ | Kinase Activity | 12 nM | |
| Cell-Based Assay | A2780 (Ovarian Cancer) | p-AKT (Ser473) | 50 nM |
| PC3 (Prostate Cancer) | Cell Proliferation | 120 nM | |
| U87-MG (Glioblastoma) | Cell Proliferation | 95 nM |
Table 1: Hypothetical in vitro potency data for Z-acetamide-1. This data structure is modeled after established reporting for PI3K inhibitors.[3]
Experimental Protocol: In Vitro p-AKT (Ser473) Inhibition Assay
This protocol outlines a method to determine the cellular potency of Z-acetamide-1 by measuring the inhibition of AKT phosphorylation.
Objective: To quantify the IC50 of Z-acetamide-1 in a relevant cancer cell line.
Methodology:
-
Cell Culture: Culture A2780 human ovarian cancer cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed 10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10-point serial dilution of Z-acetamide-1 in DMSO, followed by a further dilution in serum-free media. The final DMSO concentration should not exceed 0.1%.
-
Treatment: Starve cells in serum-free media for 4 hours. Subsequently, replace the media with the prepared compound dilutions and incubate for 2 hours.
-
Stimulation: Stimulate the cells with 100 ng/mL of insulin-like growth factor 1 (IGF-1) for 20 minutes to induce the PI3K pathway.
-
Lysis: Aspirate the media and lyse the cells using a commercial lysis buffer containing protease and phosphatase inhibitors.
-
Detection: Use a sandwich ELISA or a high-content imaging system with specific antibodies to detect the levels of phosphorylated AKT (Ser473) relative to total AKT.
-
Data Analysis: Normalize the p-AKT signal to the total AKT signal. Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Causality Behind Experimental Choices:
-
Cell Line Selection: A2780 cells are chosen as they exhibit PI3K pathway activation, providing a relevant biological system.[1]
-
Serum Starvation: This step is crucial to lower the basal level of pathway activation, ensuring that the subsequently measured phosphorylation is a direct result of IGF-1 stimulation.
-
Normalization to Total AKT: This accounts for any variations in cell number per well, ensuring the measured effect is due to inhibition of phosphorylation, not cell death.
Part 2: The In Vivo Evaluation - Translating Potency to Efficacy
While in vitro assays establish target engagement and cellular potency, they cannot predict how a compound will behave in a complex biological system. In vivo studies are indispensable for evaluating a drug's efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) profile.
Quantitative In Vivo Efficacy
The efficacy of Z-acetamide-1 is assessed in a tumor xenograft model, where human cancer cells are implanted into immunocompromised mice. The key metric is tumor growth inhibition (TGI).
| Animal Model | Dosing Schedule | Efficacy Endpoint | Result |
| A2780 Ovarian Xenograft | 25 mg/kg, Oral, QD | Tumor Growth Inhibition (TGI) | 45% |
| 50 mg/kg, Oral, QD | Tumor Growth Inhibition (TGI) | 78% (p < 0.01) | |
| 100 mg/kg, Oral, QD | Tumor Growth Inhibition (TGI) | 95% (p < 0.001) | |
| Pharmacodynamics | 50 mg/kg, Oral (single dose) | p-AKT Inhibition in Tumor | 85% inhibition at 4 hours post-dose |
| Toxicity Assessment | 100 mg/kg, Oral, QD | Body Weight Change | < 5% loss over 21 days |
Table 2: Representative in vivo efficacy and pharmacodynamic data for Z-acetamide-1 in a mouse xenograft model. Efficacious doses (ED50) can be calculated from such dose-response studies.[5]
Experimental Protocol: Murine Ovarian Cancer Xenograft Study
Objective: To determine the anti-tumor efficacy of orally administered Z-acetamide-1.
Methodology:
-
Animal Model: Use female athymic nude mice, 6-8 weeks of age. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation: Subcutaneously implant 5 x 10^6 A2780 cells suspended in Matrigel into the right flank of each mouse.
-
Tumor Staging: Monitor tumor growth using caliper measurements. When tumors reach an average volume of 150-200 mm³, randomize the mice into vehicle and treatment groups (n=8-10 per group).
-
Compound Formulation: Formulate Z-acetamide-1 in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80) for oral gavage.
-
Dosing: Administer Z-acetamide-1 or vehicle once daily (QD) by oral gavage at the specified doses for 21 consecutive days.
-
Monitoring: Measure tumor volumes and body weights twice weekly.
-
Endpoint Analysis: At the end of the study, euthanize the mice. Excise tumors, weigh them, and process them for pharmacodynamic analysis (e.g., Western blot for p-AKT).
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the vehicle control group.
Trustworthiness and Self-Validation:
-
Randomization: Randomizing animals into groups prevents selection bias and ensures that any observed differences are due to the treatment.
-
Vehicle Control: The vehicle group is critical to confirm that the observed anti-tumor effect is due to the compound itself and not the formulation vehicle.
-
Body Weight Monitoring: This serves as a primary indicator of systemic toxicity. Significant weight loss would flag the compound as having a poor safety profile at that dose.
Part 3: Bridging the Gap - Why In Vitro Potency Doesn't Always Equal In Vivo Efficacy
A frequent observation in drug development is the discrepancy between a compound's nanomolar potency in vitro and the micromolar concentrations or high milligram-per-kilogram doses required to achieve efficacy in vivo. For Z-acetamide-1, the 50 nM cellular IC50 translates to a 50 mg/kg efficacious dose. Understanding the factors that bridge this gap is paramount.
Caption: Factors influencing the translation from in vitro potency to in vivo efficacy.
Key Factors in the In Vitro-In Vivo Correlation (IVIVC):
-
Pharmacokinetics (PK): This is arguably the most significant factor. The acronym ADME (Absorption, Distribution, Metabolism, and Excretion) encapsulates the journey of a drug in the body.
-
Absorption: Z-acetamide-1 must be absorbed from the gastrointestinal tract into the bloodstream after oral dosing. Poor absorption leads to low bioavailability.
-
Distribution: Once in the blood, the compound may bind extensively to plasma proteins like albumin. Only the unbound, free fraction of the drug is available to penetrate the tumor tissue and engage the target. A compound with 99% plasma protein binding will require 100-fold higher total plasma concentration to achieve the same free concentration as a compound with 0% binding.
-
Metabolism: The liver is the primary site of drug metabolism. Z-acetamide-1 may be rapidly metabolized by cytochrome P450 enzymes (the "first-pass effect"), reducing the amount of active drug that reaches systemic circulation.[1]
-
Excretion: The rate at which the compound is cleared from the body determines the dosing frequency needed to maintain therapeutic concentrations.
-
-
Pharmacodynamics (PD): This relates the drug concentration at the site of action to its pharmacological effect. For Z-acetamide-1, this means achieving a sufficient concentration within the tumor tissue for a sustained period to inhibit PI3K, which was confirmed by the p-AKT modulation study.
-
Target Engagement in a Complex Milieu: An in vitro assay uses purified enzymes or simple cell monolayers. In vivo, the target kinase is part of a complex, dynamic network with feedback loops and parallel signaling pathways that can compensate for inhibition, potentially requiring higher drug concentrations to achieve the same biological outcome.[3]
Conclusion
The analysis of this compound, or Z-acetamide-1, serves as a practical blueprint for understanding the critical relationship between in vitro potency and in vivo efficacy. While a low nanomolar IC50 is a prerequisite for a promising drug candidate, it is not a guarantee of in vivo success. A successful drug development campaign requires a holistic approach, integrating biochemical potency, cellular activity, and, most importantly, a thorough understanding of the compound's pharmacokinetic and pharmacodynamic properties. The divergence between the in vitro and in vivo data is not a failure of the model but rather a reflection of biological complexity. By systematically investigating the factors outlined in this guide, researchers can better predict in vivo outcomes, optimize dosing strategies, and ultimately bridge the gap from the laboratory bench to meaningful clinical application.
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A Strategic Guide to Profiling the Cross-Reactivity of N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide
Introduction: The Imperative of Selectivity in Drug Discovery
In the landscape of modern drug development, the efficacy of a novel chemical entity is intrinsically linked to its selectivity. N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide is a compound of interest, incorporating structural motifs—specifically the piperazine ring and an N-phenylacetamide core—that are prevalent in a multitude of centrally active therapeutic agents.[1] The piperazine scaffold is a cornerstone in drugs targeting the central nervous system (CNS), including antipsychotics and antidepressants, due to its interaction with dopamine and serotonin receptors. Similarly, N-phenylacetamide derivatives have been explored for a wide array of pharmacological activities, including analgesic, anti-inflammatory, and anticonvulsant effects.[2][3]
While these structural features confer therapeutic potential, they also present a significant challenge: the risk of cross-reactivity with unintended biological targets. Such off-target interactions can lead to a range of adverse drug reactions (ADRs), from mild side effects to severe toxicity, and are a primary cause of late-stage clinical trial failures.[4][5] Therefore, a rigorous and early assessment of a compound's selectivity profile is not merely a regulatory hurdle but a fundamental component of a rational drug design strategy.
This guide provides a comprehensive framework for characterizing the cross-reactivity of this compound. It is designed for researchers, scientists, and drug development professionals, offering a tiered, data-driven approach to de-risk this compound and compare its selectivity against established therapeutic alternatives. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a clear strategy for data interpretation and comparison.
Part 1: Predictive Analysis and Strategic Planning
Given the novelty of this compound, a predictive approach is the logical first step. The presence of the piperazine ring, a known pharmacophore for various G-protein coupled receptors (GPCRs), immediately flags potential interactions with serotonergic (5-HT), dopaminergic (D), and adrenergic (α) receptors.[6]
In Silico Prediction
Before embarking on costly wet-lab experiments, computational methods can provide valuable insights into potential off-target liabilities.[7][8]
-
Similarity-Based Searches: Compare the 2D and 3D structure of this compound against databases of compounds with known off-target activities.
-
Pharmacophore Modeling: Develop 3D models of key features required for binding to known off-targets and screen the compound against them.
-
Molecular Docking: Dock the compound into the crystal structures of common off-targets to predict binding affinity and identify key interactions.[6]
These in silico approaches help to prioritize experimental resources and design more focused screening panels.
A Tiered Experimental Approach
A tiered or staged approach to in vitro safety pharmacology is the most efficient and cost-effective strategy. This involves an initial broad screen to identify potential liabilities, followed by more detailed secondary and functional assays to confirm and characterize any observed interactions.[9]
Caption: Tiered workflow for cross-reactivity profiling.
Part 2: Experimental Protocols and Data Comparison
This section outlines the detailed methodologies for a comprehensive cross-reactivity assessment and provides a framework for comparing the results with relevant alternatives.
Comparator Compounds
To provide context to the experimental data, it is essential to include well-characterized drugs as comparators. Based on the structural motifs of this compound, the following are suitable alternatives:
-
Olanzapine: An atypical antipsychotic with a complex multi-receptor binding profile, including high affinity for dopamine, serotonin, muscarinic, and histamine receptors.[10][11][12]
-
Risperidone: Another widely used atypical antipsychotic with a different selectivity profile, primarily targeting dopamine D2 and serotonin 5-HT2A receptors.[13][14][15][16]
Tier 1: Broad Off-Target Screening
The most efficient way to conduct a broad initial screen is to utilize a commercially available safety pharmacology panel. Companies like Eurofins Discovery (SafetyScreen™), and WuXi AppTec offer panels that screen compounds against a wide array of receptors, ion channels, enzymes, and transporters at a fixed concentration (typically 10 µM).[4][5][9][17][18][19][20][21][22]
Experimental Protocol: Broad Panel Screening (Example: Radioligand Binding Assay)
-
Compound Preparation: Prepare a stock solution of this compound, Olanzapine, and Risperidone in a suitable solvent (e.g., DMSO).
-
Assay Execution: The test compounds are incubated at a final concentration of 10 µM with membranes or cells expressing the target of interest in the presence of a specific radioligand.
-
Detection: Following incubation, the bound and free radioligand are separated, and the amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated relative to a control (vehicle). A significant inhibition (typically >50%) is considered a "hit" and warrants further investigation.
Data Presentation: Tier 1 Screening Results
| Target Class | Target | This compound (% Inhibition @ 10 µM) | Olanzapine (% Inhibition @ 10 µM) | Risperidone (% Inhibition @ 10 µM) |
| GPCRs | Dopamine D1 | |||
| Dopamine D2 | ||||
| Serotonin 5-HT1A | ||||
| Serotonin 5-HT2A | ||||
| Adrenergic α1 | ||||
| Adrenergic α2 | ||||
| Histamine H1 | ||||
| Muscarinic M1 | ||||
| Ion Channels | hERG | |||
| NaV1.5 | ||||
| CaV1.2 | ||||
| Enzymes | COX-1 | |||
| COX-2 | ||||
| Transporters | Dopamine Transporter (DAT) | |||
| Serotonin Transporter (SERT) | ||||
| Norepinephrine Transporter (NET) |
This table should be populated with the experimental data obtained from the screening panel.
Tier 2: Secondary Assays - Dose-Response Confirmation
For any "hits" identified in the Tier 1 screen, the next step is to perform dose-response assays to determine the potency of the interaction (IC50 or Ki).
Caption: Workflow for Tier 2 secondary assays.
Experimental Protocol: Radioligand Binding Dose-Response Assay
-
Compound Dilution: Prepare serial dilutions of the test compound (e.g., 10-point, 3-fold dilutions) to cover a wide concentration range.
-
Assay Setup: For each concentration, incubate the compound with the target-expressing membranes and the specific radioligand.
-
Incubation and Detection: Follow the same procedure as the single-point screen.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration at which 50% of the radioligand binding is inhibited). The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
Data Presentation: Tier 2 Dose-Response Results
| Off-Target | Assay Type | This compound (IC50/Ki, µM) | Olanzapine (IC50/Ki, µM) | Risperidone (IC50/Ki, µM) |
| e.g., Serotonin 5-HT2A | Binding (Ki) | |||
| e.g., hERG | Binding (IC50) | |||
| e.g., COX-1 | Enzyme Inhibition (IC50) |
This table should be populated with the calculated potency values for the confirmed off-target interactions.
Tier 3: Functional Cellular Assays
A binding interaction does not always translate to a functional effect. Therefore, for any confirmed off-target interactions with significant potency, it is crucial to perform functional assays to determine if the compound acts as an agonist, antagonist, or inverse agonist at that target.
Experimental Protocol: Cellular Functional Assay (Example: Calcium Flux for Gq-coupled GPCRs)
-
Cell Culture: Culture cells stably or transiently expressing the target receptor.
-
Cell Loading: Load the cells with a calcium-sensitive fluorescent dye.
-
Compound Addition: Add varying concentrations of the test compound (for agonist mode) or a fixed concentration of an agonist in the presence of varying concentrations of the test compound (for antagonist mode).
-
Signal Detection: Measure the change in fluorescence intensity over time using a plate reader.
-
Data Analysis: For agonist activity, plot the change in fluorescence against the compound concentration to determine the EC50 (effective concentration for 50% of maximal response). For antagonist activity, plot the inhibition of the agonist response against the compound concentration to determine the IC50.
Data Presentation: Tier 3 Functional Assay Results
| Off-Target | Functional Assay | This compound (EC50/IC50, µM & Mode of Action) | Olanzapine (EC50/IC50, µM & Mode of Action) | Risperidone (EC50/IC50, µM & Mode of Action) |
| e.g., Serotonin 5-HT2A | Calcium Flux | Antagonist | Antagonist | |
| e.g., Muscarinic M1 | Calcium Flux | Antagonist | Low Affinity |
This table should summarize the functional activity and potency at the confirmed off-targets.
Conclusion: Synthesizing the Data for a Comprehensive Selectivity Profile
By following this structured, tiered approach, researchers can build a comprehensive cross-reactivity profile for this compound. The comparative data generated against established drugs like Olanzapine and Risperidone will provide a critical benchmark for assessing its potential for off-target effects. A favorable profile would show high potency at the intended target (once identified) with significantly lower potency (a large therapeutic window) at the array of off-targets screened. This in-depth understanding of the compound's selectivity is paramount for making informed decisions in the progression of this molecule towards a potential therapeutic candidate. The self-validating nature of this workflow, from broad screening to specific functional confirmation, ensures a high degree of confidence in the final selectivity assessment.
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Benchmarking N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide: A Comparative Guide to Kinase Inhibitor Performance
In the landscape of targeted cancer therapy, the quest for novel kinase inhibitors with improved potency, selectivity, and safety profiles is relentless. This guide provides a comprehensive framework for benchmarking the investigational compound, N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide, against established kinase inhibitors. Drawing upon the structural motifs shared with successful clinical agents, we postulate its potential activity against key oncogenic kinases and outline a rigorous, multi-faceted approach to its preclinical evaluation.
This document is intended for researchers, scientists, and drug development professionals. It is designed not as a rigid protocol, but as a strategic guide, explaining the rationale behind experimental choices to ensure a thorough and scientifically sound comparison.
Introduction: The Kinase Inhibitor Landscape and the Promise of Novel Scaffolds
Protein kinases, as central nodes in cellular signaling, have emerged as one of the most critical classes of drug targets in oncology. Their dysregulation can drive tumor initiation, progression, and resistance to therapies. The N-phenyl-2-(piperazin-1-yl)acetamide scaffold is a privileged structure in kinase inhibitor design, forming the core of several potent therapeutic agents. While this compound itself is a novel entity with limited public data, its structural similarity to compounds like Dasatinib, a potent dual Src/Abl kinase inhibitor, and intermediates used in the synthesis of multi-targeted inhibitors such as Nintedanib (a VEGFR/PDGFR inhibitor), provides a strong rationale for its investigation as a kinase inhibitor.
This guide will therefore focus on a hypothetical benchmarking of this compound against inhibitors of the Src, Abl, VEGFR, and PDGFR kinase families.
Compound Profiles: The Investigational Agent and Its Comparators
A robust benchmarking study necessitates the selection of well-characterized and clinically relevant comparators.
Table 1: Profile of Investigational and Comparator Kinase Inhibitors
| Compound | Class | Primary Targets | Key Clinical Indications (for approved drugs) |
| This compound | Investigational Small Molecule | Hypothesized: Src family kinases, Abl, VEGFR, PDGFR | Not Applicable |
| Dasatinib | Multi-kinase Inhibitor | BCR-Abl, Src family kinases, c-KIT, PDGFRβ | Chronic Myeloid Leukemia (CML), Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL)[1][2][3][4] |
| Imatinib | Multi-kinase Inhibitor | BCR-Abl, c-KIT, PDGFRα/β | CML, Gastrointestinal Stromal Tumors (GIST)[1][5] |
| Sunitinib | Multi-kinase Inhibitor | VEGFRs, PDGFRs, c-KIT, FLT3, RET | Renal Cell Carcinoma (RCC), GIST, Pancreatic Neuroendocrine Tumors (pNET)[6][7] |
| Sorafenib | Multi-kinase Inhibitor | VEGFRs, PDGFRβ, RAF kinases | Hepatocellular Carcinoma (HCC), RCC, Differentiated Thyroid Carcinoma[6][8] |
Experimental Benchmarking Strategy: A Multi-tiered Approach
A comprehensive evaluation of a novel kinase inhibitor requires a tiered approach, moving from in vitro biochemical assays to cell-based assays and finally to in vivo models. This strategy allows for a thorough characterization of potency, selectivity, and anti-tumor activity.
Figure 1: A multi-tiered experimental workflow for kinase inhibitor benchmarking.
Tier 1: Biochemical Assays for Potency and Selectivity
The initial step is to determine the direct inhibitory activity of this compound against a panel of purified kinases.
A broad kinase panel screen is essential to identify the primary targets and assess the selectivity profile of the investigational compound. This provides an early indication of potential on-target efficacy and off-target liabilities.
For the hypothesized primary targets (e.g., Src, Abl, VEGFR2, PDGFRβ), a dose-response study to determine the half-maximal inhibitory concentration (IC50) is critical. TR-FRET assays are a robust and sensitive method for this purpose.[9][10]
Experimental Protocol: TR-FRET Kinase Assay
-
Reagent Preparation:
-
Prepare a 2X kinase solution in the appropriate kinase buffer.
-
Prepare a 2X solution of the kinase-specific substrate and ATP in the same buffer.
-
Prepare serial dilutions of this compound and comparator compounds (e.g., Dasatinib, Sunitinib) in DMSO, followed by a final dilution in kinase buffer.
-
-
Kinase Reaction:
-
In a low-volume 384-well plate, add 5 µL of the compound dilutions.
-
Add 5 µL of the 2X kinase solution to each well.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate the plate at room temperature for the optimized reaction time (typically 60-120 minutes).
-
-
Detection:
-
Prepare a 2X detection mix containing a terbium- or europium-labeled antibody specific for the phosphorylated substrate and EDTA to stop the kinase reaction.
-
Add 10 µL of the detection mix to each well.
-
Incubate at room temperature for 30-60 minutes to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.[9][11]
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Figure 2: Principle of a TR-FRET kinase assay.
Tier 2: Cell-Based Assays for Cellular Potency and Mechanism
Demonstrating that a compound inhibits a purified enzyme is a crucial first step, but it is equally important to show that it can engage its target in a cellular context and elicit a biological response.
Assays such as cellular thermal shift assays (CETSA) or NanoBRET™ can be employed to confirm that this compound enters the cell and binds to its intended kinase targets.
The ability of the compound to inhibit the proliferation of cancer cell lines that are dependent on the target kinases is a key indicator of its potential therapeutic utility.
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding:
-
Seed cancer cells in a 96-well, opaque-walled plate at a predetermined density and allow them to adhere overnight. The choice of cell lines should be guided by the kinase targets (e.g., K562 for BCR-Abl, HUVEC for VEGFR2).
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound and comparator compounds for 72 hours.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.[12][13][14]
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[12][13][14]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[12][13][14]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12][13][14]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition).
-
An alternative colorimetric method is the MTS assay.[15][16][17]
Experimental Protocol: MTS Cell Proliferation Assay
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the CellTiter-Glo® assay, using a clear 96-well plate.
-
-
Assay Procedure:
-
Data Acquisition and Analysis:
Tier 3: In Vivo Models for Efficacy and Pharmacokinetics
The final stage of preclinical benchmarking involves evaluating the compound's performance in a living organism.
Before conducting efficacy studies, it is essential to determine the pharmacokinetic properties of this compound in mice, including its absorption, distribution, metabolism, and excretion (ADME). This information is crucial for selecting an appropriate dose and schedule for the efficacy studies.
In vivo efficacy is typically assessed using tumor xenograft models, where human cancer cells are implanted into immunocompromised mice.[18][19][20][21]
Experimental Protocol: Subcutaneous Tumor Xenograft Study
-
Cell Implantation:
-
Subcutaneously inject a suspension of a relevant cancer cell line (e.g., K562) into the flank of immunocompromised mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth until the tumors reach a predetermined size (e.g., 100-150 mm³).
-
Randomize the mice into treatment groups (vehicle control, this compound, and a positive control like Dasatinib).
-
-
Dosing and Monitoring:
-
Administer the compounds to the mice according to the predetermined dose and schedule.
-
Measure tumor volume and body weight 2-3 times per week.
-
-
Endpoint and Analysis:
-
The study is terminated when the tumors in the control group reach a specified size.
-
Tumors are excised and weighed.
-
The anti-tumor efficacy is expressed as the percentage of tumor growth inhibition.
-
Data Presentation and Interpretation
All quantitative data should be summarized in clear, well-structured tables for easy comparison.
Table 2: Hypothetical Comparative Data Summary
| Assay | This compound | Dasatinib | Imatinib | Sunitinib | Sorafenib |
| Src Kinase IC50 (nM) | TBD | 0.5 | >10,000 | >10,000 | TBD |
| Abl Kinase IC50 (nM) | TBD | <1.0 | 25 | >10,000 | TBD |
| VEGFR2 Kinase IC50 (nM) | TBD | 15 | >10,000 | 80 | 90 |
| PDGFRβ Kinase IC50 (nM) | TBD | 1.6 | 100 | 2 | 57 |
| K562 Cell GI50 (nM) | TBD | 0.6 | 300 | TBD | TBD |
| HUVEC Cell GI50 (nM) | TBD | TBD | TBD | 10 | 20 |
| K562 Xenograft TGI (%) | TBD | TBD | TBD | N/A | N/A |
TBD: To be determined; N/A: Not applicable
Conclusion: Synthesizing the Evidence for a Go/No-Go Decision
The comprehensive benchmarking strategy outlined in this guide will generate a robust dataset to evaluate the potential of this compound as a novel kinase inhibitor. By comparing its performance against clinically successful drugs, a clear picture of its potency, selectivity, and potential therapeutic window will emerge. The causality-driven experimental design ensures that each piece of data contributes to a holistic understanding of the compound's pharmacological profile, ultimately enabling an informed decision on its further development.
References
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RxList. (2021, November 2). PDGFR-alpha Inhibitors. Retrieved from [Link]
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Patsnap Synapse. (2024, June 21). What are SRC inhibitors and how do they work? Retrieved from [Link]
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Patsnap Synapse. (2024, June 21). What are Abl family inhibitors and how do they work? Retrieved from [Link]
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Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Retrieved from [Link]
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Altmeyers Encyclopedia. (n.d.). VEGFR inhibitors. Retrieved from [Link]
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Wikipedia. (n.d.). Src inhibitor. Retrieved from [Link]
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Drugs.com. (n.d.). List of VEGF/VEGFR inhibitors. Retrieved from [Link]
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Bitesize Bio. (2025, June 8). Five Simple Steps For a Successful MTS Assay! Retrieved from [Link]
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Scribd. (n.d.). Celltiter Glo Luminescent Cell Viability Assay Protocol. Retrieved from [Link]
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OncLive. (2021, May 25). Next Generation of PDGFR Inhibitors Makes Headway in GIST. Retrieved from [Link]
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ERS Publications. (n.d.). Use of multitarget tyrosine kinase inhibitors to attenuate platelet-derived growth factor signalling in lung disease. Retrieved from [Link]
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Drugs.com. (2025, November 22). Dasatinib: Package Insert / Prescribing Information / MOA. Retrieved from [Link]
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DCReport. (2025, September 15). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. Retrieved from [Link]
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National Institutes of Health. (n.d.). Insights into dasatinib use and outcomes in real-world patients with chronic myeloid leukemia. Retrieved from [Link]
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ResearchGate. (2025, August 6). Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. Retrieved from [Link]
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ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. Retrieved from [Link]
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Biomedical and Pharmacology Journal. (2025, May 9). Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies. Retrieved from [Link]
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American Association for Cancer Research. (n.d.). Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. Retrieved from [Link]
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(n.d.). Xenograft Tumor Assay Protocol. Retrieved from [Link]
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A Comparative Analysis of N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide Derivatives: A Guide for Researchers
In the landscape of modern drug discovery, the N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a range of biological entities.[1] Derivatives of this core structure have shown promise in diverse therapeutic areas, including the central nervous system (CNS) as anticonvulsants, and as modulators of aminergic G protein-coupled receptors (GPCRs) such as dopamine and serotonin receptors.[1][2] This guide provides a comprehensive comparative analysis of key derivatives, offering insights into their synthesis, structure-activity relationships (SAR), and pharmacological performance, supported by experimental data and detailed protocols.
The this compound Scaffold: A Foundation for Versatility
The core structure, this compound, features a central acetamide linker connecting a substituted N-methyl aniline moiety to a piperazine ring. This arrangement provides a synthetically tractable framework for introducing molecular diversity at two key positions: the phenyl ring of the anilide and the N4-position of the piperazine ring. These modifications significantly influence the physicochemical properties and biological activity of the resulting compounds.[1]
Synthesis of this compound Derivatives
The synthesis of these derivatives is typically achieved through a straightforward and efficient two-step process.[2]
Step 1: Synthesis of 2-chloro-N-methyl-N-phenylacetamide Intermediate
The synthesis begins with the acylation of a substituted N-methylaniline with 2-chloroacetyl chloride in the presence of a base, such as sodium hydroxide, in a suitable solvent like dichloromethane (DCM).[2]
Step 2: Alkylation of Substituted Piperazines
The resulting 2-chloro-N-methyl-N-phenylacetamide intermediate is then used to alkylate a desired substituted piperazine. This reaction is typically carried out in a polar aprotic solvent like acetone, with a base such as potassium carbonate to scavenge the liberated hydrochloric acid, and a catalytic amount of potassium iodide to facilitate the reaction.[2]
dot graphdot { rankdir="LR"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: General synthetic scheme for this compound derivatives.
Comparative Analysis of Biological Activity
To illustrate the structure-activity relationships within this class of compounds, we will compare a representative set of derivatives with varying substituents on the anilide phenyl ring and the N4-position of the piperazine. The primary activities of interest are anticonvulsant effects and modulation of dopamine D2 and serotonin 5-HT1A receptors.
Selected Derivatives for Comparison
For this analysis, we will focus on derivatives with the following key substitutions:
-
Anilide Phenyl Ring: Unsubstituted (Phenyl) and 3-Trifluoromethylphenyl.
-
Piperazine N4-substituent: Phenyl, 2-Methoxyphenyl, 2,3-Dichlorophenyl, and Benzyl.
Anticonvulsant Activity
A significant body of research has focused on the anticonvulsant properties of these derivatives, primarily evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in rodents.[2]
Key Findings:
-
Influence of the Anilide Substituent: The nature of the substituent on the anilide phenyl ring plays a crucial role in anticonvulsant activity. Derivatives with a 3-trifluoromethyl group on the anilide ring generally exhibit significantly higher protection in the MES test compared to their 3-chloroanilide counterparts.[2]
-
MES vs. scPTZ Activity: The majority of active compounds in this class show protection primarily in the MES model, suggesting a potential mechanism of action involving the inhibition of seizure spread, possibly through interaction with voltage-sensitive sodium channels.[2]
-
6-Hz Seizure Model: Several derivatives also demonstrate activity in the 6-Hz model, which is considered a model for therapy-resistant partial seizures.[2]
| Derivative (Anilide - Piperazine Substituent) | MES Activity (ED50, mg/kg) | scPTZ Activity (ED50, mg/kg) | 6-Hz Activity (% Protection @ Dose) | Putative Mechanism |
| 3-CF3-Phenyl - Phenyl | 100-300 | Inactive | Active | Voltage-gated Na+ channel modulation |
| 3-CF3-Phenyl - 2-Methoxyphenyl | 100-300 | Inactive | Active | Voltage-gated Na+ channel modulation |
| 3-CF3-Phenyl - 2,3-Dichlorophenyl | Inactive | Inactive | Not Reported | - |
| 3-CF3-Phenyl - Benzyl | 100-300 | Inactive | Active | Voltage-gated Na+ channel modulation |
| Phenyl - Phenyl | Low to Inactive | Inactive | Not Reported | - |
Note: The data in this table is a synthesized representation from available literature and is intended for comparative purposes. Exact values may vary depending on the specific experimental conditions.[2]
Dopamine D2 and Serotonin 5-HT1A Receptor Modulation
Arylpiperazine moieties are well-known pharmacophores for dopamine and serotonin receptors.[3][4][5] The affinity of this compound derivatives for these receptors is heavily influenced by the nature of the N4-substituent on the piperazine ring.
Structure-Affinity Relationship Insights:
-
N4-Arylpiperazines: Derivatives containing an N-arylpiperazine moiety generally exhibit affinity for both D2 and 5-HT1A receptors.[3]
-
Ortho-Substitution on the N-Aryl Ring: The presence of a substituent at the ortho position of the N-phenyl ring of the piperazine, such as a methoxy group, can influence the conformation of the molecule and its interaction with the receptor binding pocket.[6]
-
Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of the substituents on the N-aryl ring can impact binding affinity. Electron-donating groups may enhance edge-to-face interactions with aromatic residues in the binding site.[6]
-
-
N4-Benzylpiperazines: The replacement of the N-aryl group with a benzyl group can alter the binding profile, with some derivatives showing moderate affinity for D2 receptors.[6]
| Derivative (Piperazine N4-Substituent) | Dopamine D2 Receptor Affinity (Ki, nM) | Serotonin 5-HT1A Receptor Affinity (Ki, nM) |
| Phenyl | Moderate | Moderate to Low |
| 2-Methoxyphenyl | High | Moderate |
| 2,3-Dichlorophenyl | Moderate | Low |
| Benzyl | Moderate | Low |
Note: This table presents a qualitative comparison based on structure-activity relationship trends reported in the literature. Specific Ki values would require dedicated experimental determination for this exact scaffold.[3][6][7]
Experimental Protocols
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for key in vitro assays used to characterize the pharmacological profile of these derivatives.
Radioligand Binding Assay for GPCRs
This protocol is designed to determine the binding affinity (Ki) of a test compound for a specific G protein-coupled receptor.
Principle: This assay measures the ability of a non-radioactive test compound to compete with a radiolabeled ligand for binding to a receptor preparation (e.g., cell membranes expressing the receptor of interest).
dot graphdot { rankdir="TB"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: Workflow for a radioligand binding assay.
Materials:
-
Cell membranes expressing the target receptor (e.g., D2 or 5-HT1A)
-
Radioligand (e.g., [3H]spiperone for D2, [3H]8-OH-DPAT for 5-HT1A)
-
Test compounds (this compound derivatives)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts)
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare Reagents: Dilute the cell membranes, radioligand, and test compounds to their desired concentrations in the assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer
-
Test compound at various concentrations (in triplicate)
-
Radioligand at a fixed concentration (typically at or below its Kd)
-
Cell membrane preparation
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Causality Behind Experimental Choices:
-
Choice of Radioligand: The radioligand should have high affinity and selectivity for the target receptor to ensure a robust and specific signal.
-
Incubation Time and Temperature: These parameters are optimized to ensure that the binding reaction reaches equilibrium, which is essential for accurate determination of affinity constants.
-
Filtration and Washing: Rapid filtration and washing are critical to minimize the dissociation of the radioligand-receptor complex and to reduce non-specific binding, thereby improving the signal-to-noise ratio.
cAMP Functional Assay
This protocol is used to determine the functional activity of a test compound at Gs or Gi-coupled receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.
Principle: Gs-coupled receptors, upon activation, stimulate adenylyl cyclase to produce cAMP, while Gi-coupled receptors inhibit this process. This assay quantifies these changes in cAMP levels.
dot graphdot { rankdir="TB"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: Workflow for a cAMP functional assay.
Materials:
-
Cells expressing the target GPCR
-
Test compounds
-
Agonist (for antagonist mode)
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
Cell culture reagents
-
384-well assay plates
Procedure:
-
Cell Seeding: Seed the cells into a 384-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds.
-
Assay:
-
Agonist Mode: Add the test compound to the cells and incubate for a specific time.
-
Antagonist Mode: Pre-incubate the cells with the test compound, then add a fixed concentration of an agonist (typically the EC80 concentration).
-
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis:
-
Plot the response (e.g., HTRF ratio) against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).
-
Causality Behind Experimental Choices:
-
Choice of Cell Line: The cell line should express the target receptor at a level that provides a sufficient assay window.
-
Agonist Concentration in Antagonist Mode: Using the EC80 concentration of the agonist ensures a robust signal that can be effectively inhibited by an antagonist, providing a good dynamic range for the assay.
-
cAMP Detection Method: The choice of detection method (e.g., HTRF, ELISA) depends on the desired throughput, sensitivity, and available instrumentation.
Calcium Mobilization Assay
This protocol is used to measure the functional activity of compounds at Gq-coupled receptors by detecting changes in intracellular calcium levels.
Principle: Activation of Gq-coupled receptors leads to the release of calcium from intracellular stores. This assay uses a calcium-sensitive fluorescent dye that increases its fluorescence upon binding to calcium.
Materials:
-
Cells expressing the target Gq-coupled GPCR
-
Test compounds
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with HEPES)
-
Fluorescence microplate reader with an integrated liquid handling system (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Seeding: Seed cells into a black-walled, clear-bottom 96- or 384-well plate and incubate overnight.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Assay:
-
Place the cell plate in the fluorescence microplate reader.
-
Establish a baseline fluorescence reading.
-
Add the test compound and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Causality Behind Experimental Choices:
-
Black-Walled Plates: These plates are used to minimize well-to-well crosstalk and background fluorescence.
-
Real-time Fluorescence Measurement: The rapid kinetics of calcium release necessitate real-time monitoring to capture the peak response accurately.
Conclusion: A Versatile Scaffold with Tunable Pharmacological Profiles
The this compound scaffold represents a highly adaptable platform for the design of novel therapeutic agents. The comparative analysis presented in this guide highlights the critical role of substituents on both the anilide and piperazine moieties in dictating the pharmacological profile of these derivatives. By carefully selecting and optimizing these substituents, researchers can fine-tune the activity of these compounds towards specific biological targets, whether for the treatment of epilepsy or for the modulation of key neurotransmitter systems in the CNS. The provided experimental protocols offer a solid foundation for the further characterization and development of this promising class of molecules. As our understanding of the intricate structure-activity relationships continues to evolve, so too will the potential for this compound derivatives to yield novel and effective medicines.
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Structure-affinity relationship studies on D-2/5-HT1A receptor ligands. 4-(2-Heteroarylethyl)-1-arylpiperazines. PubMed. [Link]
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Synthesis and structure-activity relationships of a new model of arylpiperazines. 5. Study of the physicochemical influence of the pharmacophore on 5-HT(1a)/alpha(1)-adrenergic receptor affinity. PubMed. [Link]
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New arylpiperazine derivatives with high affinity for alpha1A, D2 and 5-HT2A receptors. PubMed. [Link]
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Synthesis and Determination of Physicochemical Properties of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Alkoxyethoxybenzoates. PubMed Central. [Link]
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Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 5. Study of the Physicochemical Influence of the Pharmacophore on 5-HT1A/α1-Adrenergic Receptor Affinity. ACS Publications. [Link]
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Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PubMed Central. [Link]
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Design, synthesis, and structure-activity relationship studies of a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines: insights into structural features contributing to dopamine D3 versus D2 receptor subtype selectivity. PubMed. [Link]
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Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor. PubMed. [Link]
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Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. ACS Publications. [Link]
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Design, Synthesis and 5-HT 1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine. MDPI. [Link]
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Comparative SAR Analysis of N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide Analogues: A Guide for CNS Drug Discovery
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for the chemical scaffold represented by N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide. While direct and extensive SAR studies on this specific molecule are not widely published, a comparative analysis of structurally related compounds provides critical insights for researchers in neuroscience, medicinal chemistry, and drug development. This document synthesizes findings from various studies on analogous structures to elucidate the impact of molecular modifications on biological activity, primarily focusing on anticonvulsant and other central nervous system (CNS) targets.
Introduction: The Privileged N-Phenylpiperazinyl Acetamide Scaffold
The N-phenylpiperazinyl acetamide core is a "privileged scaffold" in medicinal chemistry, frequently appearing in compounds targeting the CNS.[1][2][3] The piperazine moiety, a six-membered ring with two opposing nitrogen atoms, offers a unique combination of structural rigidity, a large polar surface area, and hydrogen bond donor/acceptor capabilities.[3][4] These features often contribute to favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability, as well as enhanced affinity and specificity for biological targets.[3][4] The N-phenylacetamide portion of the molecule also plays a crucial role in interacting with various receptors and enzymes.
This guide will deconstruct the SAR of this scaffold by examining three key regions of the molecule:
-
Region A: The N-phenyl ring
-
Region B: The acetamide linker
-
Region C: The piperazine ring
By understanding how modifications in these regions affect biological activity, researchers can rationally design novel analogues with improved potency, selectivity, and pharmacokinetic profiles.
Comparative Structure-Activity Relationship (SAR) Analysis
The following sections detail the known SAR for analogues of this compound, drawing comparisons from studies on anticonvulsant and other CNS-active agents.
Region A: The N-Phenyl Ring
Substitutions on the N-phenyl ring have a profound impact on the biological activity of this class of compounds. Studies on related N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have demonstrated that both the nature and position of substituents are critical for anticonvulsant activity.[5][6]
-
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as trifluoromethyl (CF3) or chloro (Cl) groups, has been shown to be particularly important for anticonvulsant activity.[5][6] For instance, derivatives with a 3-(trifluoromethyl)anilide moiety were found to be active in the maximal electroshock (MES) seizure model, a preclinical screen for generalized tonic-clonic seizures. In contrast, many of the 3-chloroanilide analogs were inactive.[5][6] This suggests that the electronic properties of the substituent play a key role in target engagement.
-
Positional Isomerism: The position of the substituent on the phenyl ring is also crucial. While a comprehensive analysis of all possible positions is not available in the literature for this specific scaffold, related studies on N-arylpiperazines have shown that ortho, meta, and para substitutions can lead to vastly different pharmacological profiles.
Region B: The Acetamide Linker
The this compound core contains an N-methyl group on the acetamide nitrogen. This N-methylation can have several effects:
-
Conformational Rigidity: The methyl group can restrict the rotation around the N-phenyl bond, potentially locking the molecule into a more bioactive conformation.
-
Lipophilicity: The addition of a methyl group slightly increases the lipophilicity of the molecule, which can influence its ability to cross the blood-brain barrier.
-
Metabolic Stability: N-methylation can sometimes protect the amide bond from hydrolysis by metabolic enzymes, potentially increasing the compound's half-life.
In a broader context, the acetamide linker itself is a common feature in many biologically active compounds and is known to participate in hydrogen bonding interactions with target proteins.[7]
Region C: The Piperazine Ring
The piperazine ring is a key pharmacophoric element, and its substitution pattern is a major determinant of activity and selectivity.
-
N4-Substitution: The N4 position of the piperazine ring is a common site for modification. In many CNS-active piperazine derivatives, this position is substituted with an aryl or heteroaryl group.[1][8] For example, in the anticonvulsant N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, the N4-phenyl group is a key feature.[5][6] The nature of this substituent can influence the compound's affinity for various receptors, such as serotonin and dopamine transporters.[8]
-
Unsubstituted Piperazine: The parent compound, this compound, has an unsubstituted N4 position. This free secondary amine provides a site for protonation at physiological pH, which can enhance water solubility. It also presents a handle for further chemical modification to explore additional SAR.
The following diagram illustrates the key regions for SAR exploration:
Caption: Key regions for SAR modification on the this compound scaffold.
Comparative Performance Data
The following table summarizes the qualitative SAR findings from related series of compounds. Direct quantitative data for this compound is not available in the cited literature.
| Region of Modification | Structural Change | Observed Effect on Anticonvulsant Activity | Reference |
| Region A (N-Phenyl Ring) | Introduction of 3-CF3 group | Increased activity in MES model | [5][6] |
| Introduction of 3-Cl group | Generally inactive in MES model | [5][6] | |
| Region C (Piperazine Ring) | N4-phenyl substitution | Essential for high anticonvulsant activity in reported series | [5][6] |
| N4-substitution with other aryl/heteroaryl groups | Modulates activity and selectivity for various CNS targets | [1][8] |
Experimental Protocols
To confirm the SAR of this compound and its newly designed analogues, a systematic approach involving synthesis and biological evaluation is necessary.
General Synthetic Protocol
The synthesis of this compound analogues can be achieved through a straightforward multi-step process. A general and efficient method involves the acylation of a substituted N-methylaniline with a haloacetyl chloride, followed by nucleophilic substitution with a desired piperazine derivative.[9][10]
Step 1: Synthesis of 2-chloro-N-methyl-N-phenylacetamide
-
Dissolve N-methylaniline in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Add an equimolar amount of a base, such as triethylamine or pyridine, to scavenge the HCl byproduct.
-
Slowly add a solution of 2-chloroacetyl chloride in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by thin-layer chromatography (TLC).
-
Work up the reaction by washing with water, dilute HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 2-chloro-N-methyl-N-phenylacetamide.
Step 2: Synthesis of this compound Analogues
-
Dissolve the desired piperazine derivative in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Add a base, such as potassium carbonate or sodium bicarbonate, to the solution.
-
Add the 2-chloro-N-methyl-N-phenylacetamide synthesized in Step 1.
-
Heat the reaction mixture to 60-80°C and stir for 4-12 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent like ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final compound by column chromatography to obtain the desired this compound analogue.
The following workflow diagram illustrates the general synthetic scheme:
Caption: General synthetic workflow for N-phenylpiperazinyl acetamide analogues.
In Vitro and In Vivo Biological Evaluation
A tiered approach to biological evaluation is recommended to efficiently screen and characterize new analogues.
Primary Screening (In Vitro):
-
Receptor Binding Assays: For compounds designed to target specific CNS receptors (e.g., serotonin, dopamine), competitive radioligand binding assays should be performed using cell membranes expressing the receptor of interest. This will determine the compound's binding affinity (Ki).
-
Enzyme Inhibition Assays: If the target is an enzyme (e.g., monoamine oxidase), enzymatic assays should be conducted to determine the IC50 value of the compound.
Secondary Screening (In Vivo):
-
Anticonvulsant Screening: The National Institute of Neurological Disorders and Stroke (NINDS) Anticonvulsant Screening Program protocols are the gold standard.[5][6]
-
Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is used to identify compounds effective against absence seizures.
-
6-Hz Psychomotor Seizure Test: This model is used to identify compounds that may be effective against therapy-resistant partial seizures.[5][6]
-
-
Neurotoxicity Screening:
The following diagram outlines a typical screening cascade:
Caption: A tiered screening cascade for the evaluation of novel CNS agents.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the design of novel CNS-active compounds. While data on the specific title compound is limited, a comparative analysis of related structures provides a solid foundation for a rational drug design strategy. The key takeaways from this guide are:
-
N-Phenyl Ring: Substitution with small, electron-withdrawing groups at the meta-position appears to be favorable for anticonvulsant activity.
-
Piperazine Ring: The N4-position is a critical handle for modulating potency and selectivity. Exploration of a diverse range of aryl and heteroaryl substituents is warranted.
-
Acetamide Linker: The role of N-methylation should be further investigated by synthesizing and testing the corresponding N-H analogue.
Future research should focus on the systematic exploration of these three regions to build a comprehensive SAR profile for this chemical class. By combining rational design, efficient synthesis, and a robust biological evaluation cascade, it is possible to identify novel lead compounds with the potential for development into next-generation therapeutics for neurological disorders.
References
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- Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
- Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone)
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide
For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide, ensuring the safety of laboratory personnel and environmental stewardship. The procedures outlined are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory operations.
Hazard Assessment and Classification: The "Why" Behind the Protocol
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazard profile is paramount. This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:
-
H302: Harmful if swallowed[1]
-
H312: Harmful in contact with skin[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H332: Harmful if inhaled[1]
These classifications firmly place this compound in the category of hazardous waste . Consequently, it must not be disposed of via standard laboratory drains or in regular trash.[2] The structural components, namely the piperazine moiety, also inform the handling procedures, as piperazine derivatives can be corrosive and require specific disposal considerations.[3]
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if ingested. |
| Acute Toxicity, Dermal | H312 | Harmful upon skin contact. |
| Skin Irritation | H315 | Causes irritation to the skin. |
| Eye Irritation | H319 | Causes serious irritation to the eyes. |
| Acute Toxicity, Inhalation | H332 | Harmful if aerosolized and inhaled. |
Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense
Given the compound's hazard profile, rigorous adherence to PPE standards is essential to mitigate exposure risks during handling and disposal.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn.[4]
-
Body Protection: A lab coat is required to protect against skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a certified respirator should be used.
Step-by-Step Disposal Protocol: From Bench to Final Disposition
The disposal of this compound is a systematic process that ensures safety and regulatory compliance at each stage.
All materials contaminated with this compound must be segregated as hazardous waste. This includes:
-
Neat (undiluted) compound
-
Solutions containing the compound
-
Contaminated consumables (e.g., pipette tips, weighing paper, gloves)
Waste Container Requirements:
-
Use a designated, leak-proof hazardous waste container that is chemically compatible with the waste.[2][5]
-
The container must have a secure, screw-on cap to prevent spills and evaporation.[6]
-
Do not mix this waste with incompatible chemicals.[4]
Proper labeling is a critical component of safe waste management. The label must be clearly legible and include the following information:[7][8]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific constituents and their approximate concentrations
-
The date the waste was first added to the container
-
The name of the principal investigator or laboratory contact
Designate a Satellite Accumulation Area (SAA) within the laboratory for the temporary storage of the hazardous waste container.[7][8] This area must be:
-
At or near the point of generation.[7]
-
Under the direct control of laboratory personnel.[5]
-
Clearly marked with a "Hazardous Waste" sign.[5]
-
Equipped with secondary containment to capture any potential leaks.[2]
The waste container must be kept securely closed except when adding waste.[2][8]
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6] Do not attempt to treat or dispose of this chemical waste independently. The final disposal method will likely be high-temperature incineration to ensure complete destruction of the compound.
Spill Management: Preparedness and Response
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure it is well-ventilated.[4]
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[4]
-
Collect the Absorbed Material: Carefully collect the absorbed material and place it in the designated hazardous waste container.[4]
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol, isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, you contribute to a culture of safety and responsibility within your laboratory, ensuring that your groundbreaking research does not come at the cost of personal or environmental well-being.
References
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- Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Environmental Marketing Services. (2025, July 21). Safe Chemical Waste Disposal in Labs.
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- PubChem. (n.d.). N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide.
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Navigating the Safe Handling of N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation: This guide provides essential safety protocols for all personnel handling N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide. Adherence to these procedures is mandatory to ensure personal safety and environmental compliance.
Hazard Assessment: Understanding the Risks
This compound is classified as a hazardous substance.[4] The primary risks associated with this compound are:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[4]
-
Skin Irritation: Causes skin irritation.[4]
-
Eye Irritation: Causes serious eye irritation.[4]
The piperazine functional group, present in this molecule, is known to be associated with severe skin burns, eye damage, and potential allergic reactions.[1] Therefore, all personnel must handle this compound with the assumption that it is a significant irritant and sensitizer.
Personal Protective Equipment (PPE): Your Essential Barrier
A multi-layered approach to PPE is required to mitigate the identified hazards. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Recommended Protection | Specifications and Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Goggles must provide a complete seal around the eyes. A face shield is mandatory when there is a risk of splashing or aerosol generation, offering a broader barrier of protection.[3][5] |
| Hands | Chemical-resistant gloves (e.g., nitrile) | Double gloving is recommended. Gloves must be inspected for any signs of degradation before each use. Contaminated gloves must be disposed of as hazardous waste immediately after handling the compound.[1][3][5] |
| Body | Laboratory coat | A standard lab coat is mandatory. For larger quantities or procedures with a higher risk of contamination, a chemical-resistant apron or suit should be considered.[3] |
| Respiratory | NIOSH-approved respirator | Required for any operations that may generate dust or aerosols. The appropriate cartridge must be selected based on a risk assessment of the potential airborne concentration.[3][5] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is crucial to minimize the risk of exposure during the handling of this compound.
Engineering Controls: The First Line of Defense
Before any handling of the compound, ensure the following engineering controls are in place and fully operational:
-
Ventilation: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Emergency Equipment: A fully functional eyewash station and safety shower must be readily accessible in the immediate vicinity of the handling area.[3][6]
Handling Protocol
-
Preparation: Designate a specific area within the fume hood for handling the compound. Gather all necessary equipment and materials before starting work.
-
Weighing: If weighing the solid compound, do so within the fume hood on a disposable weigh boat to contain any dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Transfers: Use appropriate tools, such as spatulas or powder funnels, to transfer the solid. For liquid transfers, use calibrated pipettes with disposable tips.
-
Post-Handling: After handling is complete, decontaminate all non-disposable equipment with a suitable solvent (e.g., ethanol or isopropanol), followed by a thorough wash with soap and water.[1] All disposable materials that have come into contact with the compound must be disposed of as hazardous waste.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and any contaminated materials is critical.
Waste Segregation and Collection
-
Dedicated Waste Container: A designated, clearly labeled, and sealed hazardous waste container must be used for all waste contaminated with this compound.[1][2]
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name, and associated hazard symbols.[2]
-
Contaminated Materials: This includes disposable gloves, weighing paper, pipette tips, and any other materials that have come into direct contact with the compound.[1][3]
Disposal Methodology
-
Prohibition: Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[3]
-
Licensed Disposal: All waste must be disposed of through a licensed hazardous waste disposal company.[2][3]
-
Preferred Method: Incineration in a permitted hazardous waste incinerator is the preferred method of disposal for this type of organic compound.[2][3]
Emergency Procedures
In the event of an exposure or spill, immediate and decisive action is required.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[6][7]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
-
Spill: Evacuate the immediate area and ensure adequate ventilation. Contain the spill using an inert absorbent material (e.g., vermiculite, sand).[1] Carefully collect the absorbed material into the designated hazardous waste container. Clean the spill area thoroughly.
Visual Workflow for Safe Handling and Disposal
Caption: Workflow for handling this compound.
References
- Benchchem. (n.d.). Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals.
- PubChem. (n.d.). This compound.
- Benchchem. (n.d.). Essential Guide to the Safe Disposal of (4- Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBWk0t7p9ewI0x7qX2OOzWjqieSWU6nUMNhXO2tGI8Ekc5K4BC6GiVvYyqJo_pwsASPkZi1t4QEJhSUQhrkInUp-lwqMC7l4nrw_KjytlLhTZ0u5cIPLa7jze74QRS0_wZso661Eyz4k79kvHw-R6SfzVZbtQFfUgZjX8Y4sn1F0nWAqLExQZ69VQJiZy1LyZshhZPOLEhi-bTOL6yHsVA4Q1tFmA-e8VSglsu5joH8N1jqrchrCigRggMrVKmMla9DQpB
- Benchchem. (n.d.). Navigating the Safe Handling of Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-: A Comprehensive Guide.
- PubChem. (n.d.). N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide.
- PubChem. (n.d.). N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide.
- BLD Pharmatech. (n.d.). N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide Safety Data Sheet.
- Novachem. (2024, January 2). Piperazine citrate Safety Data Sheet.
- ChemicalBook. (2025, July 19). PIPERAZINE DIHYDROCHLORIDE Chemical Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
- AK Scientific, Inc. (n.d.). 2-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide Safety Data Sheet.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-[(2-Amino-2-oxoethyl)dithio]acetamide.
- Fisher Scientific. (2021, December 24). 1-Methylpiperazine Safety Data Sheet.
- Cayman Chemical. (2025, November 19). Safety Data Sheet: Piperazine.
- Trihydro Corporation. (2020, November 19). Chemical PPE.
- Unseen. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
- Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
- Loba Chemie. (2016, May 23). N-METHYLPIPERAZINE FOR SYNTHESIS MSDS.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C13H19N3O | CID 2737187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pppmag.com [pppmag.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. aksci.com [aksci.com]
- 8. file.bldpharm.com [file.bldpharm.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
